Pbrm1-BD2-IN-6
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C16H15ClN2O |
|---|---|
Molecular Weight |
286.75 g/mol |
IUPAC Name |
5-chloro-2-(2,3-dimethylphenyl)-2,3-dihydro-1H-quinazolin-4-one |
InChI |
InChI=1S/C16H15ClN2O/c1-9-5-3-6-11(10(9)2)15-18-13-8-4-7-12(17)14(13)16(20)19-15/h3-8,15,18H,1-2H3,(H,19,20) |
InChI Key |
VQRNXAWCBAQDHZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C2NC3=C(C(=CC=C3)Cl)C(=O)N2)C |
Origin of Product |
United States |
Foundational & Exploratory
PBRM1-BD2-IN-6 Mechanism of Action in Prostate Cancer: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Polybromo-1 (PBRM1), a key component of the PBAF chromatin remodeling complex, has emerged as a significant factor in the progression of prostate cancer, where it paradoxically acts as a tumor promoter. The second bromodomain of PBRM1 (PBRM1-BD2) is crucial for its chromatin-targeting function, making it an attractive target for therapeutic intervention. This technical guide provides an in-depth analysis of the mechanism of action of PBRM1-BD2-IN-6, a potent and selective inhibitor of PBRM1-BD2, in the context of prostate cancer. We will detail its biochemical and cellular activities, delineate the signaling pathways it modulates, and provide comprehensive experimental protocols for its characterization.
Introduction to PBRM1 in Prostate Cancer
PBRM1 is a subunit of the Polybromo-associated BRG1/BRM-associated factor (PBAF) complex, a member of the SWI/SNF family of ATP-dependent chromatin remodelers.[1][2] While PBRM1 is often considered a tumor suppressor in some cancers like clear cell renal cell carcinoma, it exhibits a contrasting oncogenic role in prostate cancer.[1][3] Increased expression of PBRM1 in prostate cancer correlates with higher Gleason scores and more aggressive disease.[1] Its function in prostate cancer is linked to the regulation of genes involved in key cancer-promoting processes, including the epithelial-mesenchymal transition (EMT).[1][4]
PBRM1 contains six bromodomains, which are protein modules that recognize and bind to acetylated lysine residues on histone tails. This interaction is critical for tethering the PBAF complex to specific chromatin regions to modulate gene expression.[4][5] The second bromodomain, PBRM1-BD2, has been identified as a key driver of PBRM1's chromatin association and function.[4][5] Therefore, inhibiting the activity of PBRM1-BD2 presents a promising strategy to counteract the pro-tumorigenic functions of PBRM1 in prostate cancer.
This compound: A Selective Inhibitor
This compound is a small molecule inhibitor designed to selectively target the acetyl-lysine binding pocket of PBRM1's second bromodomain.[4] By competitively binding to this pocket, this compound displaces the PBAF complex from its target chromatin sites, thereby altering the expression of PBRM1-dependent genes.
Quantitative Data
The inhibitory activity of this compound and related compounds has been characterized through various biochemical and cellular assays. The following tables summarize the key quantitative data.
| Compound | Assay | Target | IC50 (µM) | Reference |
| This compound | AlphaScreen | PBRM1-BD2 | 0.22 ± 0.02 | [4] |
| This compound related compound (Cpd 24) | AlphaScreen | PBRM1-BD2 | 0.43 ± 0.04 | [4] |
| This compound related compound (Cpd 26) | AlphaScreen | PBRM1-BD2 | 0.29 ± 0.05 | [4] |
| Unselective Compound 7 | AlphaScreen | PBRM1-BD2 | 0.2 ± 0.02 | [4] |
| Cell Line | Cancer Type | Compound | IC50 (µM) | Reference |
| LNCaP | Prostate Cancer | This compound | 0.66 | |
| PC3 | Prostate Cancer | This compound | 0.77 | |
| HEK293T | Embryonic Kidney | This compound | 0.32 |
| Compound | Assay | Target | Kd (µM) | Reference |
| This compound related compound (Cpd 11) | ITC | PBRM1-BD2 | 9.3 | [4] |
| This compound related compound (Cpd 16) | ITC | PBRM1-BD2 | 1.5 ± 0.9 | [4] |
| Unselective Compound 7 | ITC | PBRM1-BD2 | 0.7 | [4] |
Mechanism of Action: Signaling Pathways
The primary mechanism of action of this compound is the disruption of PBRM1-mediated gene regulation. In prostate cancer, PBRM1, as part of the PBAF complex, binds to acetylated histones at the promoter and enhancer regions of target genes, leading to chromatin remodeling and subsequent transcriptional activation of genes that promote a malignant phenotype.
PBRM1-Mediated Chromatin Remodeling and Gene Expression
The binding of the PBAF complex to chromatin alters the nucleosome structure, making the DNA more accessible to transcription factors. This process is fundamental to the regulation of gene expression. This compound, by blocking the interaction of PBRM1-BD2 with acetylated histones, prevents the recruitment of the PBAF complex to its target genes.
Regulation of Epithelial-Mesenchymal Transition (EMT)
A key consequence of PBRM1 activity in prostate cancer is the promotion of EMT, a cellular program that enhances cell migration, invasion, and resistance to therapy.[1][6][7][8][9] Studies have shown that knockdown of PBRM1 in prostate cancer cells leads to a decrease in the expression of mesenchymal markers such as N-Cadherin and an increase in epithelial markers.[1] PBRM1 has also been shown to promote the expression of TGF-β, a potent inducer of EMT.[1][10][11][12][13] By inhibiting PBRM1, this compound is expected to reverse these EMT-associated gene expression changes, thereby reducing the metastatic potential of prostate cancer cells.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Materials:
-
Prostate cancer cell lines (e.g., LNCaP, PC3)
-
Complete culture medium
-
96-well plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Seed prostate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the various concentrations of the inhibitor. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
AlphaScreen Assay
This bead-based proximity assay is used to measure the binding of PBRM1-BD2 to an acetylated histone peptide and the inhibitory effect of this compound.[4][14]
Materials:
-
His-tagged PBRM1-BD2 protein
-
Biotinylated histone H3 peptide acetylated at lysine 14 (H3K14ac)
-
Streptavidin-coated Donor beads
-
Nickel Chelate Acceptor beads
-
This compound
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA)
-
384-well microplate
Procedure:
-
Prepare a solution of His-tagged PBRM1-BD2 (e.g., 20 nM final concentration) and biotinylated H3K14ac peptide (e.g., 20 nM final concentration) in assay buffer.
-
Add serial dilutions of this compound to the wells of a 384-well plate.
-
Add the PBRM1-BD2/H3K14ac peptide mixture to the wells.
-
Incubate for 30 minutes at room temperature.
-
Add a suspension of Streptavidin-coated Donor beads and Nickel Chelate Acceptor beads (e.g., 10 µg/mL final concentration each) to all wells.
-
Incubate for 60 minutes at room temperature in the dark.
-
Read the plate on an AlphaScreen-capable plate reader.
-
The signal will decrease in the presence of an effective inhibitor. Calculate the IC50 value from the dose-response curve.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and thermodynamic parameters.[4]
Materials:
-
Purified PBRM1-BD2 protein
-
This compound
-
ITC buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl)
-
Isothermal Titration Calorimeter
Procedure:
-
Dialyze the purified PBRM1-BD2 protein and dissolve the this compound inhibitor in the same ITC buffer to minimize heat of dilution effects.
-
Load the PBRM1-BD2 protein (e.g., 10-50 µM) into the sample cell of the calorimeter.
-
Load the this compound inhibitor (e.g., 100-500 µM) into the injection syringe.
-
Perform a series of injections of the inhibitor into the protein solution while monitoring the heat change.
-
Integrate the heat pulses to generate a binding isotherm.
-
Fit the data to a suitable binding model to determine the Kd, n, and other thermodynamic parameters.
Differential Scanning Fluorimetry (DSF)
DSF, or thermal shift assay, measures the change in the melting temperature (Tm) of a protein upon ligand binding, which indicates stabilization of the protein.[4][15][16][17]
Materials:
-
Purified PBRM1-BD2 protein
-
This compound
-
SYPRO Orange dye
-
DSF buffer (e.g., 10 mM HEPES pH 7.5, 500 mM NaCl)
-
Real-time PCR instrument
Procedure:
-
Prepare a master mix containing PBRM1-BD2 protein (e.g., 2 µM) and SYPRO Orange dye (e.g., 5x final concentration) in DSF buffer.
-
Dispense the master mix into the wells of a 96- or 384-well PCR plate.
-
Add serial dilutions of this compound to the wells. Include a vehicle control.
-
Seal the plate and centrifuge briefly.
-
Place the plate in a real-time PCR instrument and perform a thermal melt from 25°C to 95°C, monitoring the fluorescence of SYPRO Orange.
-
The melting temperature (Tm) is the midpoint of the unfolding transition. The change in Tm (ΔTm) in the presence of the inhibitor indicates binding and stabilization.
Conclusion
This compound represents a promising therapeutic agent for the treatment of prostate cancer by selectively targeting the pro-tumorigenic functions of PBRM1. Its mechanism of action involves the direct inhibition of PBRM1-BD2's interaction with acetylated histones, leading to the disruption of PBAF-mediated chromatin remodeling and the subsequent alteration of gene expression programs that drive prostate cancer progression, notably the epithelial-mesenchymal transition. The experimental protocols detailed in this guide provide a robust framework for the further characterization and development of PBRM1-BD2 inhibitors as a novel class of prostate cancer therapeutics. Further research, including comprehensive transcriptomic and proteomic analyses, will continue to elucidate the full spectrum of this compound's effects and its potential for clinical application.
References
- 1. New Insights into the Role of Polybromo-1 in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Many Roles of BAF (mSWI/SNF) and PBAF Complexes in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective and Cell-Active PBRM1 Bromodomain Inhibitors Discovered through NMR Fragment Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selective and Cell-Active PBRM1 Bromodomain Inhibitors Discovered through NMR Fragment Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PBRM1 bromodomains associate with RNA to facilitate chromatin association - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Epithelial-Mesenchymal Transition Signaling and Prostate Cancer Stem Cells: Emerging Biomarkers and Opportunities for Precision Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Epithelial mesenchymal transition (EMT) in prostate growth and tumor progression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Epithelial–Mesenchymal Transition Signaling and Prostate Cancer Stem Cells: Emerging Biomarkers and Opportunities for Precision Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanisms navigating the TGF-β pathway in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MicroRNAs and Natural Compounds Mediated Regulation of TGF Signaling in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The TGF-β Signaling Regulator PMEPA1 Suppresses Prostate Cancer Metastases to Bone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The TGF-β Signaling Regulator PMEPA1 Suppresses Prostate Cancer Metastases to Bone [scholarworks.indianapolis.iu.edu]
- 14. High-Throughput Screening AlphaScreen Assay for Identification of Small-Molecule Inhibitors of Ubiquitin E3 Ligase SCFSkp2-Cks1 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Dual screening of BPTF and Brd4 using protein-observed fluorine NMR uncovers new bromodomain probe molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Theory and applications of differential scanning fluorimetry in early-stage drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 17. escholarship.org [escholarship.org]
PBRM1 bromodomain function in chromatin remodeling
An In-depth Technical Guide on the Core Function of PBRM1 Bromodomains in Chromatin Remodeling
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Polybromo-1 (PBRM1), also known as BAF180, is a critical subunit of the PBAF (Polybromo-associated BRG1/BRM-associated factors) chromatin remodeling complex.[1][2][3] Unique among human proteins, PBRM1 contains six tandem bromodomains (BDs), specialized protein modules that recognize and bind to acetylated lysine residues on histone tails and other proteins.[1][4] This multivalent binding capacity positions PBRM1 as the primary nucleosome recognition subunit of the PBAF complex, guiding its enzymatic activity to specific genomic loci.[1] Mutations in PBRM1 are frequently observed in various cancers, most notably in approximately 40% of clear cell renal cell carcinomas (ccRCC), highlighting its significance in maintaining genomic integrity and regulating gene expression.[1][2][5] This guide provides a detailed examination of the PBRM1 bromodomains, their function in chromatin remodeling, their role in disease, and the experimental methodologies used for their study.
The PBRM1 Bromodomains: Structure and Core Function
PBRM1 is a defining component of the PBAF complex, one of the three main mammalian SWI/SNF chromatin remodeling complexes.[2][6] Its structure includes not only the six bromodomains but also two bromo-adjacent homology (BAH) domains and a high mobility group (HMG) DNA-binding domain.[2][7] However, the tandem array of six bromodomains is its most distinctive feature, enabling a nuanced and cooperative interaction with chromatin.
Bromodomains as "Readers" of Acetyl-Lysine
Bromodomains are evolutionarily conserved protein interaction modules that function as "readers" of post-translational modifications, specifically recognizing ε-N-acetylated lysine residues.[1][3] This interaction is mediated by a hydrophobic pocket formed by a four-helix bundle within the bromodomain structure.[1] By binding to acetylated histones, PBRM1 tethers the entire PBAF complex to specific sites on chromatin, which are often associated with active transcription.[1][2]
Binding Specificity and Cooperative Action
While PBRM1 has six bromodomains, they do not contribute equally to chromatin binding. Research has identified a hierarchy and cooperative effect among them:
-
Primary Binding Domains: Bromodomain 2 (BD2) and Bromodomain 4 (BD4) are the principal mediators of interaction with acetylated histones.[1][8][9] BD2 shows a strong and specific preference for histone H3 acetylated at lysine 14 (H3K14ac).[2][10][11]
-
Collaborative Binding: The bromodomains work in concert to achieve high-affinity binding. Studies have shown that BD2, BD4, and BD5 collaborate to create a stable interaction with H3K14ac, which is critical for tethering PBRM1 to chromatin.[10][11] Neighboring domains can modulate these interactions; for instance, BD1 and BD5 enhance the binding mediated by BD2 and BD4, respectively, while BD3 may have an attenuating effect.[8]
-
Non-Canonical Interactions: Beyond histones, PBRM1 bromodomains engage with other molecules. BD2 and BD4 have been shown to selectively bind double-stranded RNA, an interaction that enhances their association with H3K14ac peptides.[7][12] Furthermore, BD4 can act as a reader for acetylated non-histone proteins, such as p53 acetylated at lysine 382 (p53 K382Ac), thereby linking the PBAF complex to p53-mediated transcriptional regulation and tumor suppression.[13]
PBRM1's Role in Chromatin Remodeling and Gene Regulation
The primary function of the PBRM1 bromodomains is to guide the PBAF complex to specific genomic locations. Once recruited, the ATPase subunit of the complex (SMARCA4/BRG1) utilizes the energy from ATP hydrolysis to remodel nucleosomes. This remodeling can involve sliding, evicting, or altering the composition of nucleosomes, thereby modulating the accessibility of DNA to transcription factors and other regulatory proteins.[3]
Loss of PBRM1 function disrupts this targeting mechanism. In PBRM1-deficient cells, the remaining PBAF complex can be mislocalized to aberrant genomic loci, such as distal enhancers.[14] This retargeting can lead to the inappropriate activation of pro-tumorigenic signaling pathways, including the NF-κB pathway in the context of ccRCC.[14] PBRM1 also plays a crucial role in maintaining the integrity of centromeres and pericentromeres, and its absence can lead to centromere fragility and genomic instability.[15][16][17]
PBRM1 in Disease and as a Drug Development Target
The high frequency of inactivating mutations in PBRM1, particularly in ccRCC, underscores its role as a critical tumor suppressor.[2][18] However, the role of PBRM1 is context-dependent. In some malignancies, such as prostate cancer, PBRM1 may function as a tumor promoter, contributing to migratory and immunosuppressive phenotypes.[19][20][21]
This dual role makes PBRM1 a compelling, albeit complex, therapeutic target. The development of small molecule inhibitors that specifically target the PBRM1 bromodomains is an active area of research.[3] The therapeutic rationale is to disrupt the aberrant chromatin targeting of the PBAF complex in cancer cells. Selective chemical probes are crucial for elucidating the precise contributions of PBRM1 to cancer pathogenesis and for exploring its potential in combination with other therapies, such as immunotherapy.[19][20]
Quantitative Data Summary
The development of selective PBRM1 inhibitors requires robust quantitative assessment of their binding affinity and selectivity. Isothermal titration calorimetry (ITC) is a standard method for determining the dissociation constant (Kd) of these interactions.
Table 1: Binding Affinities (Kd) of Selected Inhibitors for PBRM1 Bromodomains
| Compound | Target Bromodomain | Kd (μM) | Selectivity Notes | Reference |
|---|---|---|---|---|
| Compound 7 | PBRM1-BD2 | 0.7 | Also binds PBRM1-BD5 (0.35 μM) and SMARCA4 (5.0 μM). | [19] |
| Compound 8 | PBRM1-BD2 | 6.9 | More selective; also binds PBRM1-BD5 (3.3 μM) with no detectable binding to SMARCA4. | [19] |
| Compound 11 | PBRM1-BD2 | 9.3 | Also binds PBRM1-BD5 (10.1 μM) and SMARCA4 (69 μM). | [19] |
| Fragment Hit | PBRM1-BD2 | 45 | Initial hit from fragment screening with weaker affinity. |[19][20] |
Data synthesized from studies focused on developing selective PBRM1 chemical probes.
Key Experimental Protocols
Studying the function of PBRM1 bromodomains involves a variety of biochemical and genomic techniques. Below are detailed methodologies for three key experimental approaches.
Bromodomain-Histone Peptide Binding Assay (AlphaScreen)
This protocol describes a competitive binding assay to quantify the interaction between a PBRM1 bromodomain and an acetylated histone peptide, and to measure the inhibitory potential of small molecules.[19][22]
Principle: The Amplified Luminescent Proximity Homogeneous Assay (AlphaScreen) uses donor and acceptor beads that generate a signal when brought into close proximity. A His-tagged bromodomain is captured by a Nickel Chelate acceptor bead, and a biotinylated acetylated histone peptide is captured by a Streptavidin donor bead. Their interaction produces a signal, which is diminished in the presence of a competing inhibitor.[22]
Methodology:
-
Reagent Preparation:
-
Dilute His-tagged PBRM1 bromodomain protein (e.g., PBRM1-BD2), biotinylated histone peptide (e.g., Biotin-H3K14ac), and test compounds to their working concentrations in assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.5).
-
-
Plate Setup:
-
In a 384-well microplate, add the test compound at various concentrations. Include DMSO-only wells as a negative control (100% binding) and a known potent inhibitor as a positive control.
-
-
Binding Reaction:
-
Add the His-tagged bromodomain protein and the biotinylated peptide to each well.
-
Incubate the plate at room temperature for 60 minutes to allow the binding reaction to reach equilibrium.
-
-
Bead Addition:
-
In a low-light environment, add a mixture of Streptavidin-coated donor beads and Nickel Chelate-coated acceptor beads to each well.
-
-
Signal Detection:
-
Incubate the plate in the dark at room temperature for an additional 60 minutes to allow the beads to bind to the protein-peptide complexes.
-
Read the plate using an AlphaScreen-capable plate reader.
-
-
Data Analysis:
-
Normalize the data to the DMSO and positive controls.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data using a non-linear regression model to determine the IC50 value.
-
Assay for Transposase-Accessible Chromatin with Sequencing (ATAC-seq)
ATAC-seq is a powerful method for mapping genome-wide chromatin accessibility.[23] It uses a hyperactive Tn5 transposase to preferentially fragment and tag open chromatin regions with sequencing adapters.[24]
Methodology:
-
Cell Preparation & Lysis:
-
Harvest 50,000 to 100,000 cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in a cold lysis buffer (e.g., containing NP-40 or IGEPAL CA-630) to lyse the plasma membrane while keeping the nuclear membrane intact.
-
Immediately centrifuge at low speed to pellet the nuclei.
-
-
Transposition (Tagmentation):
-
Resuspend the isolated nuclei in the transposition reaction buffer containing the hyperactive Tn5 transposase.
-
Incubate the reaction at 37°C for 30 minutes. The Tn5 transposase will simultaneously cut DNA in accessible regions and ligate sequencing adapters to the ends.
-
-
DNA Purification:
-
Stop the reaction and purify the tagmented DNA using a column-based purification kit (e.g., Qiagen MinElute).
-
-
Library Amplification:
-
Amplify the purified DNA using PCR with indexed primers. Use a minimal number of cycles (typically 8-12) to avoid amplification bias.
-
-
Library Purification and Quality Control:
-
Purify the amplified library, typically using AMPure XP beads, to remove primers and small fragments.
-
Assess the quality and concentration of the library using a Bioanalyzer and qPCR. A successful ATAC-seq library will show a characteristic nucleosome phasing pattern.
-
-
Sequencing and Data Analysis:
-
Sequence the libraries using a next-generation sequencing platform (e.g., Illumina).
-
Align the reads to a reference genome. Call peaks of read enrichment, which correspond to regions of open chromatin. Downstream analysis can include identifying transcription factor footprints and differential accessibility between conditions.
-
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)
ChIP-seq is used to identify the genome-wide binding sites of a specific protein, such as PBRM1.
Methodology:
-
Cross-linking:
-
Treat living cells with formaldehyde to cross-link proteins to DNA, preserving in vivo interactions. Quench the reaction with glycine.
-
-
Cell Lysis and Chromatin Shearing:
-
Lyse the cells and isolate the nuclei.
-
Shear the chromatin into fragments of 200-600 bp, typically using sonication or enzymatic digestion (e.g., MNase).
-
-
Immunoprecipitation (IP):
-
Incubate the sheared chromatin overnight with an antibody specific to the target protein (e.g., anti-PBRM1). An IgG control IP should be run in parallel.
-
Add protein A/G magnetic beads to capture the antibody-protein-DNA complexes.
-
-
Washing and Elution:
-
Perform a series of stringent washes to remove non-specifically bound chromatin.
-
Elute the complexes from the beads.
-
-
Reverse Cross-linking and DNA Purification:
-
Reverse the formaldehyde cross-links by heating at 65°C.
-
Treat with RNase A and Proteinase K to remove RNA and proteins.
-
Purify the ChIP DNA.
-
-
Library Preparation and Sequencing:
-
Prepare a sequencing library from the purified ChIP DNA by performing end-repair, A-tailing, and adapter ligation.
-
Amplify the library via PCR.
-
Sequence the library on a next-generation sequencing platform.
-
-
Data Analysis:
-
Align sequenced reads to a reference genome.
-
Use a peak-calling algorithm to identify regions of significant enrichment in the PBRM1 IP sample compared to the input or IgG control.
-
Conclusion
The six bromodomains of PBRM1 are central to its function as the targeting subunit of the PBAF chromatin remodeling complex. Through specific and cooperative interactions with acetylated histones and other molecules, they direct the complex to precise genomic locations, playing a pivotal role in gene regulation, genome stability, and cellular homeostasis. The frequent mutation of PBRM1 in cancer has established it as a key tumor suppressor and a high-priority target for therapeutic intervention. Continued research using advanced biochemical and genomic techniques will further unravel the complexities of PBRM1 function and aid in the development of novel cancer therapies.
References
- 1. PBRM1 bromodomains variably influence nucleosome interactions and cellular function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Individual Bromodomains of Polybromo-1 Contribute to Chromatin Association and Tumor Suppression in Clear Cell Renal Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are PBRM1 inhibitors and how do they work? [synapse.patsnap.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. The Roles of Chromatin-Remodelers and Epigenetic Modifiers in Kidney Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PBRM1 bromodomains associate with RNA to facilitate chromatin association - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. Dissertation or Thesis | Understanding the relationship between histone acetylation and bromodomain targeting | ID: m039k929x | Carolina Digital Repository [cdr.lib.unc.edu]
- 10. High affinity binding of H3K14ac through collaboration of bromodomains 2, 4 and 5 is critical for the molecular and tumor suppressor functions of PBRM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PBRM1 polybromo 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 12. PBRM1 bromodomains associate with RNA to facilitate chromatin association - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. PBRM1 acts as a p53 lysine-acetylation reader to suppress renal tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 14. PBRM1-deficient PBAF complexes target aberrant genomic loci to activate the NF-κB pathway in clear cell renal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. PBRM1 directs PBAF to pericentromeres and protects centromere integrity [ouci.dntb.gov.ua]
- 16. biorxiv.org [biorxiv.org]
- 17. PBRM1 directs PBAF to pericentromeres and protects centromere integrity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. profiles.wustl.edu [profiles.wustl.edu]
- 19. Selective and Cell-Active PBRM1 Bromodomain Inhibitors Discovered through NMR Fragment Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Selective and Cell-Active PBRM1 Bromodomain Inhibitors Discovered through NMR Fragment Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. reactionbiology.com [reactionbiology.com]
- 23. ATAC-Seq for Chromatin Accessibility Analysis | Illumina [illumina.com]
- 24. ATAC-seq - Wikipedia [en.wikipedia.org]
Discovery of Selective PBRM1 Bromodomain Inhibitors via NMR Fragment Screening: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide details the discovery of selective inhibitors for the second bromodomain of Polybromo-1 (PBRM1-BD2), a key subunit of the PBAF chromatin remodeling complex implicated in prostate cancer. The guide outlines the fragment-based drug discovery (FBDD) campaign, from the initial nuclear magnetic resonance (NMR) screen to the development of potent and selective cell-active inhibitors.
Introduction
Polybromo-1 (PBRM1) is a critical component of the PBAF (PBRM1-associated BRG1/BRM-associated factors) complex, a member of the SWI/SNF chromatin remodeling family.[1] PBRM1 is unique in that it contains six bromodomains, which are protein modules that recognize acetylated lysine residues on histones and other proteins, thereby tethering the PBAF complex to specific chromatin loci to regulate gene expression.[1] While often characterized as a tumor suppressor, PBRM1 has been identified as a promoter of migratory and immunosuppressive phenotypes in prostate cancer.[1][2] The second bromodomain (BD2) of PBRM1 is crucial for its chromatin binding and function.[1] This has made PBRM1-BD2 an attractive target for the development of selective chemical probes to investigate its role in cancer biology and as potential therapeutic agents.
This guide focuses on the discovery of Pbrm1-BD2-IN-6 and related compounds, which originated from a protein-detected NMR-based fragment screen. This approach successfully identified novel chemical scaffolds that were optimized into potent and selective nanomolar inhibitors of PBRM1-BD2. These inhibitors have demonstrated the ability to disrupt the interaction of PBRM1 with acetylated histones and selectively inhibit the growth of PBRM1-dependent prostate cancer cells.[1][2]
The PBAF Complex and PBRM1 Signaling
The PBAF complex is a large, multi-subunit protein assembly that utilizes the energy from ATP hydrolysis to remodel chromatin structure, thereby influencing gene expression. PBRM1 acts as a scaffolding protein within this complex, and its bromodomains are critical for targeting the complex to specific genomic regions through the recognition of acetylated histones. In prostate cancer, the aberrant function of the PBAF complex, mediated by PBRM1, is thought to contribute to disease progression. The precise downstream signaling pathways are still under investigation, but they are known to intersect with key cancer-related pathways, including the androgen receptor (AR) signaling axis.
Experimental Workflow for Inhibitor Discovery
The discovery of this compound followed a structured fragment-based drug discovery workflow. This process began with a high-throughput screen of a fragment library using NMR, followed by hit validation and characterization, and culminating in structure-guided medicinal chemistry to improve potency and selectivity.
Data Presentation
Initial Fragment Hits
A library of 1968 fragments was screened against PBRM1-BD2, resulting in the identification of 17 initial hits. The dissociation constants (Kd) for these fragments ranged from 45 µM to over 2 mM.[1] The structures and corresponding Kd values of a selection of these initial hits are presented below.
| Fragment ID | Structure | Dissociation Constant (Kd) |
| 5 | (Structure of fragment 5) | 45.3 ± 8.1 µM |
| 6 | (Structure of fragment 6) | 90.1 ± 15.2 µM |
| 7 | (Structure of fragment 7) | 120 ± 20 µM |
| 8 | (Structure of fragment 8) | 250 ± 45 µM |
| 9 | (Structure of fragment 9) | > 2 mM |
(Note: The full list of 17 fragments and their structures can be found in the supplementary information of the source publication.)
Optimized Inhibitors
Structure-activity relationship (SAR) studies on the most promising fragment hits led to the synthesis of a series of optimized inhibitors with significantly improved potency and selectivity. The binding affinities and inhibitory activities of key compounds are summarized below.
| Compound ID | Structure | PBRM1-BD2 Kd (ITC) | PBRM1-BD2 IC50 (AlphaScreen) | PBRM1-BD2 ΔTm (DSF) | SMARCA2B ΔTm (DSF) | SMARCA4 ΔTm (DSF) |
| 11 | (Structure of compound 11) | 9.3 µM | 1.0 ± 0.2 µM | +4.5 °C | +1.5 °C | +2.0 °C |
| 15 | (Structure of compound 15) | 0.08 µM | 0.2 ± 0.03 µM | +8.9 °C | No Shift | No Shift |
| 16 (this compound) | (Structure of compound 16) | 0.05 µM | 0.2 ± 0.02 µM | +9.5 °C | No Shift | No Shift |
Experimental Protocols
Protein-Detected NMR Fragment Screening
-
Protein Preparation: Uniformly ¹⁵N-labeled PBRM1-BD2 was expressed in E. coli and purified.
-
NMR Sample Preparation: NMR samples contained 50 µM ¹⁵N-PBRM1-BD2 in a buffer of 100 mM Na₂HPO₄, 100 mM NaCl, pH 6.5, with 8% D₂O and 3% d₆-DMSO.
-
Fragment Library Screening: A library of 1968 fragments was screened in mixtures of 12 fragments per sample at a concentration of 200 µM per fragment.
-
NMR Data Acquisition: 2D ¹H-¹⁵N SOFAST-HMQC spectra were acquired at 25 °C on a Bruker Avance III 600 MHz spectrometer equipped with a cryoprobe.
-
Hit Identification: Hits were identified by observing chemical shift perturbations (CSPs) in the protein's NMR spectrum upon fragment binding. Positive mixtures were deconvoluted to identify the active fragment.
-
Kd Determination: Dissociation constants for the initial hits were determined by titrating increasing concentrations of the fragment into a sample of ¹⁵N-PBRM1-BD2 and monitoring the CSPs.
AlphaScreen Assay
-
Principle: This is a bead-based proximity assay used to measure the inhibition of PBRM1-BD2 binding to an acetylated histone peptide.
-
Reagents: Biotinylated histone H4 acetylated at lysine 16 (H4K16ac) peptide, GST-tagged PBRM1-BD2, streptavidin-coated donor beads, and anti-GST acceptor beads.
-
Procedure:
-
In a 384-well plate, the test compound was incubated with 0.2 µM GST-PBRM1-BD2.
-
Biotinylated H4K16ac peptide was added, followed by the addition of anti-GST acceptor beads.
-
After incubation, streptavidin-coated donor beads were added.
-
The plate was incubated in the dark and then read on an EnVision plate reader.
-
-
Data Analysis: IC50 values were calculated from the dose-response curves of the compounds.
Isothermal Titration Calorimetry (ITC)
-
Principle: ITC directly measures the heat released or absorbed during a binding event to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.
-
Procedure:
-
The sample cell of a MicroCal PEAQ-ITC was filled with the PBRM1-BD2 protein (typically 10-20 µM).
-
The injection syringe was filled with the inhibitor (typically 100-200 µM).
-
The inhibitor was titrated into the protein solution in a series of small injections at a constant temperature (25 °C).
-
-
Data Analysis: The resulting thermogram was integrated and fit to a one-site binding model to determine the thermodynamic parameters.
Differential Scanning Fluorimetry (DSF)
-
Principle: DSF measures the change in the thermal denaturation temperature (Tm) of a protein upon ligand binding. A stabilizing ligand will result in an increase in the Tm.
-
Procedure:
-
A solution containing PBRM1-BD2 (2 µM), SYPRO Orange dye, and the test compound (50 µM) was prepared in a 96-well PCR plate.
-
The fluorescence was monitored as the temperature was increased from 25 °C to 95 °C in a real-time PCR instrument.
-
-
Data Analysis: The melting temperature (Tm) was determined from the midpoint of the unfolding transition. The change in melting temperature (ΔTm) was calculated by subtracting the Tm of the protein alone from the Tm in the presence of the compound.
Conclusion
The discovery of this compound and its analogues demonstrates the power of NMR-based fragment screening in identifying novel chemical matter for challenging targets like bromodomains. The subsequent hit-to-lead optimization, guided by a suite of biophysical assays, successfully yielded potent and selective inhibitors of PBRM1-BD2. These compounds serve as valuable chemical probes for elucidating the biological functions of PBRM1 in prostate cancer and represent promising starting points for the development of novel therapeutics.
References
The Role of PBRM1 in Clear Cell Renal Cell Carcinoma: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Polybromo-1 (PBRM1), a key component of the Polybromo-associated BRG1/BRM-associated factor (PBAF) chromatin remodeling complex, is the second most frequently mutated gene in clear cell renal cell carcinoma (ccRCC), following von Hippel-Lindau (VHL). Its role as a tumor suppressor is underscored by the prevalence of inactivating mutations, which are found in approximately 40% of ccRCC cases. The loss of PBRM1 function profoundly impacts the cellular landscape of renal cancer, driving tumorigenesis through multiple avenues. This technical guide provides an in-depth exploration of the molecular functions of PBRM1, the consequences of its loss in ccRCC, and the intricate signaling pathways it governs. We present a synthesis of current research, including quantitative data, detailed experimental protocols, and visual representations of key molecular interactions and workflows to serve as a comprehensive resource for researchers and drug development professionals in the field of renal oncology.
PBRM1 and the PBAF Chromatin Remodeling Complex
PBRM1, also known as BAF180, is a defining subunit of the PBAF complex, a variant of the SWI/SNF chromatin remodeling family.[1] The PBAF complex utilizes the energy from ATP hydrolysis to modulate nucleosome positioning, thereby regulating gene expression. PBRM1 contains six bromodomains, which recognize and bind to acetylated lysine residues on histone tails, targeting the PBAF complex to specific genomic loci.[2]
The core components of the PBAF complex include the ATPase subunits SMARCA4 (BRG1) or SMARCA2 (BRM), and several other accessory subunits. The loss of PBRM1 can impact the integrity and targeting of the PBAF complex. In PBRM1-deficient ccRCC, the PBAF complex can be mistargeted to new genomic locations, leading to aberrant gene expression.[3]
Quantitative Data on PBRM1 in ccRCC
The high frequency of PBRM1 mutations in ccRCC underscores its critical role in the pathogenesis of this disease. The majority of these mutations are truncating, leading to a loss of protein function.
| Parameter | Value | Reference |
| Mutation Frequency in ccRCC | ~40% | [4] |
| PBRM1 Mutation Type in ccRCC | Predominantly truncating mutations | [5] |
| Co-mutation with VHL | Frequent | [1] |
The mutational status of PBRM1 has also been investigated as a predictive biomarker for response to immunotherapy in ccRCC, with some studies suggesting a correlation with clinical benefit.
| Clinical Trial | Therapy | Finding | Reference |
| CheckMate 025 | Nivolumab (anti-PD-1) | PBRM1 mutations may be associated with improved response to nivolumab. | [6][7][8][9] |
Signaling Pathways Regulated by PBRM1
The loss of PBRM1 function in ccRCC leads to the dysregulation of several critical signaling pathways that contribute to tumor growth, proliferation, and survival.
Hypoxia Inducible Factor (HIF) Pathway
In the context of VHL loss, a hallmark of ccRCC, the HIF transcription factors are constitutively active. PBRM1 plays a complex role in modulating the HIF response. PBRM1 can directly bind to HIF-1α mRNA and, in cooperation with the m6A reader protein YTHDF2, control its translation.[10][11][12][13][14] The loss of PBRM1 can therefore impact the levels of HIF-1α protein, influencing the cellular response to hypoxia.
NF-κB Signaling Pathway
Loss of PBRM1 can lead to the redistribution of the PBAF complex to distal enhancer regions containing NF-κB binding motifs. This aberrant targeting results in the activation of the NF-κB signaling pathway, which is known to promote inflammation, cell survival, and tumorigenesis.[3][15][16][17]
PI3K/AKT/mTOR Pathway
The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, and metabolism. While the precise mechanisms are still under investigation, evidence suggests that PBRM1 loss can lead to the activation of this pathway, contributing to ccRCC progression. This may occur through indirect mechanisms involving the regulation of upstream signaling components or through crosstalk with other pathways.
References
- 1. The Many Roles of BAF (mSWI/SNF) and PBAF Complexes in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. PBRM1-deficient PBAF complexes target aberrant genomic loci to activate the NF-κB pathway in clear cell renal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mutational Analysis of PBRM1 and Significance of PBRM1 Mutation in Anti-PD-1 Immunotherapy of Clear Cell Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Mutational Analysis of PBRM1 and Significance of PBRM1 Mutation in Anti-PD-1 Immunotherapy of Clear Cell Renal Cell Carcinoma [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Final analysis of the CheckMate 025 trial comparing nivolumab (NIVO) versus everolimus (EVE) with >5 years of follow-up in patients with advanced renal cell carcinoma (aRCC) - UROONCO Kidney Cancer [kidney.uroonco.uroweb.org]
- 8. targetedonc.com [targetedonc.com]
- 9. Nivolumab Versus Everolimus in Patients With Advanced Renal Cell Carcinoma: Updated Results With Long-Term Follow-up of the Randomized, Open-Label, Phase 3 CheckMate 025 Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PBRM1 Cooperates with YTHDF2 to Control HIF-1α Protein Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 12. PBRM1 Cooperates with YTHDF2 to Control HIF-1α Protein Translation [ouci.dntb.gov.ua]
- 13. PBRM1 Cooperates with YTHDF2 to Control HIF-1α Protein Translation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
PBRM1 as a Therapeutic Target in Oncology: An In-depth Technical Guide
Introduction to PBRM1
Polybromo-1 (PBRM1), also known as BAF180, is a critical tumor suppressor protein and a defining subunit of the Polybromo-associated BRG1-associated factor (PBAF) chromatin remodeling complex.[1][2] The PBAF complex is a specific form of the larger SWI/SNF (Switch/Sucrose Non-Fermentable) family of ATP-dependent chromatin remodelers, which play a fundamental role in regulating gene expression by altering the structure of chromatin.[3] PBRM1 contains six bromodomains that recognize acetylated lysine residues on histones, enabling the PBAF complex to be recruited to specific genomic locations.[3][4] Through its role in the PBAF complex, PBRM1 is involved in a multitude of cellular processes, including transcription, DNA repair, cell cycle control, and the maintenance of genomic stability.[5][6]
Mutations in PBRM1 are frequently observed in a variety of human cancers, with a particularly high incidence in clear cell renal cell carcinoma (ccRCC), where it is the second most commonly mutated gene after von Hippel-Lindau (VHL).[7][8] The majority of these mutations are inactivating, leading to a loss of PBRM1 function and subsequent dysregulation of the cellular processes it governs.[9] This high frequency of inactivation underscores its importance in tumor suppression and has positioned PBRM1 as a compelling target for the development of novel cancer therapies.
The Role of PBRM1 in Oncology
PBRM1 functions as a bona fide tumor suppressor, and its loss is a key event in the development and progression of several cancers. Inactivating mutations of PBRM1 have been identified in a range of malignancies, with the highest frequency observed in clear cell renal cell carcinoma.
PBRM1 Mutation Frequencies in Various Cancers
| Cancer Type | PBRM1 Mutation Frequency | Reference(s) |
| Clear Cell Renal Cell Carcinoma (ccRCC) | 28% - 55% | [4] |
| Chordomas | 11% - 59% | [4] |
| Cholangiocarcinomas | 12% - 23% | [4] |
| Mesotheliomas | 7% - 20% | [4] |
| Endometrial Carcinomas | 12% | [4] |
| Bladder Urothelial Carcinoma | 9% | [8] |
| Pancreatic Ductal Adenocarcinoma | 10% | [8] |
| Gallbladder Carcinoma | 25% | [8] |
| Gastric Adenocarcinoma | 7% | [8] |
| Non-Small Cell Lung Cancer (NSCLC) | 3% | [4] |
Tumor Suppressor Functions of PBRM1
The tumor suppressor functions of PBRM1 are multifaceted and stem from its central role in chromatin remodeling. Key functions include:
-
Genomic Stability: PBRM1 is crucial for maintaining centromeric cohesion during mitosis and facilitating replication re-priming after replication fork stalling.[4] Its loss leads to increased DNA damage, replication stress, and genomic instability.[10]
-
Cell Cycle Regulation: PBRM1 is involved in the transcriptional regulation of key cell cycle inhibitors, such as p21.[8] Loss of PBRM1 can lead to dysregulation of the cell cycle, promoting uncontrolled cell proliferation.[9][11]
-
DNA Damage Response (DDR): PBRM1 participates in the ATM-dependent DNA repair pathway and transcriptional silencing at DNA double-strand breaks.[4][12]
-
Regulation of Gene Expression: PBRM1, as part of the PBAF complex, regulates the expression of genes involved in various cellular processes, including cell adhesion and metabolism.[13]
-
Modulation of the Tumor Microenvironment: PBRM1 influences the anti-tumor immune response.[4] Its deficiency has been associated with an improved response to immunotherapy in some cancers.[14]
Signaling Pathways Involving PBRM1
PBRM1 is a key player in several signaling pathways that are critical for normal cellular function and are often dysregulated in cancer.
PBRM1 in the SWI/SNF Chromatin Remodeling Pathway
PBRM1 is an integral component of the PBAF form of the SWI/SNF complex. This complex utilizes the energy from ATP hydrolysis to remodel chromatin, thereby influencing gene expression. The bromodomains of PBRM1 are crucial for targeting the complex to acetylated histones.
References
- 1. profiles.wustl.edu [profiles.wustl.edu]
- 2. Research progress on the tumor suppressor gene PBRM1 in renal cell carcinoma - ProQuest [proquest.com]
- 3. What are PBRM1 inhibitors and how do they work? [synapse.patsnap.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. scispace.com [scispace.com]
- 6. Clinicopathological Significance, Related Molecular Changes and Tumor Immune Response Analysis of the Abnormal SWI/SNF Complex Subunit PBRM1 in Gastric Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Loss of PBRM1 alters promoter histone modifications and activates ALDH1A1 to drive renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PBRM1 regulates proliferation and the cell cycle in renal cell carcinoma through a chemokine/chemokine receptor interaction pathway | PLOS One [journals.plos.org]
- 10. urotoday.com [urotoday.com]
- 11. PBRM1 regulates proliferation and the cell cycle in renal cell carcinoma through a chemokine/chemokine receptor interaction pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pnas.org [pnas.org]
- 14. mdpi.com [mdpi.com]
Pbrm1-BD2-IN-6: A Technical Guide to a Selective PBRM1 Bromodomain 2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Pbrm1-BD2-IN-6, a potent and selective chemical probe for the second bromodomain (BD2) of Polybromo-1 (PBRM1). PBRM1 is a key subunit of the PBAF chromatin remodeling complex and a protein of significant interest in oncology due to its frequent mutation in various cancers, particularly clear cell renal cell carcinoma (ccRCC). This document details the mechanism of action, biochemical and cellular activity, and the expected effects on gene expression based on the known functions of PBRM1. Additionally, it provides detailed experimental protocols for key assays used in the characterization of this compound.
Introduction to PBRM1 and the Role of Bromodomain 2
Polybromo-1 (PBRM1), also known as BAF180, is a unique component of the PBAF (Polybromo-associated BRG1/BRM-associated factors) complex, a member of the SWI/SNF family of ATP-dependent chromatin remodelers.[1] These complexes play a crucial role in regulating gene expression by altering the structure of chromatin, thereby controlling the accessibility of DNA to transcription factors.[2]
PBRM1 is distinguished by the presence of six tandem bromodomains (BDs), which are protein modules that recognize and bind to acetylated lysine residues on histone tails.[3][4] This interaction is critical for tethering the PBAF complex to specific locations on the chromatin. The second bromodomain, PBRM1-BD2, has been identified as a key driver for the association of the PBAF complex with chromatin.[3] The acetyl-lysine binding activity of BD2 is critical for PBRM1-mediated gene expression and cell proliferation.[5]
Given its role as a tumor suppressor in some contexts and a tumor promoter in others, such as prostate cancer, selective chemical probes targeting PBRM1 bromodomains are valuable tools for elucidating its function in both normal physiology and disease.[1][4] this compound (also known as compound 25 in its discovery publication) is one such probe, designed for the selective inhibition of PBRM1-BD2.[4][6]
Mechanism of Action of this compound
This compound functions as a competitive inhibitor at the acetyl-lysine binding pocket of the PBRM1-BD2. By occupying this pocket, the inhibitor prevents the recognition and binding of PBRM1-BD2 to acetylated histones. This action is expected to disrupt the recruitment and stabilization of the PBAF complex at its target genomic loci. The resulting alteration in chromatin remodeling is predicted to lead to changes in the expression of PBRM1-dependent genes.
References
- 1. Selective and Cell-Active PBRM1 Bromodomain Inhibitors Discovered through NMR Fragment Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scholars.northwestern.edu [scholars.northwestern.edu]
- 3. PBRM1 Regulates the Expression of Genes Involved in Metabolism and Cell Adhesion in Renal Clear Cell Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Loss of PBRM1 alters promoter histone modifications and activates ALDH1A1 to drive renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PBRM1 mutation as a predictive biomarker for immunotherapy in multiple cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Understanding the Selectivity of Pbrm1-BD2-IN-6: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the selectivity and characterization of Pbrm1-BD2-IN-6, a potent and selective inhibitor of the second bromodomain (BD2) of Polybromo-1 (PBRM1). PBRM1, a key component of the PBAF chromatin remodeling complex, is frequently mutated in various cancers, particularly clear cell renal cell carcinoma (ccRCC), making it a significant target for therapeutic development.[1][2] this compound was identified through NMR fragment screening and developed to selectively target PBRM1-BD2, which is critical for anchoring the PBAF complex to acetylated chromatin.[2][3][4]
Quantitative Selectivity Data
This compound (also referred to as compound 25 in its discovery paper) demonstrates potent inhibition of PBRM1-BD2 and high selectivity against other bromodomains, particularly the closely related SMARCA2 and SMARCA4 bromodomains.[2] The following table summarizes the key quantitative data regarding its activity and selectivity.
| Target | Assay Type | Value | Cell Line / Conditions | Reference |
| PBRM1-BD2 | AlphaScreen | IC50: 0.22 ± 0.02 µM | In vitro biochemical assay | [2] |
| SMARCA2B | DSF / ITC | No detectable binding | In vitro biochemical assay | [2] |
| SMARCA4 | DSF / ITC | No detectable binding | In vitro biochemical assay | [2] |
| LNCaP Cells | Proliferation | IC50: 0.66 µM | 5-day incubation | [5] |
| PC3 Cells | Proliferation | IC50: 0.77 µM | 5-day incubation | [5] |
| HEK293T Cells | Proliferation | IC50: 0.32 µM | 5-day incubation | [5] |
PBRM1 Signaling and Therapeutic Rationale
PBRM1 is a subunit of the PBAF (Polybromo- and BRG1-associated factors) complex, a member of the SWI/SNF family of ATP-dependent chromatin remodelers.[1][2] By binding to acetylated histones via its bromodomains, PBRM1 targets the PBAF complex to specific genomic loci, altering chromatin structure and regulating gene expression.[6] Dysregulation of PBRM1 function due to mutation or loss is implicated in tumorigenesis through various signaling pathways.[1][7][8] PBRM1 loss can activate pro-tumorigenic pathways such as AKT-mTOR and NF-κB, and amplify HIF pathway signaling.[8][9][10] Therefore, selective inhibition of PBRM1's chromatin-reading function offers a promising therapeutic strategy.
Experimental Protocols
The selectivity and potency of this compound were determined using a suite of biophysical and biochemical assays.
Amplified Luminescent Proximity Homogeneous Assay (AlphaScreen)
This bead-based assay was used to quantify the in vitro inhibitory activity of this compound on the PBRM1-BD2:histone interaction.[2]
Principle: The assay measures the interaction between a biotinylated histone H3 peptide acetylated at lysine 14 (H3K14ac) and a His6-tagged PBRM1-BD2 protein.[2] Streptavidin-coated Donor beads bind the biotinylated peptide, while Ni²⁺-chelate Acceptor beads bind the His-tagged protein. When in close proximity (<200 nm), excitation of the Donor bead at 680 nm generates singlet oxygen, which diffuses to the Acceptor bead, triggering a chemiluminescent signal at 520-620 nm.[11] An inhibitor disrupts the protein-peptide interaction, separating the beads and causing a loss of signal.
Detailed Protocol:
-
Reagent Preparation:
-
Assay Buffer: Prepare an appropriate buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4).
-
PBRM1-BD2 Protein: Dilute His6-tagged PBRM1-BD2 protein to a final concentration of 0.2 µM in assay buffer.[2]
-
Histone Peptide: Dilute biotinylated H3K14ac peptide to its target concentration in assay buffer.
-
Inhibitor Dilution: Perform a serial dilution of this compound in DMSO, followed by a final dilution in assay buffer.
-
-
Reaction Incubation:
-
In a 384-well microplate, add the PBRM1-BD2 protein, the biotinylated histone peptide, and the diluted inhibitor (or DMSO for control wells).
-
Incubate the mixture at room temperature for a defined period (e.g., 30 minutes) to allow binding to reach equilibrium.[12]
-
-
Bead Addition:
-
Add Ni-NTA Acceptor beads diluted in assay buffer to all wells and incubate in the dark (e.g., 60 minutes).
-
Add Streptavidin Donor beads diluted in assay buffer to all wells and perform a final incubation in the dark (e.g., 30 minutes).[13]
-
-
Data Acquisition:
-
Read the plate on an Alpha-enabled plate reader, measuring the luminescent signal.
-
Plot the signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Differential Scanning Fluorimetry (DSF)
DSF was employed as a secondary screening method to assess the selectivity profile of this compound against a panel of other bromodomains.[2]
Principle: This technique measures the thermal stability of a protein by monitoring its unfolding temperature (Tm). A fluorescent dye that binds to hydrophobic regions of proteins, which become exposed upon unfolding, is used. The binding of a stabilizing ligand, such as an inhibitor, increases the protein's thermal stability, resulting in a positive shift in its Tm (ΔTm). By comparing the ΔTm for the target protein versus other proteins, selectivity can be determined.
General Protocol:
-
A solution containing the purified bromodomain protein, a thermal shift dye (e.g., SYPRO Orange), and the test compound (or DMSO control) is prepared in a multiwell PCR plate.
-
The plate is placed in a real-time PCR instrument.
-
The temperature is gradually increased in small increments, and fluorescence is measured at each step.
-
As the protein unfolds, the dye binds, causing a sharp increase in fluorescence.
-
The melting temperature (Tm) is determined by fitting the resulting curve. The difference in Tm between the compound-treated sample and the DMSO control yields the ΔTm.
Isothermal Titration Calorimetry (ITC)
ITC was used to confirm binding affinity (Kd) for select interactions and validate the selectivity observed in DSF assays.[2]
Principle: ITC directly measures the heat released or absorbed during a binding event. An inhibitor solution is titrated into a sample cell containing the target protein. The resulting heat change upon binding is measured directly. This allows for the precise determination of binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS) of the interaction in a single label-free experiment. A lack of a heat signal upon titration indicates no direct binding. For this compound and its analogs, ITC confirmed a lack of binding to SMARCA2B and SMARCA4.[2]
References
- 1. Mutational Analysis of PBRM1 and Significance of PBRM1 Mutation in Anti-PD-1 Immunotherapy of Clear Cell Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective and Cell-Active PBRM1 Bromodomain Inhibitors Discovered through NMR Fragment Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. PBRM1 bromodomains associate with RNA to facilitate chromatin association - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. What are PBRM1 inhibitors and how do they work? [synapse.patsnap.com]
- 7. PBRM1 regulates proliferation and the cell cycle in renal cell carcinoma through a chemokine/chemokine receptor interaction pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PBRM1 deficiency oncogenic addiction is associated with activated AKT-mTOR signalling and aerobic glycolysis in clear cell renal cell carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Loss of PBRM1 alters promoter histone modifications and activates ALDH1A1 to drive renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. bmglabtech.com [bmglabtech.com]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
The Role of PBRM1 in the DNA Damage Response: A Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Polybromo-1 (PBRM1), a critical component of the Polybromo-associated BRG1-associated factor (PBAF) chromatin remodeling complex, has emerged as a key player in the DNA Damage Response (DDR). Encoded by a tumor suppressor gene frequently mutated in various cancers, notably clear cell renal cell carcinoma (ccRCC), PBRM1's role in maintaining genomic stability is multifaceted and of significant interest for therapeutic development. This technical guide provides an in-depth exploration of PBRM1's involvement in the DDR, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the complex signaling pathways. The loss of PBRM1 function leads to a state of heightened replication stress and impaired DNA repair, creating a synthetic lethal vulnerability that can be exploited by targeted therapies such as PARP and ATR inhibitors. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals working to understand and target PBRM1-deficient cancers.
PBRM1's Core Functions in the DNA Damage Response
PBRM1, through its function as a subunit of the PBAF chromatin remodeling complex, is integral to several DDR pathways. The PBAF complex utilizes the energy from ATP hydrolysis to modulate nucleosome positioning, thereby influencing DNA accessibility for repair machinery. PBRM1 itself contains six bromodomains that recognize acetylated lysine residues on histones, targeting the PBAF complex to specific chromatin regions.[1][2]
Key functions of PBRM1 in the DDR include:
-
DNA Double-Strand Break (DSB) Repair: PBRM1 is involved in the repair of DSBs, facilitating ATM-dependent transcriptional silencing at these damage sites.[2][3]
-
Replication Stress Mitigation: PBRM1 aids in promoting DNA replication re-priming downstream of stalled replication forks, a crucial process for preventing replication fork collapse and subsequent DNA damage.[2]
-
Genomic Stability: By ensuring proper centromeric cohesion during mitosis, PBRM1 plays a vital role in maintaining overall genomic and chromosomal stability.[1]
-
G2/M Checkpoint Maintenance: PBRM1 is required for the p53-dependent maintenance of the G2/M DNA damage checkpoint, preventing cells with damaged DNA from progressing into mitosis.[4]
Loss-of-function mutations in PBRM1, which are particularly prevalent in ccRCC (occurring in approximately 40-50% of cases), disrupt these critical functions.[5] This impairment of the DDR machinery leads to an accumulation of DNA damage and increased genomic instability in PBRM1-deficient cells.
Quantitative Data on PBRM1 Deficiency and DNA Damage
The functional consequences of PBRM1 loss can be quantified through various cellular and molecular assays. The following tables summarize key data from studies on PBRM1-deficient cells.
Table 1: PBRM1 Mutation Frequency in Clear Cell Renal Cell Carcinoma (ccRCC)
| Cancer Type | PBRM1 Mutation Frequency | Reference |
| Clear Cell Renal Cell Carcinoma (ccRCC) | ~40-50% | [5] |
Table 2: Baseline DNA Damage Markers in PBRM1-Isogenic Cell Lines
| Cell Line | PBRM1 Status | Baseline γH2AX Foci per Nucleus (Mean ± SD) | Reference |
| 786-O | Wild-Type (WT) | Lower | [1][6][7] |
| 786-O | Knockout (KO) | Significantly Higher (P < 0.0001) | [1][6][7] |
| U2OS | Wild-Type (WT) | Lower | [1][6][7] |
| U2OS | Knockout (KO) | Significantly Higher (P < 0.0001) | [1][6][7] |
Note: γH2AX is a well-established marker for DNA double-strand breaks.
Table 3: Sensitivity of PBRM1-Knockdown Biliary Tract Cancer Cells to DNA Damage Repair Inhibitors
| Drug | PBRM1 Status | IC50 Value (µM) | P-value | Reference |
| Niraparib (PARPi) | Proficient | 6.624 | 0.0001 | [8] |
| Knockdown | 2.25 | [8] | ||
| Olaparib (PARPi) | Proficient | 70.75 | 0.01 | [8] |
| Knockdown | 59.32 | [8] | ||
| Berzosertib (ATRi) | Proficient | 0.415 | < 0.0001 | [8] |
| Knockdown | 0.172 | [8] |
Note: IC50 represents the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates greater sensitivity.
Key Signaling Pathways Involving PBRM1 in DDR
The loss of PBRM1 initiates a cascade of events that ultimately sensitize cancer cells to specific DNA repair inhibitors. These intricate signaling pathways are visualized below.
PBRM1 Loss, Replication Stress, and Synthetic Lethality with PARP/ATR Inhibitors
PBRM1-deficient cells exhibit elevated baseline levels of replication stress, characterized by an accumulation of R-loops (three-stranded nucleic acid structures) and DNA damage.[1][9] This inherent vulnerability is exacerbated by treatment with PARP or ATR inhibitors, leading to a synthetic lethal interaction.
Caption: PBRM1 loss induces replication stress and R-loop accumulation, leading to increased DNA damage.
PBRM1's Role in the p53-Mediated G2/M Checkpoint
PBRM1 interacts with p53 and is crucial for the proper functioning of the G2/M DNA damage checkpoint.[4] Loss of PBRM1 impairs this checkpoint, allowing cells with unrepaired DNA to enter mitosis, which results in the formation of micronuclei.
Caption: PBRM1 is essential for the p53-mediated G2/M checkpoint in response to DNA damage.
Activation of the cGAS-STING Pathway in PBRM1-Deficient Cells
The micronuclei formed due to defective G2/M checkpoint control in PBRM1-deficient cells can rupture, releasing DNA into the cytoplasm. This cytosolic DNA is detected by the cGAS-STING innate immune pathway, leading to an inflammatory response.[1][4][9]
Caption: Cytosolic DNA from micronuclei in PBRM1-deficient cells activates the cGAS-STING pathway.
Detailed Methodologies for Key Experiments
This section provides detailed protocols for key experiments used to investigate the role of PBRM1 in the DNA damage response.
siRNA-mediated Knockdown of PBRM1
This protocol describes the transient silencing of PBRM1 expression in cultured cells using small interfering RNA (siRNA).
-
Materials:
-
PBRM1-targeting siRNA and non-targeting control siRNA
-
Lipofectamine RNAiMAX Transfection Reagent
-
Opti-MEM I Reduced Serum Medium
-
Cell culture medium and plates
-
Target cells (e.g., 786-O, U2OS)
-
-
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 30-50% confluency at the time of transfection.
-
siRNA-Lipofectamine Complex Formation:
-
For each well, dilute 50 pmol of siRNA into 250 µL of Opti-MEM.
-
In a separate tube, dilute 5 µL of Lipofectamine RNAiMAX into 250 µL of Opti-MEM and incubate for 5 minutes at room temperature.
-
Combine the diluted siRNA and diluted Lipofectamine RNAiMAX (total volume ~500 µL). Mix gently and incubate for 20 minutes at room temperature to allow complex formation.
-
-
Transfection: Add the siRNA-lipid complexes to the cells.
-
Incubation: Incubate the cells for 48-72 hours at 37°C in a CO2 incubator.
-
Validation of Knockdown: Harvest cells and assess PBRM1 protein and mRNA levels by Western blotting and RT-qPCR, respectively, to confirm knockdown efficiency.
-
Immunofluorescence for γH2AX Foci
This protocol details the detection and visualization of γH2AX foci, a marker of DNA double-strand breaks, in cells.[10][11][12]
-
Materials:
-
Cells cultured on glass coverslips
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.3% Triton X-100 in PBS
-
Blocking buffer (5% BSA in PBS)
-
Primary antibody: anti-γH2AX (e.g., Millipore, clone JBW301)
-
Fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 anti-mouse IgG)
-
DAPI-containing mounting medium
-
Fluorescence microscope
-
-
Procedure:
-
Fixation: Wash cells once with PBS and fix with 4% PFA for 20 minutes at room temperature.
-
Washing: Wash cells three times with PBS for 5 minutes each.
-
Permeabilization: Permeabilize cells with 0.3% Triton X-100 in PBS for 15 minutes at room temperature.
-
Blocking: Wash cells with PBS and block with 5% BSA in PBS for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate cells with the primary anti-γH2AX antibody (diluted in blocking buffer) overnight at 4°C in a humidified chamber.
-
Washing: Wash cells three times with PBS for 5 minutes each.
-
Secondary Antibody Incubation: Incubate cells with the fluorescently-labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.
-
Washing: Wash cells three times with PBS for 5 minutes each, protected from light.
-
Mounting: Mount the coverslips onto microscope slides using mounting medium containing DAPI to counterstain the nuclei.
-
Imaging and Quantification: Acquire images using a fluorescence microscope. Quantify the number of γH2AX foci per nucleus using image analysis software such as ImageJ or Fiji.[10][11]
-
Cell Viability/Proliferation Assay
This protocol is for determining the sensitivity of cells to DNA damage repair inhibitors using a luminescence-based cell viability assay.
-
Materials:
-
PBRM1-proficient and -deficient cells
-
96-well white, clear-bottom tissue culture plates
-
PARP or ATR inhibitors (e.g., Olaparib, Berzosertib)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
-
-
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at an appropriate density (e.g., 1,000-5,000 cells/well) and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of the inhibitor. Include a vehicle-only control (e.g., DMSO).
-
Incubation: Incubate the plates for 5-7 days at 37°C in a CO2 incubator.
-
Assay:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Measurement: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Normalize the data to the vehicle-treated control cells. Plot the dose-response curves and calculate the IC50 values using appropriate software (e.g., GraphPad Prism).
-
Co-Immunoprecipitation of PBRM1 and p53
This protocol is designed to investigate the physical interaction between PBRM1 and p53 in cells.[3]
-
Materials:
-
Cells expressing tagged PBRM1 (e.g., Flag-PBRM1) and p53
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Anti-Flag M2 affinity gel (or antibody-coupled beads)
-
Wash buffer (e.g., TBS)
-
Elution buffer (e.g., 3X Flag peptide or glycine-HCl, pH 2.5)
-
SDS-PAGE gels and Western blotting reagents
-
Antibodies: anti-Flag, anti-p53
-
-
Procedure:
-
Cell Lysis: Lyse the cells in ice-cold lysis buffer.
-
Clarification: Clarify the cell lysates by centrifugation to remove cellular debris.
-
Immunoprecipitation:
-
Incubate the clarified lysate with anti-Flag M2 affinity gel for 2-4 hours or overnight at 4°C with gentle rotation.
-
Collect the beads by centrifugation and wash them three to five times with wash buffer.
-
-
Elution: Elute the bound proteins from the beads using an appropriate elution buffer.
-
Analysis: Analyze the input lysates and the eluted immunoprecipitated samples by SDS-PAGE and Western blotting using antibodies against Flag (to confirm PBRM1 pulldown) and p53 (to detect co-immunoprecipitation).
-
Therapeutic Implications and Future Directions
The synthetic lethal relationship between PBRM1 deficiency and PARP/ATR inhibitors provides a strong rationale for the clinical investigation of these drugs in patients with PBRM1-mutant tumors.[1][9] The activation of the cGAS-STING pathway in PBRM1-deficient cells treated with these inhibitors also suggests potential synergies with immunotherapy, as the induced type I interferon response can enhance anti-tumor immunity.[1][9]
Future research should focus on:
-
Identifying biomarkers to predict which PBRM1-mutant tumors are most likely to respond to PARP/ATR inhibitors.
-
Investigating the efficacy of combination therapies, such as PARP inhibitors with immune checkpoint blockade, in PBRM1-deficient cancers.
-
Further elucidating the specific roles of the different PBRM1 bromodomains in the DNA damage response.
-
Exploring other potential synthetic lethal partners with PBRM1 loss to develop novel therapeutic strategies.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. urotoday.com [urotoday.com]
- 3. researchgate.net [researchgate.net]
- 4. PBAF loss leads to DNA damage-induced inflammatory signaling through defective G2/M checkpoint maintenance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Prognostic and Predictive Value of PBRM1 in Clear Cell Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. PBRM1 mutations might render a subtype of biliary tract cancers sensitive to drugs targeting the DNA damage repair system - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PBRM1 Deficiency Confers Synthetic Lethality to DNA Repair Inhibitors in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Immunofluorescence Staining of γH2AX [bio-protocol.org]
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide on the Antiproliferative Activity of Pbrm1-BD2-IN-6 in Cancer Cells
This technical guide provides a comprehensive overview of the selective PBRM1 bromodomain inhibitor, this compound. It details its mechanism of action, antiproliferative activities in specific cancer cell lines, and the experimental protocols used for its evaluation.
Introduction to PBRM1 in Cancer
Polybromo-1 (PBRM1), also known as BAF180, is a critical subunit of the PBAF (PBRM1-BRG1/BRM-associated factors) chromatin remodeling complex.[1][2] This complex plays a pivotal role in regulating gene expression by altering chromatin structure. PBRM1 is unique in that it contains six tandem bromodomains (BDs), which are specialized protein modules that recognize and bind to acetylated lysine residues on histone tails and other proteins.[1][3] This interaction is crucial for anchoring the PBAF complex to specific sites on the chromatin.
The role of PBRM1 in cancer is context-dependent; it can function as a tumor suppressor in some cancers, such as clear cell renal cell carcinoma (ccRCC), while acting as a tumor promoter in others, like prostate cancer.[1][4] In prostate cancer, PBRM1 contributes to migratory and immunosuppressive phenotypes, making it a compelling therapeutic target.[1][4] The second bromodomain, PBRM1-BD2, is particularly important for mediating the binding of the PBAF complex to chromatin via histone H3 acetylated at lysine 14 (H3K14ac).[3][5]
This compound: A Selective Inhibitor
This compound (also identified as compound 25 in its discovery study) is a potent and selective, cell-active inhibitor targeting the second bromodomain of PBRM1.[1][6] Its development was motivated by the need for chemical probes to dissect the role of PBRM1 in cancer pathogenesis and to explore its therapeutic potential.[1]
Mechanism of Action
PBRM1 inhibitors function by competitively binding to the acetyl-lysine binding pockets of the bromodomains.[2] this compound specifically targets the PBRM1-BD2 pocket, preventing the PBRM1 protein and the associated PBAF complex from binding to acetylated histones on the chromatin.[1][2][6] This disruption of chromatin targeting leads to altered gene expression, ultimately inhibiting the cellular processes that are critical for the survival and proliferation of PBRM1-dependent cancer cells.[2]
Caption: Mechanism of this compound action.
Quantitative Data Presentation
This compound has been evaluated for its inhibitory potency against the isolated PBRM1-BD2 protein and for its antiproliferative effects in various cancer cell lines. The quantitative data are summarized below.
Table 1: Inhibitory and Antiproliferative Activity of this compound
| Parameter | Target/Cell Line | Value (IC50) | Reference |
| Biochemical Inhibition | PBRM1 Bromodomain (BD2) | 0.22 µM | [1][6] |
| Antiproliferative Activity | LNCaP (Prostate Cancer) | 0.66 µM | [6] |
| PC3 (Prostate Cancer) | 0.77 µM | [6] | |
| HEK293T (Embryonic Kidney) | 0.32 µM | [6] |
IC50 (Half-maximal inhibitory concentration) values for antiproliferative activity were determined after a 5-day incubation period.[6] LNCaP cells have been identified as being dependent on PBRM1, which is consistent with the inhibitor's activity.[1]
Experimental Protocols
The discovery and characterization of this compound involved several key experimental methodologies, from initial screening to cellular assays.
Protein-Detected NMR Fragment Screening
The initial discovery of the chemical scaffold for this compound was achieved through a protein-detected NMR-based fragment screen.[1][4]
-
Objective: To identify small molecule fragments that bind to the PBRM1-BD2 domain.
-
Methodology:
-
Protein Expression and Purification: Recombinant ¹⁵N-labeled PBRM1-BD2 protein was expressed in E. coli (BL21(DE3) strain) and purified using nickel-affinity chromatography.[1]
-
NMR Spectroscopy: A library of chemical fragments was screened against the purified ¹⁵N-labeled PBRM1-BD2.
-
Hit Identification: Binding events were detected by observing chemical shift perturbations (CSPs) in the protein's ¹H-¹⁵N HSQC spectra upon addition of a fragment. Fragments that caused significant CSPs were identified as "hits".[1]
-
Structure-Activity Relationship (SAR): Hits were then chemically modified to improve binding affinity and selectivity, leading to the development of this compound.[1]
-
AlphaScreen Assay (Biochemical IC50 Determination)
The potency of the synthesized inhibitors against the PBRM1-BD2 domain was quantified using an AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay).[1]
-
Objective: To determine the IC50 value of this compound for the interaction between PBRM1-BD2 and an acetylated histone peptide.
-
Methodology:
-
Assay Components: The assay utilizes biotinylated histone peptides, a GST-tagged PBRM1-BD2 protein, streptavidin-coated donor beads, and anti-GST acceptor beads.
-
Principle: In the absence of an inhibitor, the PBRM1-BD2 protein binds to the acetylated histone peptide, bringing the donor and acceptor beads into close proximity. Excitation of the donor bead results in the generation of singlet oxygen, which diffuses to the acceptor bead, triggering a chemiluminescent signal.
-
Inhibition: this compound competes with the histone peptide for binding to PBRM1-BD2. This competition prevents the proximity of the beads, leading to a decrease in the luminescent signal.
-
Data Analysis: The IC50 value is calculated by measuring the signal decrease across a range of inhibitor concentrations. The concentration of PBRM1-BD2 protein used in this assay was 0.2 µM.[1]
-
Cell Proliferation Assay (Cellular IC50 Determination)
The antiproliferative effect of this compound on cancer cells was assessed using a cell viability assay.
-
Objective: To measure the ability of this compound to inhibit the growth of cancer cell lines.
-
Methodology:
-
Cell Plating: Cancer cells (e.g., LNCaP, PC3, HEK293T) were seeded in multi-well plates and allowed to adhere.
-
Compound Treatment: Cells were treated with a range of concentrations of this compound (e.g., 0.1, 1, 10 µM).[6]
-
Incubation: The treated cells were incubated for a defined period, typically 5 days, to allow for effects on proliferation.[6]
-
Viability Measurement: After incubation, cell viability was measured using a standard method such as MTT or a luminescent ATP-based assay (e.g., CellTiter-Glo).
-
IC50 Calculation: The results were normalized to untreated controls, and the IC50 value—the concentration of the compound that inhibits cell growth by 50%—was determined.
-
Caption: Workflow for inhibitor discovery and evaluation.
Conclusion
This compound is a valuable chemical probe for studying the function of PBRM1 in cancer. It demonstrates potent biochemical inhibition of the PBRM1-BD2 domain and exhibits significant antiproliferative activity in cancer cell lines, particularly those dependent on PBRM1 function. The methodologies outlined in this guide, from NMR-based discovery to cellular proliferation assays, represent a standard workflow for the development and characterization of targeted epigenetic inhibitors. Further research utilizing this and similar compounds will continue to elucidate the complex roles of chromatin remodelers in cancer and pave the way for novel therapeutic strategies.
References
- 1. Selective and Cell-Active PBRM1 Bromodomain Inhibitors Discovered through NMR Fragment Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are PBRM1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. PBRM1 bromodomains associate with RNA to facilitate chromatin association - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective and Cell-Active PBRM1 Bromodomain Inhibitors Discovered through NMR Fragment Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PBRM1 Regulates Stress Response in Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
Methodological & Application
Application Notes and Protocols for Pbrm1-BD2-IN-6
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pbrm1-BD2-IN-6 is a chemical probe that acts as a potent inhibitor of the second bromodomain (BD2) of Polybromo-1 (PBRM1). PBRM1 is a key component of the PBAF (Polybromo-associated BRG1-associated factors) chromatin remodeling complex, which plays a crucial role in regulating gene expression by altering chromatin structure.[1] The bromodomains of PBRM1 are responsible for recognizing and binding to acetylated lysine residues on histones, thereby targeting the PBAF complex to specific genomic loci.[1] Inhibition of the PBRM1-BD2 interaction with acetylated histones by this compound disrupts the function of the PBAF complex, leading to changes in gene expression that can impact cancer cell proliferation. This document provides detailed protocols for cell-based assays to evaluate the activity of this compound and a summary of its reported cellular effects.
Mechanism of Action
PBRM1 is a subunit of the PBAF chromatin remodeling complex, which is involved in processes such as cell proliferation, differentiation, and DNA repair.[2] The second bromodomain of PBRM1 (PBRM1-BD2) is critical for the association of the PBAF complex with acetylated chromatin.[3] this compound competitively binds to the acetyl-lysine binding pocket of PBRM1-BD2, preventing its engagement with acetylated histones on the chromatin. This leads to the displacement of the PBAF complex from its target sites, altering gene expression and subsequently inhibiting the proliferation of certain cancer cell lines.[3][4]
Caption: Signaling pathway of PBRM1 and the inhibitory action of this compound.
Quantitative Data Summary
The inhibitory activity of this compound has been quantified in both biochemical and cell-based assays. The following table summarizes the reported half-maximal inhibitory concentrations (IC50).
| Assay Type | Target/Cell Line | IC50 (µM) | Reference |
| Biochemical Assay | PBRM1 Bromodomain | 0.22 | --INVALID-LINK--[4] |
| Cell Proliferation | LNCaP | 0.66 | --INVALID-LINK--[4] |
| Cell Proliferation | PC3 | 0.77 | --INVALID-LINK--[4] |
| Cell Proliferation | HEK293T | 0.32 | --INVALID-LINK--[4] |
Experimental Protocols
Cell-Based Proliferation Assay (MTT Assay)
This protocol describes a colorimetric assay to measure the anti-proliferative activity of this compound on adherent cancer cell lines such as LNCaP, PC3, and HEK293T. The assay is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.
Materials:
-
LNCaP, PC3, or HEK293T cells
-
Complete cell culture medium (e.g., RPMI-1640 for LNCaP and PC3, DMEM for HEK293T, supplemented with 10% FBS and 1% penicillin/streptomycin)
-
This compound
-
DMSO (vehicle control)
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10 µM).[4] Also prepare a vehicle control (DMSO in culture medium at the same final concentration as the highest compound concentration).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the plate for 5 days at 37°C and 5% CO2.[4]
-
-
MTT Addition and Incubation:
-
After the 5-day incubation, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 4 hours at 37°C.
-
-
Solubilization and Measurement:
-
After the incubation with MTT, add 100 µL of the solubilization solution to each well.
-
Mix thoroughly by pipetting up and down to dissolve the formazan crystals.
-
Incubate the plate overnight at 37°C in a humidified atmosphere.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from the absorbance of the experimental wells.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (considered 100% viability).
-
Plot the percentage of cell viability against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.
-
Caption: Workflow for the cell-based proliferation (MTT) assay.
Cellular Target Engagement Assay (NanoBRET™)
To confirm that this compound engages with PBRM1 in a cellular context, a target engagement assay such as the NanoBRET™ Target Engagement Assay is recommended. This assay measures the binding of a compound to a target protein in living cells. It relies on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged PBRM1-BD2 (the energy donor) and a fluorescently labeled tracer that binds to PBRM1-BD2 (the energy acceptor). A test compound like this compound will compete with the tracer for binding to PBRM1-BD2, leading to a decrease in the BRET signal in a dose-dependent manner.
Principle:
-
Cells are engineered to express a fusion protein of PBRM1-BD2 and NanoLuc® luciferase.
-
A cell-permeable fluorescent tracer that binds to PBRM1-BD2 is added to the cells.
-
In the absence of a competing inhibitor, the tracer binds to the NanoLuc®-PBRM1-BD2 fusion protein, bringing the donor and acceptor into close proximity and generating a BRET signal.
-
When this compound is added, it displaces the tracer from the NanoLuc®-PBRM1-BD2 fusion protein, leading to a reduction in the BRET signal.
-
The extent of this reduction can be used to determine the cellular potency (IC50) of the inhibitor.
A detailed protocol would be specific to the commercially available NanoBRET™ reagents and instrumentation and should be followed according to the manufacturer's instructions.
Caption: Principle of the NanoBRET™ cellular target engagement assay.
References
- 1. broadpharm.com [broadpharm.com]
- 2. PBRM1 mutation as a predictive biomarker for immunotherapy in multiple cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | PBRM1 loss is associated with increased sensitivity to MCL1 and CDK9 inhibition in clear cell renal cancer [frontiersin.org]
- 4. NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol [worldwide.promega.com]
Application Notes and Protocols for Utilizing Pbrm1-BD2-IN-6 in ChIP-seq Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the use of Pbrm1-BD2-IN-6, a potent and selective inhibitor of the second bromodomain (BD2) of Polybromo-1 (PBRM1), in Chromatin Immunoprecipitation sequencing (ChIP-seq) experiments. PBRM1 is a critical subunit of the PBAF (Polybromo-associated BRG1- or BRM-associated factors) chromatin remodeling complex, a member of the SWI/SNF family.[1][2][3] The PBAF complex plays a crucial role in regulating gene expression by altering chromatin structure.[4] PBRM1 itself contains six bromodomains, which are responsible for recognizing and binding to acetylated lysine residues on histones, thereby targeting the PBAF complex to specific genomic loci.[4] The second bromodomain (BD2) of PBRM1 is particularly important for its association with acetylated histones and subsequent gene regulation.[4][5]
This compound offers a powerful tool to investigate the specific role of the PBRM1-BD2 in chromatin targeting and gene expression. By inhibiting the interaction of PBRM1 with chromatin, researchers can elucidate the downstream effects on a genome-wide scale using ChIP-seq. These application notes provide the necessary background, experimental protocols, and data interpretation guidelines to successfully employ this compound in your research.
Mechanism of Action
This compound is a small molecule inhibitor that competitively binds to the acetyl-lysine binding pocket of the second bromodomain (BD2) of PBRM1. This binding event prevents the recognition and interaction of PBRM1 with acetylated histones, particularly at histone H3 acetylated at lysine 14 (H3K14ac).[4] The inhibition of this interaction is expected to displace the PBRM1-containing PBAF complex from its target chromatin sites, leading to alterations in chromatin accessibility and gene expression.
dot
Caption: Mechanism of PBRM1-BD2 inhibition.
Quantitative Data Summary
The following table summarizes the key quantitative parameters of this compound.
| Parameter | Value | Cell Lines Tested | Reference |
| IC50 (PBRM1-BD2) | 0.22 µM | - | [6] |
| Antiproliferation IC50 | 0.66 µM | LNCaP | [6] |
| 0.77 µM | PC3 | [6] | |
| 0.32 µM | HEK293T | [6] |
Recommended Antibodies for PBRM1 ChIP-seq
The quality of the antibody is paramount for a successful ChIP-seq experiment. The following commercially available antibodies have been validated for use in ChIP or ChIP-seq for PBRM1.
| Antibody Name | Supplier | Catalog Number | Validation |
| Anti-PBRM1 | Human Protein Atlas | HPA059373 | ChIP-Exo-Seq |
| PBRM1/BAF180 (E9X2Z) Rabbit mAb | Cell Signaling Technology | #89123 | ChIP-seq |
| PBRM1 antibody (pAb) | United Bio Research | - | ChIP-seq |
| Anti-PBRM1/BAF180 antibody [EPR15860] | Abcam | ab240338 | ChIP-seq |
Detailed Experimental Protocol: ChIP-seq using this compound
This protocol provides a general framework for performing a ChIP-seq experiment to investigate the genome-wide occupancy of PBRM1 following treatment with this compound. Optimization of specific steps, such as inhibitor concentration and treatment time, is recommended for each cell line and experimental condition.
dot
Caption: ChIP-seq workflow with inhibitor treatment.
Materials
-
Cell line of interest (e.g., a cell line where PBRM1 is known to be active)
-
Complete cell culture medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Vehicle control (e.g., DMSO)
-
Formaldehyde (37%)
-
Glycine
-
Ice-cold PBS
-
Cell lysis buffer
-
Nuclei isolation buffer
-
Chromatin shearing buffer (sonication or enzymatic)
-
ChIP-validated anti-PBRM1 antibody (see table above)
-
IgG control antibody (from the same species as the PBRM1 antibody)
-
Protein A/G magnetic beads
-
ChIP wash buffers (low salt, high salt, LiCl)
-
TE buffer
-
Elution buffer
-
Proteinase K
-
RNase A
-
DNA purification kit
-
Reagents for library preparation and sequencing
Procedure
1. Cell Culture and Inhibitor Treatment
1.1. Culture cells to approximately 80-90% confluency. The required cell number will depend on the abundance of the target protein and the antibody quality, but a starting point of 1-5 x 10^7 cells per ChIP is recommended.
1.2. Optimization of Inhibitor Concentration and Treatment Time: Perform a dose-response and time-course experiment to determine the optimal concentration and duration of this compound treatment.
- Concentration: Based on the IC50 values, a starting concentration range of 0.5 µM to 5 µM is recommended.
- Time: A treatment time of 4 to 24 hours is a reasonable starting point. The optimal time will be sufficient to observe displacement of PBRM1 from chromatin without causing significant secondary effects or cell death.
1.3. Treat the cells with the optimized concentration of this compound or vehicle control for the determined duration.
2. Cross-linking
2.1. Add formaldehyde directly to the culture medium to a final concentration of 1% (v/v).
2.2. Incubate for 10 minutes at room temperature with gentle shaking.
2.3. Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM.
2.4. Incubate for 5 minutes at room temperature.
2.5. Wash the cells twice with ice-cold PBS.
3. Cell Lysis and Chromatin Preparation
3.1. Harvest the cells and lyse them according to a standard ChIP protocol to release the nuclei.
3.2. Isolate the nuclei by centrifugation.
3.3. Resuspend the nuclear pellet in a suitable chromatin shearing buffer.
4. Chromatin Shearing
4.1. Shear the chromatin to an average fragment size of 200-800 bp. This can be achieved by:
- Sonication: Use a probe sonicator or a water-bath sonicator. Optimize the sonication conditions (power, duration, cycles) for your specific cell type and equipment.
- Enzymatic Digestion: Use an enzyme such as Micrococcal Nuclease (MNase). Optimize the enzyme concentration and digestion time.
4.2. After shearing, clarify the chromatin by centrifugation to remove insoluble debris.
4.3. Determine the chromatin concentration and fragment size distribution by running an aliquot on an agarose gel or using a Bioanalyzer.
5. Immunoprecipitation
5.1. Pre-clear the chromatin with Protein A/G magnetic beads to reduce non-specific binding.
5.2. Incubate the pre-cleared chromatin with the anti-PBRM1 antibody or the IgG control overnight at 4°C with rotation. The optimal antibody amount should be determined by titration.
5.3. Add pre-blocked Protein A/G magnetic beads and incubate for 2-4 hours at 4°C with rotation to capture the antibody-chromatin complexes.
6. Washes
6.1. Wash the beads sequentially with low salt buffer, high salt buffer, LiCl buffer, and TE buffer to remove non-specifically bound proteins and DNA.
7. Elution and Reverse Cross-linking
7.1. Elute the chromatin from the beads using an elution buffer.
7.2. Reverse the cross-links by incubating the eluates with Proteinase K at 65°C for at least 6 hours or overnight.
8. DNA Purification
8.1. Purify the DNA using a spin column kit or phenol-chloroform extraction.
9. Library Preparation and Sequencing
9.1. Prepare the DNA libraries for next-generation sequencing according to the manufacturer's instructions.
9.2. Perform sequencing on a suitable platform.
Data Analysis Workflow
dot
Caption: ChIP-seq data analysis pipeline.
-
Quality Control: Assess the quality of the raw sequencing reads.
-
Alignment: Align the reads to the appropriate reference genome.
-
Peak Calling: Identify regions of the genome with significant enrichment of PBRM1 binding in the vehicle-treated sample compared to the input control.
-
Differential Binding Analysis: Compare the PBRM1 peaks between the this compound-treated and vehicle-treated samples to identify regions where PBRM1 binding is lost or significantly reduced upon inhibitor treatment.
-
Peak Annotation: Annotate the identified peaks to nearby genes and genomic features.
-
Motif Analysis: Search for known transcription factor binding motifs within the regions of differential PBRM1 binding.
-
Functional Analysis: Perform gene ontology and pathway analysis on the genes associated with the differential PBRM1 binding sites to understand the biological processes regulated by PBRM1-BD2.
Expected Outcomes and Interpretation
Treatment with this compound is expected to cause a genome-wide reduction in PBRM1 occupancy at its target sites. The degree of reduction may vary depending on the genomic locus and the cellular context. By comparing the ChIP-seq profiles of inhibitor-treated and vehicle-treated cells, researchers can:
-
Identify the specific genomic regions where PBRM1 binding is dependent on its second bromodomain.
-
Determine the consensus DNA sequences or motifs that may be associated with PBRM1-BD2-mediated chromatin targeting.
-
Correlate the loss of PBRM1 binding with changes in the expression of nearby genes (by integrating with RNA-seq data) to uncover the downstream transcriptional consequences of inhibiting PBRM1-BD2.
-
Gain insights into the biological pathways and cellular processes regulated by the PBRM1-BD2-dependent chromatin remodeling activity.
These experiments will provide a comprehensive understanding of the role of PBRM1's second bromodomain in health and disease, and can aid in the development of novel therapeutic strategies targeting the PBAF complex.
References
- 1. PBRM1/BAF180 (E9X2Z) Rabbit mAb | Cell Signaling Technology [cellsignal.com]
- 2. PBRM1/BAF180 (D4L9X) Rabbit mAb | Cell Signaling Technology [cellsignal.com]
- 3. Anti-PBRM1/BAF180 antibody [EPR15860] - BSA and Azide free (ab240338) | Abcam [abcam.com]
- 4. PBRM1 bromodomains associate with RNA to facilitate chromatin association - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chromatin immunoprecipitation: optimization, quantitative analysis and data normalization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Multi-omics integration identifies cell-state-specific repression by PBRM1-PIAS1 cooperation - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing the PBRM1-BD2-IN-6 AlphaScreen Assay: A Detailed Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polybromo-1 (PBRM1), a key component of the PBAF chromatin remodeling complex, is implicated in various cancers. PBRM1 contains six bromodomains, which are protein modules that recognize acetylated lysine residues on histones and other proteins, thereby playing a crucial role in the regulation of gene expression. The second bromodomain of PBRM1 (PBRM1-BD2) has emerged as a therapeutic target, and developing robust assays to identify and characterize its inhibitors is of significant interest in drug discovery.
This application note provides a detailed protocol for the optimization of a PBRM1-BD2 AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay). AlphaScreen is a bead-based, no-wash assay technology that is well-suited for high-throughput screening (HTS) of small molecule inhibitors.[1][2][3] The assay described here utilizes a biotinylated histone H3 peptide acetylated at lysine 14 (H3K14ac) and a His-tagged PBRM1-BD2 protein.[2] The interaction between these two components brings streptavidin-coated donor beads and Ni-NTA-coated acceptor beads into close proximity, generating a luminescent signal.[2] Inhibitors of the PBRM1-BD2/H3K14ac interaction will disrupt this proximity, leading to a decrease in the AlphaScreen signal.
Assay Principle and Signaling Pathway
The AlphaScreen technology is based on the transfer of singlet oxygen from a donor bead to an acceptor bead.[1][3] When the donor and acceptor beads are brought within a 200 nm proximity due to a biological interaction, laser excitation of the donor bead at 680 nm generates singlet oxygen.[1][3] This singlet oxygen diffuses to the nearby acceptor bead, triggering a cascade of chemical reactions that ultimately result in the emission of light at 520-620 nm.[1] In the absence of the specific biological interaction, the beads are not in proximity, and no signal is generated.[1]
References
- 1. AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A bead-based proximity assay for BRD4 ligand discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. resources.revvity.com [resources.revvity.com]
Application Notes and Protocols: Solubility of Pbrm1-BD2-IN-6 in DMSO and Cell Media
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pbrm1-BD2-IN-6 is a potent and selective inhibitor of the second bromodomain (BD2) of Polybromo-1 (PBRM1), a key subunit of the PBAF chromatin remodeling complex.[1] PBRM1 is frequently mutated in several cancers, most notably in clear cell renal cell carcinoma (ccRCC), making it a significant target for therapeutic development.[2][3][4][5] Understanding the solubility of this compound in common laboratory solvents such as dimethyl sulfoxide (DMSO) and in aqueous cell culture media is critical for the design and reproducibility of in vitro and in vivo experiments. These application notes provide a summary of available solubility data for this compound and related compounds, along with detailed protocols for determining its solubility.
Data Presentation: Solubility of this compound and Analogs
| Compound | Solvent | Reported Solubility/Concentration | Source |
| This compound | DMSO | A mother liquor concentration of 40 mg/mL can be prepared. | TargetMol[6] |
| Pbrm1-BD2-IN-5 | DMSO | 100 mg/mL (366.66 mM) with ultrasonic assistance. | MedChemExpress[7] |
| Pbrm1-BD2-IN-8 | DMSO | 100 mg/mL (315.28 mM) with ultrasonic assistance. It is noted that hygroscopic DMSO can significantly impact solubility, and newly opened DMSO is recommended. | MedChemExpress[8] |
Note: The high solubility of close analogs in DMSO suggests that this compound is also likely to have good solubility in this solvent. However, for precise experimental work, it is highly recommended to determine the solubility of the specific batch of this compound being used.
Mandatory Visualizations
Caption: Workflow for determining the solubility of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. profiles.wustl.edu [profiles.wustl.edu]
- 3. The SWI/SNF Protein PBRM1 Restrains VHL Loss-Driven Clear Cell Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Loss of PBRM1 alters promoter histone modifications and activates ALDH1A1 to drive renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. This compound | TargetMol [targetmol.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: Pbrm1-BD2-IN-6 Treatment of LNCaP and PC3 Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
Prostate cancer is a leading cause of cancer-related death in men worldwide. The development of novel therapeutic strategies targeting the molecular drivers of prostate cancer is a critical area of research. One such target is the Polybromo-1 (PBRM1) protein, a key subunit of the PBAF (Polybromo-associated BRG1-associated factor) chromatin remodeling complex. PBRM1 plays a crucial role in regulating gene expression and its dysregulation has been implicated in various cancers, including prostate cancer.
Pbrm1-BD2-IN-6 is a small molecule inhibitor that selectively targets the second bromodomain (BD2) of PBRM1. This application note provides detailed protocols for the treatment of two common prostate cancer cell lines, LNCaP (androgen-sensitive) and PC3 (androgen-insensitive), with this compound. It also includes methods for assessing the inhibitor's effects on cell viability, cell cycle progression, and apoptosis.
Data Presentation
Table 1: In Vitro Antiproliferative Activity of this compound
| Cell Line | Description | This compound IC50 (µM) |
| LNCaP | Androgen-sensitive human prostate adenocarcinoma | 0.66[1] |
| PC3 | Androgen-insensitive human prostate adenocarcinoma | 0.77[1] |
Signaling Pathways and Experimental Workflows
Caption: PBRM1 Signaling Pathway and Inhibition by this compound.
Caption: Experimental Workflow for Analyzing this compound Effects.
Experimental Protocols
Cell Culture
Materials:
-
LNCaP and PC3 prostate cancer cell lines
-
RPMI-1640 Medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (100x)
-
Trypsin-EDTA (0.25%)
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks and plates
Protocol:
-
Culture LNCaP and PC3 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture the cells every 2-3 days or when they reach 80-90% confluency. To subculture, wash the cells with PBS, detach them with Trypsin-EDTA, and re-seed them in fresh medium at an appropriate density.
Cell Viability Assay (CellTiter-Glo® Luminescent Cell Viability Assay)
Materials:
-
LNCaP and PC3 cells
-
This compound
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Opaque-walled 96-well plates
-
Luminometer
Protocol:
-
Seed LNCaP and PC3 cells in opaque-walled 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Allow the cells to attach and grow for 24 hours.
-
Prepare a serial dilution of this compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of fresh medium containing various concentrations of this compound or vehicle control (e.g., DMSO).
-
Incubate the plates for the desired time period (e.g., 72 hours).
-
Equilibrate the plates to room temperature for approximately 30 minutes.
-
Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plates at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate the IC50 values by plotting the percentage of cell viability against the log concentration of the inhibitor.
Cell Cycle Analysis (Propidium Iodide Staining)
Materials:
-
LNCaP and PC3 cells
-
This compound
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Seed LNCaP and PC3 cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with this compound at the desired concentrations (e.g., IC50 and 2x IC50) for 24-48 hours.
-
Harvest the cells by trypsinization, and collect both adherent and floating cells.
-
Wash the cells with ice-cold PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 500 µL of ice-cold PBS.
-
Fix the cells by adding 4.5 mL of ice-cold 70% ethanol dropwise while vortexing gently.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells at 500 x g for 10 minutes and discard the ethanol.
-
Wash the cells with PBS and centrifuge again.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the cell cycle distribution using a flow cytometer.
Apoptosis Assay (Annexin V-FITC/PI Staining)
Materials:
-
LNCaP and PC3 cells
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Protocol:
-
Seed and treat LNCaP and PC3 cells with this compound as described for the cell cycle analysis.
-
Harvest both adherent and floating cells and wash them with ice-cold PBS.
-
Centrifuge the cells at 300 x g for 5 minutes.
-
Resuspend the cells in 100 µL of 1x Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1x Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Western Blot Analysis for Apoptosis Markers
Materials:
-
LNCaP and PC3 cells
-
This compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-PARP, anti-cleaved PARP, anti-Caspase-3, anti-cleaved Caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Seed and treat LNCaP and PC3 cells with this compound as described previously.
-
After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system. β-actin is commonly used as a loading control. An increase in the cleaved forms of PARP and Caspase-3 is indicative of apoptosis.
References
Application Notes and Protocols for Western Blot Analysis Following PBRM1-BD2-IN-6 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polybromo-1 (PBRM1), also known as BAF180, is a key component of the PBAF (Polybromo-associated BRG1/BRM-associated factors) chromatin remodeling complex, a subtype of the mammalian SWI/SNF complex.[1][2][3][4] PBRM1 plays a crucial role in regulating gene expression by altering chromatin structure.[5] This protein contains six bromodomains, which are responsible for recognizing acetylated lysine residues on histones, thereby targeting the PBAF complex to specific genomic regions.[5][6][7][8] The second bromodomain, BD2, is critical for the chromatin binding and function of PBRM1.[6][7][8]
Mutations and loss of PBRM1 are frequently observed in various cancers, most notably in clear cell renal cell carcinoma (ccRCC), where it is the second most frequently mutated gene after VHL.[1][2][9] PBRM1 can act as a tumor suppressor by regulating cell cycle, proliferation, and apoptosis.[1][10][11] Consequently, targeting the bromodomains of PBRM1 has emerged as a promising therapeutic strategy.
PBRM1-BD2-IN-6 is a potent and selective inhibitor of the second bromodomain (BD2) of PBRM1, with an IC50 of 0.22 μM.[12] By binding to the BD2 domain, this small molecule disrupts the interaction of PBRM1 with acetylated histones, thereby modulating the expression of PBRM1 target genes and exhibiting anti-proliferative activity in cancer cell lines.[5][12] This application note provides a detailed protocol for performing Western blot analysis to investigate the effects of this compound on downstream signaling pathways.
Putative Signaling Pathway of PBRM1 Inhibition
Caption: A diagram illustrating the proposed mechanism of this compound action and its downstream effects.
Experimental Workflow for Western Blot Analysis
Caption: A flowchart outlining the key steps for Western blot analysis after this compound treatment.
Detailed Experimental Protocol
This protocol is designed for cultured cells and can be adapted based on the specific cell line and experimental goals.
Materials and Reagents
-
Cell Lines: PBRM1-wildtype and PBRM1-mutant cancer cell lines (e.g., 786-O, ACHN for ccRCC).
-
This compound: Stock solution in DMSO.
-
Cell Culture Medium: As required for the specific cell line.
-
Phosphate-Buffered Saline (PBS): pH 7.4.
-
RIPA Lysis Buffer: (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitor cocktails.
-
BCA Protein Assay Kit.
-
Laemmli Sample Buffer (4X).
-
SDS-PAGE Gels.
-
PVDF Membranes.
-
Transfer Buffer.
-
Blocking Buffer: 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Primary Antibodies:
-
Rabbit anti-PBRM1
-
Rabbit anti-p21
-
Rabbit anti-c-MYC
-
Rabbit anti-HIF-1α
-
Rabbit anti-NOXA
-
Mouse or Rabbit anti-β-actin (loading control)
-
-
Secondary Antibodies: HRP-conjugated anti-rabbit or anti-mouse IgG.
-
Enhanced Chemiluminescence (ECL) Substrate.
Procedure
-
Cell Culture and Treatment:
-
Seed cells in appropriate culture plates and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) and a vehicle control (DMSO) for the desired time period (e.g., 24, 48, 72 hours).[12]
-
-
Cell Lysis and Protein Extraction:
-
Wash cells twice with ice-cold PBS.
-
Add ice-cold RIPA buffer with inhibitors to each plate.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
-
Sample Preparation:
-
Normalize the protein concentration for all samples with lysis buffer.
-
Add 4X Laemmli sample buffer to the lysates and boil at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE:
-
Load equal amounts of protein (e.g., 20-40 µg) into the wells of an SDS-PAGE gel.
-
Run the gel according to the manufacturer's recommendations until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
Confirm the transfer efficiency by staining the membrane with Ponceau S.
-
-
Blocking:
-
Wash the membrane with TBST.
-
Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
-
Secondary Antibody Incubation:
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
-
Signal Detection:
-
Wash the membrane three times with TBST for 10 minutes each.
-
Prepare the ECL substrate according to the manufacturer's instructions and incubate with the membrane.
-
Capture the chemiluminescent signal using a digital imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the intensity of the target protein band to the corresponding loading control (e.g., β-actin) band.
-
Quantitative Data Presentation
The following tables present hypothetical data from a Western blot analysis of a PBRM1-wildtype ccRCC cell line treated with this compound for 48 hours.
Table 1: Effect of this compound on Cell Cycle and Proliferation Markers
| Treatment | PBRM1/β-actin Ratio | p21/β-actin Ratio | c-MYC/β-actin Ratio |
| Vehicle (DMSO) | 1.00 ± 0.08 | 1.00 ± 0.12 | 1.00 ± 0.09 |
| 0.1 µM this compound | 0.98 ± 0.07 | 1.52 ± 0.15 | 0.78 ± 0.06 |
| 1 µM this compound | 1.02 ± 0.09 | 2.89 ± 0.21 | 0.45 ± 0.05 |
| 10 µM this compound | 0.95 ± 0.11 | 4.15 ± 0.33 | 0.21 ± 0.04 |
Table 2: Effect of this compound on Hypoxia and Apoptosis Markers
| Treatment | HIF-1α/β-actin Ratio | NOXA/β-actin Ratio |
| Vehicle (DMSO) | 1.00 ± 0.11 | 1.00 ± 0.13 |
| 0.1 µM this compound | 0.95 ± 0.10 | 1.21 ± 0.11 |
| 1 µM this compound | 0.73 ± 0.08 | 1.87 ± 0.16 |
| 10 µM this compound | 0.54 ± 0.06 | 2.54 ± 0.20 |
Data are represented as mean ± standard deviation of three independent experiments.
Troubleshooting
| Issue | Possible Cause | Solution |
| No or weak signal | Inefficient protein transfer | Check transfer with Ponceau S staining. Optimize transfer time and voltage. |
| Insufficient antibody concentration | Titrate primary and secondary antibody concentrations. | |
| Inactive ECL substrate | Use fresh ECL substrate. | |
| High background | Insufficient blocking | Increase blocking time or use a different blocking agent (e.g., BSA). |
| Antibody concentration too high | Reduce primary and/or secondary antibody concentration. | |
| Insufficient washing | Increase the number and duration of washes. | |
| Non-specific bands | Antibody cross-reactivity | Use a more specific antibody. Optimize antibody dilution. |
| Protein degradation | Use fresh samples and add protease inhibitors to the lysis buffer. | |
| Uneven loading | Inaccurate protein quantification | Re-quantify protein concentrations carefully. |
| Pipetting errors | Ensure accurate and consistent loading of samples. |
By following this detailed protocol, researchers can effectively utilize Western blotting to elucidate the molecular mechanisms of this compound and evaluate its therapeutic potential.
References
- 1. Loss of PBRM1 alters promoter histone modifications and activates ALDH1A1 to drive renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PBRM1 Regulates the Expression of Genes Involved in Metabolism and Cell Adhesion in Renal Clear Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scholars.northwestern.edu [scholars.northwestern.edu]
- 4. PBRM1/BAF180 (D4L9X) Rabbit mAb | Cell Signaling Technology [cellsignal.com]
- 5. What are PBRM1 inhibitors and how do they work? [synapse.patsnap.com]
- 6. Selective and Cell-Active PBRM1 Bromodomain Inhibitors Discovered through NMR Fragment Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. PBRM1 bromodomains associate with RNA to facilitate chromatin association - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mutational Analysis of PBRM1 and Significance of PBRM1 Mutation in Anti-PD-1 Immunotherapy of Clear Cell Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PBRM1 regulates proliferation and the cell cycle in renal cell carcinoma through a chemokine/chemokine receptor interaction pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PBRM1 loss is associated with increased sensitivity to MCL1 and CDK9 inhibition in clear cell renal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
Application Notes: Measuring Cell Viability with PBRM1-BD2-IN-6
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for assessing cell viability upon treatment with PBRM1-BD2-IN-6, a potent and selective inhibitor of the second bromodomain (BD2) of Polybromo-1 (PBRM1). PBRM1 is a key component of the PBAF chromatin remodeling complex, and its inhibition has shown anti-proliferative effects in various cancer cell lines.[1] This application note includes a comprehensive methodology for a common colorimetric cell viability assay (MTT), guidance on data interpretation, and visual representations of the experimental workflow and the relevant PBRM1 signaling pathway.
Introduction
Polybromo-1 (PBRM1), a subunit of the ATP-dependent SWI/SNF chromatin remodeling complex, plays a crucial role in regulating gene expression and maintaining genomic integrity.[2] Mutations and dysregulation of PBRM1 are frequently observed in several cancers, notably clear cell renal cell carcinoma (ccRCC).[3][4] PBRM1 contains six bromodomains, which are protein modules that recognize acetylated lysine residues on histones, thereby targeting the PBAF complex to specific chromatin regions.[2][5]
This compound is a small molecule inhibitor that specifically targets the second bromodomain of PBRM1 with a reported IC50 of 0.22 μM.[1] By inhibiting the interaction of PBRM1 with acetylated histones, this compound disrupts the chromatin remodeling function of the PBAF complex, leading to downstream effects on gene expression and cellular processes such as proliferation.[1][2] This document outlines a protocol to quantify the anti-proliferative activity of this compound using a standard MTT cell viability assay.
Data Summary
The following table summarizes the reported anti-proliferative activity of this compound in various cell lines.
| Cell Line | Cancer Type | IC50 (μM) | Treatment Duration |
| LNCaP | Prostate Cancer | 0.66 | 5 days |
| PC3 | Prostate Cancer | 0.77 | 5 days |
| HEK293T | Embryonic Kidney | 0.32 | 5 days |
Data sourced from MedChemExpress product information.[1]
Experimental Protocols
This section details the materials and methodology for determining cell viability after treatment with this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[6]
Materials
-
This compound (dissolved in DMSO to a stock concentration of 10 mM)
-
Cancer cell lines of interest (e.g., LNCaP, PC3, or other relevant lines)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% penicillin-streptomycin)
-
96-well flat-bottom cell culture plates
-
MTT solution (5 mg/mL in PBS, sterile filtered)[7]
-
Solubilization solution (e.g., 0.04 M HCl in isopropanol or 10% SDS in 0.01 M HCl)[3][8]
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm[8]
-
Humidified incubator at 37°C with 5% CO2
Methods
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[9]
-
Incubate the plate overnight in a humidified incubator to allow the cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the 10 mM DMSO stock. A typical concentration range to test would be 0.1, 1, and 10 µM.[1]
-
Include a vehicle control (DMSO) at the same final concentration as the highest concentration of the inhibitor.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 20 µL of 5 mg/mL MTT solution to each well.[3]
-
Incubate the plate for 3-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.[10]
-
Carefully remove the medium containing MTT. Be cautious not to disturb the formazan crystals at the bottom of the wells.
-
Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.[7]
-
Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete solubilization.[7]
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader.[8]
-
Use a reference wavelength of 630 nm or higher to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells (medium only) from all other absorbance readings.
-
Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control using the following formula:
-
% Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) * 100
-
-
Plot the percentage of cell viability against the log of the inhibitor concentration to determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of cell viability).
-
Visualizations
PBRM1 Signaling Pathway and Inhibition
Caption: this compound inhibits the PBRM1 subunit of the PBAF complex.
Experimental Workflow for Cell Viability Assay
Caption: Workflow of the MTT cell viability assay with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What are PBRM1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. PBRM1 regulates proliferation and the cell cycle in renal cell carcinoma through a chemokine/chemokine receptor interaction pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mutational Analysis of PBRM1 and Significance of PBRM1 Mutation in Anti-PD-1 Immunotherapy of Clear Cell Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PBRM1 bromodomains associate with RNA to facilitate chromatin association - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 7. researchgate.net [researchgate.net]
- 8. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 9. ijbs.com [ijbs.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes: Determining the IC50 of Pbrm1-BD2-IN-6 in Various Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pbrm1-BD2-IN-6 is a potent and selective inhibitor of the second bromodomain (BD2) of Polybromo-1 (PBRM1), a key subunit of the PBAF chromatin remodeling complex.[1][2] PBRM1 is frequently mutated in several cancers, including clear cell renal cell carcinoma (ccRCC), and plays a crucial role in regulating gene expression, cell proliferation, and DNA repair.[3][4][5] The inhibitory action of this compound on the PBRM1 bromodomain disrupts its interaction with acetylated histones, thereby modulating gene expression and exhibiting anti-proliferative activity in cancer cells.[6] These application notes provide a comprehensive protocol for determining the half-maximal inhibitory concentration (IC50) of this compound in different cancer cell lines, along with relevant signaling pathway information.
Mechanism of Action
PBRM1 is a component of the SWI/SNF chromatin remodeling complex, which alters the structure of chromatin to control gene accessibility.[3][6] The bromodomains of PBRM1 recognize and bind to acetylated lysine residues on histone tails, a key mechanism for targeting the complex to specific genomic regions.[6][7][8] this compound specifically targets the second bromodomain of PBRM1, preventing this interaction.[1][2] This disruption can lead to altered gene expression and has been shown to inhibit the growth of cancer cells.[1] PBRM1 has been implicated in several signaling pathways, including the AKT-mTOR pathway, and its loss can affect cell cycle regulation and genomic stability.[3][9]
Data Presentation
The following table summarizes the reported IC50 values of this compound in various cell lines.
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| LNCaP | Prostate Cancer | 0.66 | [1] |
| PC3 | Prostate Cancer | 0.77 | [1] |
| HEK293T | Human Embryonic Kidney | 0.32 | [1] |
Experimental Protocols
This section details the protocol for determining the IC50 of this compound using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures cell metabolic activity, which serves as an indicator of cell viability.
Materials
-
This compound
-
Cell lines of interest (e.g., LNCaP, PC3, HEK293T)
-
Complete cell culture medium (specific to each cell line)
-
Fetal Bovine Serum (FBS)
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl Sulfoxide (DMSO)
-
Multichannel pipette
-
Microplate reader (wavelength absorbance at 490 nm or 570 nm)
-
CO2 incubator (37°C, 5% CO2)
Methods
-
Cell Seeding:
-
Culture the desired cell lines in their appropriate complete medium until they reach 70-80% confluency.
-
Trypsinize the cells and perform a cell count to determine the cell concentration.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours to allow the cells to attach.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in complete culture medium to achieve a range of desired concentrations. It is recommended to use a broad range initially (e.g., 0.01 µM to 100 µM) to determine the approximate IC50, followed by a narrower range in subsequent experiments for more precise measurement.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a no-treatment control (medium only).
-
After 24 hours of cell attachment, carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubate the plate for the desired exposure time (e.g., 48, 72, or 120 hours). A 5-day (120 hours) incubation has been previously reported for this compound.[1]
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.[10]
-
Incubate the plate for an additional 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.[10]
-
Gently shake the plate for 10 minutes to ensure complete dissolution.[10]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 490 nm or 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control. The formula is:
-
% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Plot the percentage of cell viability against the logarithm of the compound concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell viability.[11]
-
Visualizations
Experimental Workflow
Caption: Workflow for determining the IC50 of this compound.
PBRM1 Signaling Pathway Context
Caption: PBRM1's role in chromatin remodeling and its inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Selective and Cell-Active PBRM1 Bromodomain Inhibitors Discovered through NMR Fragment Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PBRM1 regulates proliferation and the cell cycle in renal cell carcinoma through a chemokine/chemokine receptor interaction pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mutational Analysis of PBRM1 and Significance of PBRM1 Mutation in Anti-PD-1 Immunotherapy of Clear Cell Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Loss of PBRM1 alters promoter histone modifications and activates ALDH1A1 to drive renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are PBRM1 inhibitors and how do they work? [synapse.patsnap.com]
- 7. PBRM1 bromodomains associate with RNA to facilitate chromatin association - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. PBRM1 deficiency oncogenic addiction is associated with activated AKT-mTOR signalling and aerobic glycolysis in clear cell renal cell carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: Pbrm1-BD2-IN-6 in 3D Cell Culture Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pbrm1-BD2-IN-6 is a potent and selective inhibitor of the second bromodomain (BD2) of Polybromo-1 (PBRM1), a key subunit of the PBAF chromatin remodeling complex.[1][2] PBRM1 is frequently mutated in various cancers, including clear cell renal cell carcinoma, and plays a crucial role in regulating gene expression, genomic stability, and the tumor microenvironment.[3][4][5] As cancer research increasingly moves towards more physiologically relevant three-dimensional (3D) cell culture models, which better mimic the complexity of in vivo tumors, understanding the effects of targeted inhibitors like this compound in these systems is paramount.[6][7]
These application notes provide a detailed protocol for utilizing this compound in 3D tumor spheroid models to assess its anti-cancer efficacy.
Biochemical and Cellular Activity
This compound specifically targets the BD2 of PBRM1, preventing its interaction with acetylated histones.[2][3] This disruption of chromatin remodeling can lead to cell cycle arrest and inhibition of proliferation in PBRM1-dependent cancer cells.
Table 1: In Vitro Activity of this compound in 2D Cell Culture
| Parameter | Cell Line | Value (μM) |
| IC50 (PBRM1 bromodomain inhibition) | - | 0.22 |
| IC50 (antiproliferation, 5 days) | LNCaP | 0.66 |
| PC3 | 0.77 | |
| HEK293T | 0.32 |
Data sourced from MedChemExpress.[1]
Signaling Pathway and Mechanism of Action
PBRM1 is a critical component of the PBAF (Polybromo-associated BRG1/BRM-associated factor) chromatin remodeling complex, a type of SWI/SNF complex. By binding to acetylated lysine residues on histones via its bromodomains, PBRM1 helps recruit the PBAF complex to specific genomic regions, altering chromatin structure and regulating gene expression.[3] Inhibition of the PBRM1-BD2 by this compound disrupts this process, leading to aberrant gene expression and subsequent anti-tumor effects.
Caption: Mechanism of action of this compound in tumor cells.
Experimental Protocols
Protocol 1: Generation of 3D Tumor Spheroids
This protocol describes the generation of uniform tumor spheroids using the liquid overlay technique.
Materials:
-
Cancer cell line of interest (e.g., LNCaP, PC3)
-
Complete cell culture medium
-
Ultra-low attachment 96-well round-bottom plates
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
Procedure:
-
Culture cells in standard 2D flasks to ~80% confluency.
-
Wash cells with PBS and detach using Trypsin-EDTA.
-
Neutralize trypsin with complete medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in complete medium and perform a cell count.
-
Dilute the cell suspension to a final concentration of 1,000 to 10,000 cells per 100 µL, depending on the cell line's aggregation properties.
-
Carefully dispense 100 µL of the cell suspension into each well of an ultra-low attachment 96-well plate.
-
Centrifuge the plate at low speed (e.g., 300 x g) for 5 minutes to facilitate cell aggregation at the bottom of the well.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 3-5 days to allow for spheroid formation. Monitor spheroid formation daily.
Protocol 2: Treatment of 3D Tumor Spheroids with this compound
Materials:
-
Pre-formed tumor spheroids (from Protocol 1)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium
Procedure:
-
Prepare serial dilutions of this compound in complete medium. Based on the 2D IC50 values, a starting concentration range of 0.1 µM to 50 µM is recommended for 3D models. Remember to include a vehicle control (DMSO) at the highest concentration used.
-
Carefully remove 50 µL of the medium from each well containing a spheroid.
-
Add 50 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubate the spheroids for the desired treatment duration (e.g., 3, 7, or 14 days).
-
Replenish the medium with fresh compound every 2-3 days by repeating steps 2 and 3.
Protocol 3: Assessment of Spheroid Growth and Viability
A. Spheroid Size Measurement:
-
At designated time points (e.g., day 0, 3, 7, 10, 14), capture brightfield images of the spheroids using an inverted microscope.
-
Measure the diameter of each spheroid using image analysis software (e.g., ImageJ).
-
Calculate the spheroid volume using the formula: Volume = (π/6) x (average diameter)³.
-
Plot the change in spheroid volume over time for each treatment condition.
B. Cell Viability Assay (e.g., CellTiter-Glo® 3D):
-
At the end of the treatment period, allow the plates to equilibrate to room temperature for 30 minutes.
-
Add 100 µL of the CellTiter-Glo® 3D reagent to each well.
-
Mix vigorously for 5 minutes on an orbital shaker to induce cell lysis.
-
Incubate at room temperature for an additional 25 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Normalize the data to the vehicle control to determine the percentage of viable cells.
Experimental Workflow
The following diagram outlines the general workflow for testing the efficacy of this compound in 3D spheroid models.
Caption: Workflow for 3D spheroid-based drug screening.
Expected Outcomes and Interpretation
Treatment of PBRM1-dependent cancer cell spheroids with this compound is expected to result in a dose-dependent decrease in spheroid growth and viability. This would be observed as a reduction in spheroid volume over time and a lower luminescent signal in viability assays compared to vehicle-treated controls. Such results would indicate that this compound can effectively penetrate the 3D structure and exert its anti-proliferative effects. The IC50 value in the 3D model is anticipated to be higher than in 2D culture due to the increased complexity and potential for drug penetration barriers in the spheroid.
Further investigations could involve immunohistochemical analysis of spheroid sections for proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3) markers to further elucidate the mechanism of action in a 3D context.
Disclaimer: These protocols provide a general framework. Optimization of cell seeding density, treatment duration, and inhibitor concentrations will be necessary for specific cell lines and experimental goals.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Selective and Cell-Active PBRM1 Bromodomain Inhibitors Discovered through NMR Fragment Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are PBRM1 inhibitors and how do they work? [synapse.patsnap.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Modeling Renal Cell Carcinoma in mice: Bap1 and Pbrm1 Inactivation Drive Tumor Grade - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Advancing cancer research through 3D cell culture models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
Preclinical Evaluation of PBRM1 Bromodomain Inhibitors in Murine Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Polybromo-1 (PBRM1), a key component of the PBAF chromatin remodeling complex, has emerged as a significant therapeutic target in oncology. Its frequent mutation in various cancers, particularly clear cell renal cell carcinoma (ccRCC), underscores its role in tumorigenesis and disease progression.[1][2][3] This document provides comprehensive application notes and detailed protocols for the in vivo administration and evaluation of PBRM1 bromodomain inhibitors in mouse models, with a focus on compounds functionally similar to PBRM1-BD2-IN-6. While specific in vivo data for this compound is not yet publicly available, this guide synthesizes established methodologies from preclinical studies of other PBRM1 inhibitors to offer a robust framework for novel compound assessment.
Application Notes
Rationale for Targeting PBRM1 In Vivo
PBRM1 functions as a tumor suppressor in several cancers, and its loss is associated with increased proliferation, genomic instability, and altered immune responses.[4][5][6] The six bromodomains of PBRM1 are critical for its chromatin-targeting function, making them attractive targets for small molecule inhibition.[5][7][8] Specifically, the second bromodomain (BD2) is a key mediator of PBRM1's interaction with acetylated histones.[5][7] Inhibitors targeting PBRM1 bromodomains aim to disrupt its role in transcriptional regulation, thereby impeding tumor growth and potentially sensitizing cancer cells to other therapies like immune checkpoint inhibitors or DNA repair inhibitors.[5][6] Preclinical in vivo studies in mouse models are essential to evaluate the efficacy, pharmacokinetics, and pharmacodynamics of novel PBRM1 inhibitors.
Mouse Models for PBRM1 Inhibitor Evaluation
The choice of mouse model is critical for accurately assessing the therapeutic potential of PBRM1 inhibitors. Commonly used models include:
-
Cell-Line Derived Xenografts (CDX): Human cancer cell lines with known PBRM1 mutations (e.g., PBRM1-deficient ccRCC or non-small cell lung cancer lines) are subcutaneously or orthotopically implanted into immunodeficient mice (e.g., nude, SCID, or NSG mice).[1][2][9] These models are valuable for assessing the direct anti-tumor activity of the inhibitor.
-
Patient-Derived Xenografts (PDX): Tumor fragments from patients with PBRM1-mutated cancers are implanted in immunodeficient mice. PDX models often better recapitulate the heterogeneity and microenvironment of human tumors.
-
Genetically Engineered Mouse Models (GEMMs): Mice with engineered mutations in the Pbrm1 gene can be used to study the inhibitor's effect in the context of a fully competent immune system, which is particularly relevant given PBRM1's role in immune modulation.[4][10]
-
Syngeneic Models: Murine cancer cell lines are implanted into immunocompetent mice.[11] These models are crucial for evaluating the interplay between the PBRM1 inhibitor and the host immune system.[11]
Data Presentation: Efficacy of PBRM1-Targeting Agents in Mouse Models
The following tables summarize quantitative data from in vivo studies of various compounds that directly or indirectly target the PBRM1 pathway.
| Compound | Mouse Model | Cancer Type | Dosing Schedule | Outcome | Reference |
| PRT1419 | H1703 CDX (PBRM1 protein loss) | NSCLC | 20 mg/kg, IV, once weekly | Combination with Sunitinib inhibited tumor re-growth | [1] |
| PRT1419 | OS-RC-2 CDX (PBRM1 mutant) | ccRCC | 20 mg/kg, IV, once weekly for 3 weeks | 42% Tumor Growth Inhibition (TGI) | [2] |
| PRT2527 | H1703 CDX (PBRM1 protein loss) | NSCLC | 30 mg/kg, once weekly | 39% TGI | [1] |
| Talazoparib | 786-O PBRM1-KO Xenograft | ccRCC | Not Specified | Selectively inhibits PBRM1-deficient tumor growth | [6] |
| 5-Fluoro-2'-Deoxycytidine (Fdcyd) | 786-O PBRM1-/- Xenograft | ccRCC | 25 mg/kg, oral gavage, daily | Significant tumor growth inhibition in PBRM1-/- tumors compared to PBRM1+/+ | [12] |
Experimental Protocols
Protocol 1: General Workflow for In Vivo Efficacy Study of a PBRM1 Bromodomain Inhibitor
This protocol outlines a typical workflow for assessing the anti-tumor efficacy of a novel PBRM1 inhibitor, such as a compound structurally related to this compound, in a subcutaneous xenograft model.
Caption: Workflow for a typical in vivo efficacy study of a PBRM1 inhibitor.
Methodology:
-
Cell Culture and Animal Models:
-
Tumor Cell Inoculation:
-
Harvest cancer cells and resuspend in a suitable medium (e.g., a 1:1 mixture of serum-free medium and Matrigel).
-
Subcutaneously inject 1 x 10^7 cells into the flank of each mouse.[1]
-
-
Tumor Growth Monitoring and Randomization:
-
Compound Formulation and Administration:
-
Efficacy Assessment:
-
Continue to monitor tumor volume and body weight throughout the study.
-
The primary efficacy endpoint is typically tumor growth inhibition (TGI).
-
-
Endpoint and Tissue Collection:
-
Euthanize mice when tumors reach a predetermined size (e.g., 2000 mm³) or at the end of the study period.[9]
-
Collect tumors and other relevant organs for pharmacodynamic (e.g., target engagement assays) and histological analysis.
-
Protocol 2: Pharmacokinetic Study of a PBRM1 Inhibitor in Mice
A pharmacokinetic (PK) study is crucial to understand the absorption, distribution, metabolism, and excretion (ADME) of a novel PBRM1 inhibitor.
Methodology:
-
Animal Model: Use healthy mice (e.g., C57BL/6) for initial PK studies.[13]
-
Compound Administration:
-
Administer a single dose of the PBRM1 inhibitor via intravenous (for bioavailability assessment) and the intended therapeutic route (e.g., oral).
-
-
Sample Collection:
-
Collect blood samples at multiple time points post-administration (e.g., 5 min, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h).
-
Process blood to obtain plasma.
-
-
Bioanalysis:
-
Develop and validate a sensitive bioanalytical method (e.g., LC-MS/MS) to quantify the concentration of the inhibitor in plasma.
-
-
Pharmacokinetic Analysis:
-
Use pharmacokinetic software to calculate key parameters such as half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC).
-
Signaling Pathways and Mechanisms of Action
PBRM1 in DNA Damage Response and Synthetic Lethality
PBRM1 plays a role in the DNA damage response (DDR). Its deficiency can lead to increased replication stress and genomic instability, creating a vulnerability that can be exploited therapeutically.[6][14] This forms the basis for a synthetic lethal interaction with inhibitors of DNA repair pathways, such as PARP inhibitors.
Caption: Synthetic lethality between PBRM1 deficiency and PARP inhibition.
PBRM1 and Immune Modulation
PBRM1 status can influence the tumor immune microenvironment. PBRM1 loss has been associated with both immunogenic and non-immunogenic tumor phenotypes in different contexts.[4][5] Understanding the impact of a PBRM1 inhibitor on anti-tumor immunity is therefore critical.
Caption: Potential impact of PBRM1 inhibition on the tumor immune microenvironment.
Conclusion
The preclinical evaluation of novel PBRM1 bromodomain inhibitors in mouse models is a critical step in their development as cancer therapeutics. The protocols and application notes provided here, based on existing literature for compounds targeting the PBRM1 pathway, offer a comprehensive guide for researchers. Careful selection of animal models, robust experimental design, and thorough endpoint analysis will be essential to elucidate the therapeutic potential of promising new agents like this compound.
References
- 1. PBRM1 loss is associated with increased sensitivity to MCL1 and CDK9 inhibition in clear cell renal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | PBRM1 loss is associated with increased sensitivity to MCL1 and CDK9 inhibition in clear cell renal cancer [frontiersin.org]
- 3. Loss of PBRM1 alters promoter histone modifications and activates ALDH1A1 to drive renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vivo CRISPR/Cas9 screening identifies Pbrm1 as a regulator of myeloid leukemia development in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective and Cell-Active PBRM1 Bromodomain Inhibitors Discovered through NMR Fragment Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. PBRM1 bromodomains variably influence nucleosome interactions and cellular function - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PBRM1 bromodomains associate with RNA to facilitate chromatin association - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cancer Cell Line Efficacy Studies [jax.org]
- 10. Pbrm1 intrinsically controls the development and effector differentiation of iNKT cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antitumor efficacy of new compounds - Enamine [enamine.net]
- 12. Frontiers | PBRM1 Deficiency Sensitizes Renal Cancer Cells to DNMT Inhibitor 5-Fluoro-2’-Deoxycytidine [frontiersin.org]
- 13. Assessment of mouse-specific pharmacokinetics in kidneys based on 131I activity measurements using micro-SPECT - PMC [pmc.ncbi.nlm.nih.gov]
- 14. PBRM1 Deficiency Confers Synthetic Lethality to DNA Repair Inhibitors in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Pbrm1-BD2-IN-6 dose-response curve analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Pbrm1-BD2-IN-6 in their experiments. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective inhibitor of the second bromodomain (BD2) of Polybromo-1 (PBRM1).[1][2] PBRM1 is a key subunit of the PBAF (Polybromo- and BRG1-associated factor-associated factor) chromatin remodeling complex, which is a component of the larger SWI/SNF complex.[3][4] The primary mechanism of action of this compound involves binding to the acetyl-lysine binding pocket of PBRM1's second bromodomain, thereby preventing its interaction with acetylated histones.[2][4] This disruption of PBRM1's chromatin targeting function can modulate gene expression and affect cellular processes such as proliferation.[1][4]
Q2: In which cancer types are PBRM1 mutations prevalent?
A2: PBRM1 mutations are frequently observed in several cancer types, with a particularly high frequency in clear cell renal cell carcinoma (ccRCC), where mutations are found in about 40-45% of cases.[5][6] Other cancers with notable PBRM1 mutation frequencies include bladder urothelial carcinoma, lung adenocarcinoma, and skin cutaneous melanoma.[6]
Q3: What are the known downstream signaling pathways affected by PBRM1?
A3: PBRM1 is involved in the regulation of several critical signaling pathways. Loss or inhibition of PBRM1 can lead to the activation of the NF-κB pathway, promoting pro-tumorigenic inflammatory signals.[7] Additionally, PBRM1 deficiency has been shown to activate the AKT-mTOR signaling pathway, which is associated with increased aerobic glycolysis.[8] PBRM1 also plays a role in the p53 pathway by helping to induce p21, a critical cell cycle inhibitor.[9]
Dose-Response Data
The following table summarizes the reported IC50 values for this compound in various cell lines.
| Cell Line | Cancer Type | IC50 (µM) |
| LNCaP | Prostate Cancer | 0.66[1] |
| PC3 | Prostate Cancer | 0.77[1] |
| HEK293T | Human Embryonic Kidney | 0.32[1] |
Experimental Protocols
Cellular Proliferation Assay for Dose-Response Curve Generation
This protocol outlines a general procedure for determining the dose-response curve of this compound using a cell viability assay.
Materials:
-
This compound (compound 25)[1]
-
Cell lines of interest (e.g., LNCaP, PC3, HEK293T)[1]
-
Complete cell culture medium
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or similar)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells to be tested.
-
Seed the cells in a 96-well plate at a predetermined optimal density.
-
Incubate the plate overnight at 37°C and 5% CO2 to allow for cell attachment.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solution to create a range of concentrations to be tested (e.g., 0.1, 1, 10 µM).[1] It is advisable to use a wider range for initial experiments (e.g., 0.01 µM to 100 µM) to capture the full dose-response curve.
-
-
Cell Treatment:
-
Remove the old media from the 96-well plate.
-
Add fresh media containing the different concentrations of this compound to the respective wells. Include a vehicle control (media with the same concentration of solvent as the highest drug concentration).
-
Incubate the plate for the desired duration (e.g., 5 days).[1]
-
-
Cell Viability Measurement:
-
After the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for the reaction to occur.
-
Measure the luminescence or absorbance using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle control to determine the percentage of cell viability.
-
Plot the percentage of viability against the logarithm of the drug concentration.
-
Fit the data to a non-linear regression curve (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: PBRM1 Signaling Pathway and Point of Inhibition.
Caption: Experimental Workflow for Dose-Response Curve Analysis.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High variability between replicate wells | Inconsistent cell seeding, edge effects in the plate, pipetting errors. | Ensure a homogenous cell suspension before seeding. Avoid using the outer wells of the plate if edge effects are suspected. Use a multichannel pipette for adding reagents and ensure proper calibration. |
| No dose-response effect observed (flat curve) | Compound is inactive in the chosen cell line, incorrect concentration range, compound degradation. | Verify the identity and purity of this compound. Test a much wider range of concentrations. Ensure proper storage of the compound stock solution (aliquoted and protected from light). |
| IC50 value is significantly different from published values | Different experimental conditions (cell density, incubation time, assay reagent), cell line passage number and health. | Standardize the experimental protocol and ensure consistency across experiments. Use cells with a low passage number and ensure they are healthy and in the logarithmic growth phase. |
| Inconsistent results between experiments | Variation in cell culture conditions, reagent preparation, or incubation times. | Maintain consistent cell culture practices. Prepare fresh dilutions of the compound for each experiment. Ensure precise timing for all incubation steps. |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Selective and Cell-Active PBRM1 Bromodomain Inhibitors Discovered through NMR Fragment Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PBRM1 regulates proliferation and the cell cycle in renal cell carcinoma through a chemokine/chemokine receptor interaction pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are PBRM1 inhibitors and how do they work? [synapse.patsnap.com]
- 5. Mutational Analysis of PBRM1 and Significance of PBRM1 Mutation in Anti-PD-1 Immunotherapy of Clear Cell Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comprehensive analyses of PBRM1 in multiple cancer types and its association with clinical response to immunotherapy and immune infiltrates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. PBRM1 deficiency oncogenic addiction is associated with activated AKT-mTOR signalling and aerobic glycolysis in clear cell renal cell carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Loss of PBRM1 alters promoter histone modifications and activates ALDH1A1 to drive renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing PBRM1-BD2-IN-6 Concentration for Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the use of PBRM1-BD2-IN-6 in cell culture experiments.
This compound Quantitative Data Summary
The following table summarizes the key quantitative data for this compound, a potent inhibitor of the second bromodomain (BD2) of Polybromo-1 (PBRM1).
| Parameter | Value | Cell Lines | Conditions |
| Biochemical IC50 | 0.22 µM | - | Biochemical assay against PBRM1-BD2. |
| Cellular IC50 | 0.66 µM | LNCaP | 5-day incubation.[1] |
| 0.77 µM | PC3 | 5-day incubation.[1] | |
| 0.32 µM | HEK293T | 5-day incubation.[1] | |
| Off-target Toxicity | ≥10 µM | RWPE-1, HEK293T | Observed with a structurally similar compound. |
PBRM1 Signaling Pathway
PBRM1 is a key component of the PBAF (Polybromo- and BRG1-associated factors) chromatin remodeling complex. This complex plays a crucial role in regulating gene expression by altering the structure of chromatin, making DNA more or less accessible to transcription factors. This compound specifically inhibits the second bromodomain of PBRM1, interfering with its ability to recognize acetylated histones and thereby disrupting PBAF's function. This can lead to changes in the expression of genes involved in cell proliferation and other cancer-related pathways.[2][3] Loss of PBRM1 function has been shown to result in the mis-targeting of the PBAF complex, leading to the activation of pro-tumorigenic pathways such as the NF-κB pathway.[4][5][6][7][8]
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Reconstitution: this compound is typically supplied as a solid. To prepare a stock solution, dissolve the compound in high-quality, anhydrous dimethyl sulfoxide (DMSO).
-
Concentration: A common stock solution concentration is 10 mM. For example, to prepare a 10 mM stock solution from 1 mg of this compound (Molecular Weight: ~450 g/mol , please refer to the product datasheet for the exact value), you would add 222 µL of DMSO.
-
Storage: Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.
Protocol 2: Optimizing this compound Working Concentration
This protocol outlines a general workflow for determining the optimal concentration of this compound for your specific cell line and experimental conditions.
-
Cell Seeding: Plate your cells in a 96-well plate at a density that allows for logarithmic growth throughout the duration of the experiment. The optimal seeding density will vary between cell lines and should be determined empirically.
-
Serial Dilution: Prepare a series of dilutions of this compound in your complete cell culture medium. It is recommended to start with a broad range of concentrations, for example, from 0.01 µM to 100 µM, using a 1:3 or 1:5 serial dilution. Remember to include a DMSO-only vehicle control. The final DMSO concentration in the culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
-
Treatment: After allowing the cells to adhere overnight, replace the medium with the medium containing the different concentrations of this compound.
-
Incubation: Incubate the cells for a duration relevant to your experimental endpoint. For anti-proliferation assays, incubation times of 72 to 120 hours are common.
-
Viability/Proliferation Assay: At the end of the incubation period, assess cell viability or proliferation using a suitable assay, such as MTT, MTS, or a cell counting-based method.
-
Data Analysis: Plot the cell viability as a function of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Troubleshooting Guide & FAQs
This section addresses common issues that may arise when using this compound in cell culture.
Q1: The observed IC50 value is significantly higher than the reported values.
-
Possible Cause 1: Suboptimal inhibitor concentration range.
-
Solution: Ensure your serial dilution range brackets the expected IC50 value. If necessary, expand the concentration range in both directions.
-
-
Possible Cause 2: Cell line resistance.
-
Solution: Different cell lines can have varying sensitivities to the same compound. The reported IC50 values are cell line-specific. It is crucial to determine the IC50 for your specific cell line of interest.
-
-
Possible Cause 3: Incorrect incubation time.
-
Solution: The anti-proliferative effects of this compound may require a longer incubation period to become apparent. Consider extending the incubation time (e.g., from 72 to 120 hours).
-
-
Possible Cause 4: Compound degradation.
-
Solution: Ensure the stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles. Prepare fresh dilutions in media for each experiment, as the stability of the compound in aqueous solutions over extended periods may be limited.
-
Q2: I am observing significant cell death even at low concentrations of the inhibitor.
-
Possible Cause 1: High sensitivity of the cell line.
-
Solution: Your cell line may be particularly sensitive to PBRM1 inhibition or potential off-target effects of the compound. Perform a dose-response experiment with a lower concentration range to determine the cytotoxic threshold.
-
-
Possible Cause 2: DMSO toxicity.
-
Solution: Ensure the final concentration of DMSO in your cell culture medium is not exceeding a non-toxic level (typically ≤ 0.5%). Run a vehicle control with the highest concentration of DMSO used in your experiment to assess its effect on cell viability.
-
-
Possible Cause 3: Contamination of the inhibitor or reagents.
-
Solution: Ensure all reagents and the inhibitor stock are sterile. Filter-sterilize the working solutions if you suspect contamination.
-
Q3: The inhibitor precipitates out of solution when I add it to the cell culture medium.
-
Possible Cause 1: Poor aqueous solubility.
-
Solution: this compound, like many small molecule inhibitors, has limited solubility in aqueous solutions. To avoid precipitation, first, dilute the DMSO stock solution in a small volume of pre-warmed cell culture medium, vortex gently, and then add this to the rest of the medium. Avoid adding a highly concentrated DMSO stock directly into a large volume of aqueous medium.
-
-
Possible Cause 2: High final concentration.
-
Solution: If you are working with very high concentrations of the inhibitor, you may exceed its solubility limit in the final culture medium. If possible, try to work within a concentration range where the compound remains in solution.
-
Q4: I don't see any effect of the inhibitor on my target gene expression.
-
Possible Cause 1: Insufficient incubation time.
-
Solution: Changes in gene expression may take time to manifest. Perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to determine the optimal time point for observing changes in your target gene.
-
-
Possible Cause 2: The target gene is not regulated by PBRM1 in your cell line.
-
Solution: The transcriptional targets of the PBAF complex can be cell-type specific. Confirm through literature or your own validation experiments (e.g., PBRM1 knockdown) that your gene of interest is indeed regulated by PBRM1 in your experimental model.
-
-
Possible Cause 3: Suboptimal inhibitor concentration.
-
Solution: Ensure you are using a concentration of this compound that is sufficient to inhibit PBRM1 activity without causing excessive cytotoxicity. This concentration may be different from the IC50 for cell proliferation.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Selective and Cell-Active PBRM1 Bromodomain Inhibitors Discovered through NMR Fragment Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. primo.uvm.edu [primo.uvm.edu]
- 6. PBAF loss leads to DNA damage-induced inflammatory signaling through defective G2/M checkpoint maintenance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PBRM1-deficient PBAF complexes target aberrant genomic loci to activate the NF-κB pathway in clear cell renal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
Minimizing off-target effects of Pbrm1-BD2-IN-6
Welcome to the technical support center for Pbrm1-BD2-IN-6, a potent inhibitor of the second bromodomain of Polybromo-1 (PBRM1). This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to facilitate successful experimentation while minimizing potential off-target effects.
FAQs: Understanding this compound
Q1: What is this compound and what is its primary target?
A1: this compound is a small molecule inhibitor that specifically targets the second bromodomain (BD2) of PBRM1.[1][2] PBRM1 is a large subunit of the PBAF chromatin remodeling complex, which plays a crucial role in regulating gene expression.[3] By inhibiting the PBRM1-BD2, this compound disrupts the interaction of the PBAF complex with acetylated histones, thereby modulating gene transcription.[3]
Q2: What is the reported potency of this compound?
A2: this compound has a reported IC50 (half-maximal inhibitory concentration) of 0.22 μM for PBRM1-BD2 in biochemical assays.[1] In cellular assays, it has shown anti-proliferative activity with IC50 values of 0.66 μM in LNCaP cells, 0.77 μM in PC3 cells, and 0.32 μM in HEK293T cells after a 5-day treatment.[1]
Q3: What are the known or potential off-targets of this compound?
A3: A comprehensive public selectivity profile for this compound is not currently available. However, due to the structural similarity among bromodomains, especially within the same family, there is a potential for off-target binding. PBRM1 belongs to family VIII of the bromodomain family.[4] Pan-inhibitors of this family have been shown to also bind to the bromodomains of SMARCA2 and SMARCA4.[4][5] Therefore, it is advisable to experimentally assess the selectivity of this compound against these and other bromodomain-containing proteins.
Q4: Why is it important to minimize off-target effects?
Troubleshooting Guide: Addressing Common Experimental Issues
This guide provides solutions to common problems researchers may encounter when using this compound.
| Problem | Potential Cause | Recommended Solution |
| Inconsistent anti-proliferative effects across different cell lines. | Cell-line specific expression of PBRM1 and its role in proliferation. Off-target effects in certain cell lines. | 1. Confirm PBRM1 expression: Perform Western blotting or qPCR to confirm the expression of PBRM1 in your cell lines of interest. 2. Assess PBRM1 dependency: Use siRNA or shRNA to knock down PBRM1 and observe the effect on proliferation. This will help determine if the cells are dependent on PBRM1 for growth. 3. Perform dose-response curves: Generate detailed dose-response curves to accurately determine the IC50 in each cell line. |
| Observed cellular toxicity at concentrations close to the effective dose. | Off-target effects or on-target toxicity in the specific cellular context. | 1. Titrate the concentration: Use the lowest effective concentration of this compound. 2. Assess apoptosis/necrosis: Use assays like Annexin V/PI staining to determine if the observed toxicity is due to apoptosis or necrosis. 3. Perform selectivity profiling: Conduct experiments to identify potential off-targets (see Experimental Protocols section). 4. Use a negative control: Synthesize or obtain a structurally similar but inactive analog of this compound to confirm that the observed phenotype is due to on-target inhibition. |
| Unexpected changes in gene or protein expression unrelated to known PBRM1 functions. | Off-target inhibition of other bromodomain-containing proteins or other protein classes (e.g., kinases). | 1. Perform a bromodomain selectivity panel: Test the activity of this compound against a panel of recombinant bromodomains. 2. Conduct a kinome scan: A kinome scan can identify potential off-target kinase interactions.[7] 3. Utilize proteomic approaches: Techniques like chemical proteomics can help identify cellular off-targets.[8][9] |
| Difficulty reproducing published results. | Variations in experimental conditions (cell passage number, serum concentration, etc.). Compound stability. | 1. Standardize protocols: Ensure all experimental parameters are consistent. 2. Verify compound integrity: Confirm the purity and stability of your this compound stock solution. 3. Source from a reputable vendor: Ensure the quality of the compound. |
Experimental Protocols
Here are detailed methodologies for key experiments to assess and minimize the off-target effects of this compound.
Western Blotting for PBRM1 Target Engagement
This protocol is to confirm that this compound engages with its intended target in a cellular context, which can be inferred by the displacement of PBRM1 from chromatin.
Materials:
-
Cells of interest
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer)
-
Chromatin fractionation kit
-
Primary antibody against PBRM1
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescence substrate
Procedure:
-
Treat cells with varying concentrations of this compound or DMSO (vehicle control) for the desired duration.
-
Harvest the cells and perform chromatin fractionation according to the manufacturer's protocol to separate cytoplasmic, nuclear, and chromatin-bound protein fractions.
-
Quantify the protein concentration of each fraction.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Block the membrane and incubate with the primary anti-PBRM1 antibody.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Develop the blot using a chemiluminescence substrate and image the results.
-
A decrease in the amount of PBRM1 in the chromatin-bound fraction with increasing concentrations of the inhibitor would suggest target engagement.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to directly assess the binding of a compound to its target in intact cells.[10][11]
Materials:
-
Cells of interest
-
This compound
-
PBS
-
PCR tubes
-
Thermal cycler
-
Lysis buffer with protease inhibitors
-
Centrifuge
-
Western blotting reagents
Procedure:
-
Treat cells with this compound or DMSO.
-
Harvest and resuspend the cells in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures in a thermal cycler for a fixed time (e.g., 3 minutes).
-
Lyse the cells by freeze-thaw cycles.
-
Centrifuge to separate the soluble fraction (containing stabilized protein) from the precipitated fraction.
-
Analyze the soluble fraction by Western blotting for PBRM1.
-
Binding of this compound should increase the thermal stability of PBRM1, resulting in more soluble protein at higher temperatures compared to the control.
NanoBRET™ Target Engagement Assay
The NanoBRET™ assay is a live-cell method to quantify compound binding to a target protein.[12][13][14]
Materials:
-
HEK293 cells (or other suitable cell line)
-
Plasmid encoding PBRM1-NanoLuc® fusion protein
-
Transfection reagent
-
NanoBRET™ tracer for bromodomains
-
This compound
-
Opti-MEM® I Reduced Serum Medium
-
NanoBRET™ Nano-Glo® Substrate
Procedure:
-
Transfect cells with the PBRM1-NanoLuc® fusion plasmid.
-
Plate the transfected cells in a white-bottom 96-well plate.
-
Prepare serial dilutions of this compound.
-
Add the inhibitor and the NanoBRET™ tracer to the cells.
-
Incubate to allow for binding equilibrium.
-
Add the NanoBRET™ Nano-Glo® Substrate.
-
Measure the BRET signal using a luminometer capable of detecting both donor and acceptor wavelengths.
-
Competitive displacement of the tracer by this compound will result in a dose-dependent decrease in the BRET signal, allowing for the determination of cellular IC50.
Proteomic Profiling for Off-Target Identification
Chemical proteomics can be used to identify the cellular targets and off-targets of a small molecule.[8][9]
Materials:
-
Cells of interest
-
This compound (or a clickable analog)
-
Lysis buffer
-
Affinity purification reagents (e.g., streptavidin beads if using a biotinylated probe)
-
Mass spectrometer
Procedure (simplified overview):
-
Treat cells with a clickable or photoreactive analog of this compound.
-
Lyse the cells and perform a click reaction or UV crosslinking to attach a reporter tag (e.g., biotin).
-
Enrich the inhibitor-bound proteins using affinity purification.
-
Identify the enriched proteins by mass spectrometry.
-
Proteins that are consistently and specifically pulled down are potential targets or off-targets.
Data Presentation
Table 1: Reported IC50 Values for this compound
| Target/Cell Line | IC50 (μM) | Assay Type | Reference |
| PBRM1-BD2 | 0.22 | Biochemical | [1] |
| LNCaP | 0.66 | Cell Proliferation (5 days) | [1] |
| PC3 | 0.77 | Cell Proliferation (5 days) | [1] |
| HEK293T | 0.32 | Cell Proliferation (5 days) | [1] |
Visualizations
Caption: PBRM1 signaling pathway and the mechanism of action of this compound.
Caption: A workflow for investigating potential off-target effects of this compound.
Caption: A decision tree for troubleshooting common experimental issues with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Selective and Cell-Active PBRM1 Bromodomain Inhibitors Discovered through NMR Fragment Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What are PBRM1 inhibitors and how do they work? [synapse.patsnap.com]
- 4. Selective and Cell-Active PBRM1 Bromodomain Inhibitors Discovered through NMR Fragment Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Kinase Inhibition-Related Adverse Events Predicted from in vitro Kinome and Clinical Trial Data - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chemical Proteomic Profiling of Bromodomains Enables the Wide-Spectrum Evaluation of Bromodomain Inhibitors in Living Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scholars.cityu.edu.hk [scholars.cityu.edu.hk]
- 10. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. NanoBRET® Target Engagement Intracellular Kinase Assay, Adherent Format, Technical Manual [promega.com]
- 13. NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol [worldwide.promega.com]
- 14. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [worldwide.promega.com]
Interpreting unexpected results with Pbrm1-BD2-IN-6
Welcome to the technical support center for Pbrm1-BD2-IN-6. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on interpreting experimental results and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its expected effect?
This compound is a potent and selective small molecule inhibitor of the second bromodomain (BD2) of Polybromo-1 (PBRM1). PBRM1 is a key component of the PBAF chromatin remodeling complex. By inhibiting the PBRM1-BD2, this compound is expected to disrupt the interaction of the PBAF complex with acetylated histones, leading to alterations in gene expression. In many cancer cell lines, this disruption of chromatin remodeling is expected to result in an anti-proliferative effect.[1][2]
Q2: In which cancer types is PBRM1 function particularly relevant?
PBRM1 is one of the most frequently mutated genes in clear cell renal cell carcinoma (ccRCC).[3] However, PBRM1 mutations and altered expression have also been identified in other cancers, including breast cancer, prostate cancer, and some lung and bile duct cancers.[4] The cellular context is crucial, as PBRM1 can act as either a tumor suppressor or, in some contexts like prostate cancer, a tumor promoter.
Q3: What are the known downstream signaling pathways affected by PBRM1 inhibition?
Inhibition or loss of PBRM1 can impact several key signaling pathways:
-
AKT-mTOR Pathway: PBRM1 deficiency has been shown to activate AKT-mTOR signaling, which is a critical pathway for cell survival and proliferation.
-
NF-κB Pathway: Loss of PBRM1 can lead to the activation of the NF-κB pathway, promoting inflammation and cell survival.
-
Chemokine Signaling: PBRM1 knockdown can alter the expression of genes involved in chemokine/chemokine receptor interactions.
Below is a simplified diagram of PBRM1's role in chromatin remodeling and its impact on downstream signaling.
References
- 1. Selective and Cell-Active PBRM1 Bromodomain Inhibitors Discovered through NMR Fragment Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are PBRM1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Frontiers | PBRM1 Deficiency Sensitizes Renal Cancer Cells to DNMT Inhibitor 5-Fluoro-2’-Deoxycytidine [frontiersin.org]
- 4. pharmatimes.com [pharmatimes.com]
Pbrm1-BD2-IN-6 precipitation issues in media
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Pbrm1-BD2-IN-6, a potent inhibitor of the PBRM1 bromodomain. Precipitation of small molecule inhibitors in aqueous media is a common challenge in experimental settings. This guide offers strategies to mitigate these issues and ensure reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a potent small molecule inhibitor of the second bromodomain (BD2) of Polybromo-1 (PBRM1), a subunit of the PBAF chromatin remodeling complex. It has an IC50 value of 0.22 μM for PBRM1-BD2.[1] Its primary application is in cancer research, where it has been shown to exhibit antiproliferation activity in various cancer cell lines, including prostate cancer and HEK293T cells.[1] PBRM1 inhibitors are being investigated for their potential in treating PBRM1-dependent cancers.[1][2]
Q2: I am observing precipitation after adding this compound to my cell culture media. What are the common causes?
Precipitation of small molecule inhibitors like this compound in cell culture media can be attributed to several factors:
-
Low Aqueous Solubility: Many small molecule inhibitors are hydrophobic and have limited solubility in aqueous solutions like cell culture media.
-
High Final Concentration: Exceeding the solubility limit of the compound in the final assay media will lead to precipitation.
-
"Salting Out" Effect: The high salt concentration in physiological buffers and cell culture media can decrease the solubility of organic compounds.
-
pH of the Media: The pH of the cell culture medium can affect the charge state of a compound, influencing its solubility.
-
Temperature Changes: Temperature fluctuations, such as moving from a warmer dissolving solvent to room temperature or refrigerated media, can cause the compound to fall out of solution.
-
Interaction with Media Components: The compound may interact with proteins or other components in the serum or media supplements, leading to precipitation.
Q3: What is the recommended solvent for preparing a stock solution of this compound?
Q4: How can I prevent precipitation when diluting my DMSO stock solution into aqueous cell culture media?
This is a critical step where precipitation often occurs. Here are some best practices:
-
Use a High-Concentration Stock: Prepare a concentrated stock solution in 100% DMSO (e.g., 10 mM or higher, if solubility permits). This minimizes the volume of DMSO added to your aqueous medium.
-
Serial Dilutions in DMSO: If lower concentrations are needed, perform serial dilutions of your high-concentration stock in 100% DMSO before the final dilution into the aqueous medium.
-
Step-wise Dilution: When making the final dilution, add the DMSO stock to the aqueous medium slowly while vortexing or mixing to ensure rapid and even dispersion. Avoid adding the aqueous solution directly to the DMSO stock.
-
Pre-warm the Aqueous Medium: Having the cell culture medium at 37°C can sometimes help maintain the solubility of the compound.
-
Limit Final DMSO Concentration: Keep the final concentration of DMSO in your cell culture medium as low as possible, typically below 0.5%, to avoid solvent-induced cytotoxicity. A 1:1000 dilution of a DMSO stock is a common practice.
Troubleshooting Guide
This guide provides a systematic approach to resolving precipitation issues with this compound.
Problem: Precipitate forms immediately upon adding the DMSO stock to the cell culture medium.
| Potential Cause | Troubleshooting Step |
| Final concentration is too high. | Lower the final working concentration of this compound in your experiment. Determine the empirical solubility limit in your specific medium by preparing a dilution series and observing for precipitation. |
| "Salting out" effect. | Try diluting the DMSO stock in a small volume of serum-free medium or PBS first, and then add this intermediate dilution to the final serum-containing medium. |
| Shock precipitation from rapid solvent change. | Add the DMSO stock dropwise to the vigorously vortexing cell culture medium to ensure rapid mixing and prevent localized high concentrations. |
Problem: The compound appears soluble initially but precipitates over time in the incubator.
| Potential Cause | Troubleshooting Step |
| Compound instability in aqueous media. | Prepare fresh dilutions of this compound immediately before each experiment. Avoid storing the compound in aqueous solutions for extended periods. |
| Interaction with media components over time. | Reduce the serum concentration in your culture medium if experimentally feasible. |
| Temperature-dependent solubility. | Ensure the incubator maintains a stable temperature. Avoid temperature fluctuations. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
-
Weigh the Compound: Accurately weigh out the desired amount of this compound powder (Molecular Weight: 286.76 g/mol ).
-
Calculate DMSO Volume: Calculate the required volume of DMSO to achieve a 10 mM concentration.
-
Dissolution: Add the calculated volume of high-purity, anhydrous DMSO to the vial containing the compound.
-
Aid Dissolution (if necessary): Vortex the solution thoroughly. If the compound does not fully dissolve, sonicate the vial in a water bath for short intervals. Gentle warming (e.g., to 37°C) may also aid dissolution, but be cautious of potential compound degradation at higher temperatures.
-
Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
-
Thaw Stock Solution: Thaw a single aliquot of the 10 mM this compound DMSO stock solution at room temperature.
-
Pre-warm Medium: Warm the required volume of cell culture medium to 37°C.
-
Prepare Intermediate Dilutions (if necessary): If very low final concentrations are required, perform serial dilutions of the 10 mM stock in 100% DMSO.
-
Final Dilution: While gently vortexing the pre-warmed cell culture medium, add the required volume of the DMSO stock solution dropwise to achieve the desired final concentration. For example, to make a 10 µM working solution, add 1 µL of the 10 mM stock solution to 1 mL of cell culture medium.
-
Mix and Use Immediately: Gently mix the final working solution and add it to your cell cultures immediately.
Data Presentation
Table 1: Solubility of Related PBRM1 Bromodomain Inhibitors in DMSO
| Compound | Molecular Weight ( g/mol ) | Solubility in DMSO | Notes |
| PBRM1-BD2-IN-5 | 272.72 | ≥ 4 mg/mL (14.67 mM) in a vehicle of 5% DMSO, 40% PEG300, 5% Tween-80, 50% Saline | Clear solution.[4] |
| PBRM1-BD2-IN-8 | 317.18 | 55 mg/mL (173.4 mM) | Sonication is recommended.[3] |
Note: This data is for related compounds and should be used as a guideline. The solubility of this compound may differ.
Table 2: Antiproliferative Activity of this compound (Compound 25)
| Cell Line | IC50 (µM) |
| LNCaP | 0.66 |
| PC3 | 0.77 |
| HEK293T | 0.32 |
Data from Shishodia S, et al. J Med Chem. 2022.[1][5]
Visualizations
Caption: Experimental workflow for preparing and using this compound in cell-based assays.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What are PBRM1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. PBRM1-BD2-IN-8 | Epigenetic Reader Domain | TargetMol [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Selective and Cell-Active PBRM1 Bromodomain Inhibitors Discovered through NMR Fragment Screening - PMC [pmc.ncbi.nlm.nih.gov]
Cell toxicity of Pbrm1-BD2-IN-6 at high concentrations
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using Pbrm1-BD2-IN-6, a potent inhibitor of the PBRM1 bromodomain. The information provided is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
Issue: Unexpected Cell Toxicity or Off-Target Effects at High Concentrations
Users of this compound may observe significant cytotoxicity at concentrations not far above the reported IC50 values for cell proliferation. This can manifest as a steep decline in cell viability and may not be related to the specific inhibition of PBRM1.
Quantitative Data Summary
The following table summarizes the reported anti-proliferative activity of this compound in various cell lines. It is important to note that the original study developing this compound (referred to as compound 25) observed that it inhibited the growth of multiple cell lines with similar nanomolar potency, suggesting potential off-target toxicity.[1]
| Cell Line | IC50 for Antiproliferation (µM) | Reference |
| LNCaP | 0.66 | [2] |
| PC3 | 0.77 | [2] |
| HEK293T | 0.32 | [2] |
Experimental Protocol: Assessing Cell Viability Using a Resazurin-Based Assay
This protocol provides a general framework for determining the dose-dependent effects of this compound on cell viability.
Materials:
-
This compound (stock solution in DMSO)
-
Cell line of interest
-
Complete cell culture medium
-
96-well clear-bottom black plates
-
Resazurin sodium salt solution (e.g., 0.1% w/v in PBS)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Plate reader capable of measuring fluorescence at 560 nm excitation and 590 nm emission
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium. A recommended starting range is from 0.01 µM to 100 µM.
-
Include a vehicle control (DMSO) at the same final concentration as the highest compound concentration.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubate for the desired treatment period (e.g., 48 or 72 hours).
-
-
Resazurin Assay:
-
After the incubation period, add 10 µL of resazurin solution to each well.
-
Incubate for 2-4 hours, or until a color change is observed.
-
Measure fluorescence using a plate reader (Ex/Em = 560/590 nm).
-
-
Data Analysis:
-
Subtract the background fluorescence (wells with medium and resazurin only).
-
Normalize the fluorescence readings to the vehicle control to determine the percentage of cell viability.
-
Plot the percentage of cell viability against the log of the compound concentration to determine the IC50 value.
-
Expected Results and Interpretation:
A sharp decrease in cell viability at higher concentrations across multiple cell lines, including non-cancerous lines, may confirm the off-target toxicity of this compound.[1] If the observed IC50 for toxicity is close to the IC50 for PBRM1 inhibition, it may be challenging to distinguish between on-target and off-target effects.
Frequently Asked Questions (FAQs)
Q1: We are observing significant cell death at concentrations just above the reported IC50. Is this expected?
A1: Yes, this is a known characteristic of this compound. The original study that developed this compound noted that it exhibits off-target toxicity at concentrations close to its effective dose for inhibiting cell proliferation.[1] This suggests that the observed cytotoxicity may not be solely due to the inhibition of PBRM1.
Q2: How can we differentiate between on-target PBRM1 inhibition and off-target toxicity?
A2: This can be challenging. We recommend the following approaches:
-
Use the lowest effective concentration: Titrate the compound carefully to find the lowest concentration that elicits the desired biological effect related to PBRM1 inhibition, while minimizing broad cytotoxicity.
-
Employ a rescue experiment: If possible, overexpressing a form of PBRM1 that is resistant to the inhibitor could demonstrate that the observed phenotype is on-target.
-
Use orthogonal approaches: Confirm your findings using genetic approaches such as siRNA or CRISPR-Cas9 to knockdown PBRM1 and see if it phenocopies the effects of this compound at low concentrations.
-
Test in a PBRM1-null cell line: If the compound is still toxic in a cell line that does not express PBRM1, it is highly indicative of off-target effects.
Q3: What is the mechanism of action of PBRM1 and its inhibitors?
A3: PBRM1 is a subunit of the PBAF chromatin remodeling complex.[3][4] It contains six bromodomains that recognize acetylated lysine residues on histones, which helps to target the PBAF complex to specific regions of chromatin.[3][4] By binding to these bromodomains, PBRM1 inhibitors like this compound prevent the PBAF complex from interacting with chromatin, thereby disrupting its ability to remodel chromatin and regulate gene expression.[4]
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of action of this compound.
Caption: Workflow for assessing cell viability.
References
- 1. Selective and Cell-Active PBRM1 Bromodomain Inhibitors Discovered through NMR Fragment Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. PBRM1 bromodomains variably influence nucleosome interactions and cellular function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are PBRM1 inhibitors and how do they work? [synapse.patsnap.com]
Validation & Comparative
Validating Cellular Target Engagement of Pbrm1-BD2-IN-6: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Pbrm1-BD2-IN-6 and alternative inhibitors targeting the second bromodomain (BD2) of Polybromo-1 (PBRM1). It includes a summary of their reported cellular activities, detailed protocols for key target engagement validation assays, and visual diagrams of experimental workflows.
Introduction to PBRM1 and Target Engagement
Polybromo-1 (PBRM1) is a key component of the PBAF chromatin remodeling complex and is frequently mutated in several cancers, including clear cell renal cell carcinoma. PBRM1 contains six bromodomains, which are protein modules that recognize acetylated lysine residues on histones and other proteins, thereby playing a crucial role in regulating gene expression. The second bromodomain, PBRM1-BD2, is critical for the chromatin binding of the PBAF complex.[1][2][3]
Developing potent and selective inhibitors against PBRM1 bromodomains is a promising therapeutic strategy. This compound is one such inhibitor. Validating that a compound like this compound reaches and binds to its intended target within a cell is a critical step in drug discovery. This process, known as target engagement, confirms the mechanism of action and provides confidence in the biological effects observed. This guide outlines several widely used methods to validate the cellular target engagement of PBRM1-BD2 inhibitors.
Comparative Analysis of PBRM1-BD2 Inhibitors
This section provides a comparative overview of this compound and other reported inhibitors targeting the PBRM1-BD2 domain. The data presented below is compiled from various sources and should be considered in the context of the specific assays in which they were generated.
Table 1: Biochemical and Cellular Activity of PBRM1-BD2 Inhibitors
| Compound | Target | IC50 (µM) | Kd (µM) | Cell Proliferation IC50 (µM) | Cell Line(s) |
| This compound | PBRM1-BD2 | 0.22 | Not Reported | 0.32 - 0.77 | LNCaP, PC3, HEK293T |
| PBRM1-BD2-IN-2 | PBRM1-BD2 | 1.0 | 9.3 | >10 | LNCaP, PC3, RWPE-1 |
| PBRM1-BD2-IN-8 | PBRM1-BD2 | 0.16 | 4.4 | ~9 | LNCaP |
| PFI-3 (pan-family VIII) | PBRM1-BDs, SMARCA2/4 | Not Reported | Not Reported | Not Reported | Not Reported |
IC50 values for this compound, PBRM1-BD2-IN-2, and PBRM1-BD2-IN-8 were determined by AlphaScreen assays. Kd values were determined by Isothermal Titration Calorimetry (ITC). Cell proliferation data was obtained from cell viability assays.[1]
Experimental Protocols for Target Engagement
Validating target engagement in a cellular context is crucial. Below are detailed protocols for three widely accepted methods: Cellular Thermal Shift Assay (CETSA), NanoBRET, and AlphaLISA. These protocols are generalized and should be optimized for your specific cell lines and experimental conditions.
Cellular Thermal Shift Assay (CETSA)
CETSA is based on the principle that a ligand binding to its target protein stabilizes the protein, leading to an increase in its melting temperature.
Experimental Workflow:
Caption: CETSA workflow for validating PBRM1 target engagement.
Detailed Protocol:
-
Cell Culture and Treatment:
-
Plate cells (e.g., HEK293T, LNCaP) and grow to approximately 80% confluency.
-
Treat cells with the desired concentrations of this compound or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-4 hours) at 37°C.
-
-
Cell Harvesting and Heating:
-
Harvest cells by gentle scraping or trypsinization, wash with PBS, and resuspend in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples in a thermal cycler using a temperature gradient (e.g., 40-70°C) for 3 minutes, followed by cooling to room temperature for 3 minutes.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.
-
Separate the soluble fraction (containing non-denatured proteins) from the precipitated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Transfer the supernatant to a new tube and determine the protein concentration.
-
-
Western Blot Analysis:
-
Normalize the protein concentrations of all samples.
-
Perform SDS-PAGE and Western blotting using a specific antibody against PBRM1.
-
Detect the protein bands using an appropriate detection system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Plot the normalized band intensities against the corresponding temperatures to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
-
NanoBRET™ Target Engagement Assay
NanoBRET (Bioluminescence Resonance Energy Transfer) is a proximity-based assay that measures the interaction between a NanoLuc® luciferase-tagged protein and a fluorescently labeled tracer that binds to the same protein.
Experimental Workflow:
Caption: NanoBRET assay workflow for PBRM1 target engagement.
Detailed Protocol:
-
Cell Transfection and Plating:
-
Transfect cells (e.g., HEK293) with a plasmid encoding for PBRM1-BD2 fused to NanoLuc® luciferase.
-
After 24 hours, harvest the cells and plate them in a white, 96-well assay plate.
-
-
Compound and Tracer Addition:
-
Prepare serial dilutions of this compound.
-
Add the compound dilutions to the wells containing the cells.
-
Add the NanoBRET™ tracer specific for the bromodomain target.
-
-
Incubation:
-
Incubate the plate for a specified time (e.g., 2 hours) at 37°C in a CO2 incubator to allow for compound entry and binding.
-
-
Luminescence Reading:
-
Add the Nano-Glo® substrate to all wells.
-
Read the plate on a luminometer capable of measuring filtered luminescence at 460 nm (donor emission) and 618 nm (acceptor emission).
-
-
Data Analysis:
-
Calculate the NanoBRET™ ratio by dividing the acceptor signal (618 nm) by the donor signal (460 nm).
-
Plot the BRET ratio against the inhibitor concentration to generate a dose-response curve and determine the IC50 value for target engagement.
-
AlphaLISA® Cellular Assay
AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based immunoassay that can be adapted to measure target engagement in cell lysates.
Experimental Workflow:
Caption: Cellular AlphaLISA workflow for PBRM1 target engagement.
Detailed Protocol:
-
Cell Treatment and Lysis:
-
Treat cells expressing an epitope-tagged PBRM1-BD2 (e.g., FLAG-tag) with serial dilutions of this compound.
-
After the incubation period, wash the cells and lyse them using a suitable lysis buffer.
-
Clarify the lysate by centrifugation and collect the supernatant.
-
-
Assay Setup:
-
In a 384-well ProxiPlate®, add the cell lysate.
-
Prepare a mix of anti-FLAG Acceptor beads and a biotinylated probe that binds to the PBRM1-BD2 (e.g., a biotinylated histone peptide).
-
Add this mix to the wells.
-
Add Streptavidin Donor beads.
-
-
Incubation and Reading:
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 1-2 hours) to allow for the formation of the bead-protein complex.
-
Read the plate on an AlphaScreen®-compatible plate reader.
-
-
Data Analysis:
-
The binding of the biotinylated probe to the tagged PBRM1-BD2 brings the Donor and Acceptor beads into proximity, generating a signal. The inhibitor will compete with the probe, leading to a decrease in the signal.
-
Plot the AlphaLISA signal against the inhibitor concentration to determine the cellular IC50 for target engagement.
-
Conclusion
Validating the cellular target engagement of PBRM1-BD2 inhibitors like this compound is essential for advancing their development as potential therapeutics. This guide provides a framework for comparing this compound to its alternatives and offers detailed protocols for robust target engagement assays. The choice of assay will depend on the specific research question, available resources, and the cell system being used. By employing these methods, researchers can gain critical insights into the mechanism of action of PBRM1-BD2 inhibitors and build a strong foundation for further preclinical and clinical studies.
References
- 1. Selective and Cell-Active PBRM1 Bromodomain Inhibitors Discovered through NMR Fragment Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PBRM1 bromodomains variably influence nucleosome interactions and cellular function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PBRM1 bromodomains associate with RNA to facilitate chromatin association - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Selectivity of Pbrm1-BD2-IN-6: A Comparative Guide for Researchers
For Immediate Release
A deep dive into the selectivity profile of Pbrm1-BD2-IN-6, a potent and selective inhibitor of the second bromodomain of Polybromo-1 (PBRM1), reveals its distinct advantages over other bromodomain inhibitors. This guide provides researchers, scientists, and drug development professionals with a comprehensive comparison, supported by experimental data, to inform the selection of chemical probes for studying the role of PBRM1 in health and disease.
This compound has emerged as a critical tool for dissecting the function of PBRM1, a key subunit of the PBAF chromatin remodeling complex.[1][2] Unlike earlier, less selective inhibitors that also target other bromodomains such as SMARCA2 and SMARCA4, this compound exhibits a more focused binding profile, making it a superior choice for targeted PBRM1 research.[1][2] This guide presents a quantitative analysis of its selectivity, details the experimental methodologies used for its characterization, and provides visual representations of key concepts to aid in understanding its unique properties.
Quantitative Comparison of Inhibitor Selectivity
The selectivity of this compound (also referred to as compound 25 in developmental literature) and its precursors has been rigorously evaluated against a panel of bromodomains using various biophysical and biochemical assays. The following tables summarize the key findings, presenting IC50 values from AlphaScreen assays and dissociation constants (Kd) from Isothermal Titration Calorimetry (ITC), which collectively demonstrate the superior selectivity of this compound.
| Inhibitor | Target Bromodomain | AlphaScreen IC50 (µM) | Reference |
| This compound (Cmpd 25) | PBRM1-BD2 | 0.22 ± 0.02 | [1] |
| Compound 15 | PBRM1-BD2 | 0.2 ± 0.04 | [1] |
| Compound 16 | PBRM1-BD2 | 0.26 ± 0.04 | [1] |
| Compound 7 (unselective) | PBRM1-BD2 | 0.2 ± 0.02 | [1] |
| Compound 8 | PBRM1-BD2 | 6.3 ± 1.4 | [1] |
| Compound 11 | PBRM1-BD2 | 1.0 ± 0.2 | [1] |
| Compound 12 | PBRM1-BD2 | 1.1 ± 0.2 | [1] |
| Compound 13 | PBRM1-BD2 | 1.7 ± 0.3 | [1] |
| Compound 14 | PBRM1-BD2 | 2.1 ± 0.4 | [1] |
| Inhibitor | Target Bromodomain | ITC Kd (µM) | Reference |
| Compound 16 (closely related to this compound) | PBRM1-BD2 | 1.5 | [1] |
| SMARCA2B | No Detectable Binding | [1] | |
| SMARCA4 | No Detectable Binding | [1] | |
| Compound 5 | PBRM1-BD2 | 18.4 | [1] |
| PBRM1-BD5 | 179 | [1] | |
| SMARCA4 | 142 | [1] | |
| Compound 7 (unselective) | PBRM1-BD2 | 0.7 | [1] |
| PBRM1-BD5 | 0.35 | [1] | |
| SMARCA4 | 5.0 | [1] | |
| Compound 11 | PBRM1-BD2 | 9.3 | [1] |
| PBRM1-BD5 | 10.1 | [1] | |
| SMARCA4 | 69 | [1] | |
| PFI-3 | PBRM1-BD5 | Potent (nanomolar) | [1] |
| SMARCA2 | Potent (nanomolar) | [1] | |
| SMARCA4 | Potent (nanomolar) | [1] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of this compound's selectivity.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the dissociation constant (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.
Methodology:
-
Sample Preparation: The bromodomain-containing protein is dialyzed extensively against the ITC buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl). The inhibitor is dissolved in the final dialysis buffer to minimize heats of dilution.
-
ITC Instrument Setup: A MicroCal ITC200 or similar instrument is used. The sample cell is loaded with the protein solution (typically 20-50 µM), and the injection syringe is filled with the inhibitor solution (typically 200-500 µM).
-
Titration: A series of small injections (e.g., 2 µL) of the inhibitor solution into the protein solution is performed at a constant temperature (e.g., 25°C). The heat change after each injection is measured.
-
Data Analysis: The raw data, a series of heat spikes, is integrated to obtain the heat change per injection. This is then plotted against the molar ratio of inhibitor to protein. The resulting binding isotherm is fitted to a suitable binding model (e.g., one-site binding model) to determine the Kd, n, and ΔH.
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)
AlphaScreen is a bead-based assay used to study biomolecular interactions in a high-throughput format. For bromodomain inhibitor screening, it is typically used in a competition format.
Methodology:
-
Reagents: Biotinylated histone peptide (substrate), His-tagged bromodomain protein, Streptavidin-coated Donor beads, and Nickel Chelate Acceptor beads are required.
-
Assay Principle: The His-tagged bromodomain binds to the Ni-chelate Acceptor beads, and the biotinylated histone peptide binds to the Streptavidin-coated Donor beads. When the bromodomain and histone peptide interact, the Donor and Acceptor beads are brought into close proximity. Upon excitation at 680 nm, the Donor bead releases singlet oxygen, which diffuses to the nearby Acceptor bead, triggering a chemiluminescent signal at 520-620 nm.
-
Inhibitor Screening: The inhibitor is pre-incubated with the bromodomain protein. The biotinylated histone peptide is then added, followed by the Donor and Acceptor beads. If the inhibitor binds to the bromodomain, it prevents the interaction with the histone peptide, leading to a decrease in the AlphaScreen signal.
-
Data Analysis: The signal is measured on a plate reader capable of AlphaScreen detection. The IC50 value, the concentration of inhibitor required to reduce the signal by 50%, is calculated by plotting the signal against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Differential Scanning Fluorimetry (DSF)
DSF, also known as Thermal Shift Assay, is used to assess the thermal stability of a protein in the presence and absence of a ligand. Ligand binding typically stabilizes the protein, leading to an increase in its melting temperature (Tm).
Methodology:
-
Sample Preparation: The purified bromodomain protein (e.g., 2-5 µM) is mixed with a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of the protein. The inhibitor is added to the protein-dye mixture.
-
Thermal Denaturation: The samples are heated in a real-time PCR instrument with a temperature gradient (e.g., from 25°C to 95°C with a ramp rate of 1°C/min).
-
Fluorescence Monitoring: As the protein unfolds, its hydrophobic core becomes exposed, and the dye binds, causing an increase in fluorescence. The fluorescence intensity is monitored as a function of temperature.
-
Data Analysis: The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded, corresponding to the midpoint of the sigmoidal melting curve. The change in melting temperature (ΔTm) is calculated by subtracting the Tm of the protein alone from the Tm of the protein in the presence of the inhibitor. A larger ΔTm indicates stronger binding and stabilization.
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Workflow for determining inhibitor selectivity.
Caption: Inhibitor selectivity for bromodomain targets.
References
A Comparative Guide to PBRM1 Inhibition: The Specificity of Pbrm1-BD2-IN-6 Versus Pan-Inhibitor Strategies
For Researchers, Scientists, and Drug Development Professionals
Polybromo-1 (PBRM1), a critical subunit of the PBAF chromatin remodeling complex, has emerged as a significant therapeutic target in various cancers, most notably in clear cell renal cell carcinoma (ccRCC), where it is frequently mutated.[1][2] PBRM1 contains six bromodomains (BDs), which are protein modules that recognize acetylated lysine residues on histones, thereby tethering the PBAF complex to chromatin to regulate gene expression.[1][3] The development of small molecule inhibitors targeting these bromodomains represents a promising therapeutic avenue.
This guide provides a detailed comparison between two distinct classes of PBRM1 inhibitors: the selective inhibitor Pbrm1-BD2-IN-6 and pan-PBRM1 inhibitors . We will explore their mechanisms of action, present comparative experimental data, and provide detailed methodologies for the key assays used in their evaluation.
The PBAF Chromatin Remodeling Complex and PBRM1 Function
The PBAF (Polybromo-associated BRG1/BRM-associated factors) complex is a member of the SWI/SNF family of ATP-dependent chromatin remodelers.[4] PBRM1 acts as a scaffold within this complex, and its six bromodomains are crucial for recognizing acetylated histones and directing the complex to specific genomic loci. This interaction facilitates the remodeling of chromatin structure, which in turn modulates gene transcription.[1][5] The dysregulation of this process due to PBRM1 mutations is a key driver in several cancers.
This compound: A Selective Approach
This compound is a potent and selective inhibitor of the second bromodomain (BD2) of PBRM1.[6] Research has indicated that not all six bromodomains of PBRM1 are functionally equivalent, with BD2 and BD4 playing particularly critical roles in chromatin binding and gene regulation.[3][7] By specifically targeting BD2, this compound aims to disrupt PBRM1 function with high precision, potentially minimizing off-target effects that can arise from inhibiting other bromodomains. This selectivity is a key differentiator from pan-PBRM1 inhibitors.
Pan-PBRM1 Inhibitors: A Broader Spectrum
Pan-PBRM1 inhibitors are small molecules designed to bind to multiple bromodomains within PBRM1. Some of these compounds also exhibit inhibitory activity against bromodomains of other structurally related proteins, such as SMARCA2 and SMARCA4, which are also components of SWI/SNF complexes.[4][8] While this broad-spectrum activity can be potent, it may also lead to a less defined mechanism of action and a higher potential for off-target effects. PFI-3 is a well-characterized example of a pan-inhibitor that targets family VIII bromodomains, including those in PBRM1, SMARCA2, and SMARCA4.[4][8]
Quantitative Comparison of Inhibitor Performance
The following table summarizes the available quantitative data for this compound and a representative pan-PBRM1 inhibitor, highlighting their differences in potency and selectivity.
| Inhibitor | Target Bromodomain(s) | PBRM1-BD2 IC50 (μM) | Selectivity Profile | Reference |
| This compound | PBRM1-BD2 | 0.22 | Selective for PBRM1 over SMARCA2 and SMARCA4 | [6] |
| PFI-3 | PBRM1-BD5, SMARCA2, SMARCA4 | Binds with nanomolar affinity | Pan-family VIII bromodomain inhibitor | [4][8] |
Experimental Workflow for Inhibitor Characterization
The discovery and characterization of PBRM1 inhibitors typically follow a multi-step experimental workflow designed to assess their potency, selectivity, and cellular activity.
Detailed Experimental Protocols
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) for IC50 Determination
This assay is used to measure the inhibition of the interaction between a PBRM1 bromodomain and an acetylated histone peptide.
-
Principle: The assay relies on the proximity of two beads: a donor bead conjugated to a streptavidin-coated donor bead that binds a biotinylated histone peptide and an acceptor bead coated with nickel that binds a His-tagged PBRM1 bromodomain. When the bromodomain binds to the acetylated histone peptide, the beads are brought into close proximity. Upon excitation at 680 nm, the donor bead releases singlet oxygen, which excites the acceptor bead, resulting in a chemiluminescent signal at 520-620 nm. An inhibitor that disrupts the bromodomain-histone interaction will decrease the signal.
-
Protocol:
-
A solution of His-tagged PBRM1-BD2 protein is prepared in assay buffer.
-
A biotinylated histone H3 peptide, acetylated at lysine 14 (H3K14ac), is also prepared in assay buffer.
-
The test compound (e.g., this compound) is serially diluted to various concentrations.
-
The protein, peptide, and compound are incubated together in a microplate well.
-
Streptavidin-coated donor beads and nickel-coated acceptor beads are added to the wells.
-
The plate is incubated in the dark to allow for bead-protein/peptide binding.
-
The plate is read using an AlphaScreen-capable plate reader.
-
The resulting data is plotted as signal versus inhibitor concentration, and the IC50 value is calculated using a suitable curve-fitting algorithm.
-
Isothermal Titration Calorimetry (ITC) for Binding Affinity (Kd) Determination
ITC directly measures the heat change that occurs upon the binding of an inhibitor to its target protein, allowing for the determination of the dissociation constant (Kd).
-
Principle: A solution of the inhibitor is titrated into a solution containing the PBRM1 bromodomain in the sample cell of a microcalorimeter. The heat released or absorbed upon binding is measured.
-
Protocol:
-
The PBRM1 bromodomain protein is dialyzed against the ITC buffer. The inhibitor is dissolved in the same buffer.
-
The sample cell is filled with the protein solution, and the injection syringe is filled with the inhibitor solution.
-
A series of small injections of the inhibitor are made into the sample cell.
-
The heat change after each injection is measured and integrated.
-
The resulting data is plotted as heat change per injection versus the molar ratio of inhibitor to protein.
-
The binding isotherm is fitted to a suitable binding model to determine the Kd, stoichiometry (n), and enthalpy of binding (ΔH).
-
Differential Scanning Fluorimetry (DSF) for Thermal Shift and Selectivity
DSF, or thermal shift assay, is used to assess the stabilization of a protein upon ligand binding, which can be used to screen for binders and assess selectivity.
-
Principle: The assay measures the thermal unfolding of a protein in the presence of a fluorescent dye that binds to hydrophobic regions exposed during denaturation. A binding ligand will typically increase the melting temperature (Tm) of the protein.
-
Protocol:
-
A solution of the PBRM1 bromodomain is prepared in a suitable buffer.
-
The test inhibitor and a fluorescent dye (e.g., SYPRO Orange) are added.
-
The solution is heated in a real-time PCR instrument with a defined temperature gradient.
-
The fluorescence is measured at each temperature increment.
-
The melting temperature (Tm) is determined as the midpoint of the unfolding transition.
-
The change in Tm (ΔTm) in the presence of the inhibitor compared to a control (e.g., DMSO) indicates binding.
-
To assess selectivity, the assay is performed with a panel of other bromodomain-containing proteins. A larger ΔTm for the target protein compared to others indicates selectivity.
-
Cell Proliferation Assay (e.g., CellTiter-Glo®)
This assay is used to determine the effect of an inhibitor on the viability and proliferation of cancer cell lines.
-
Principle: The CellTiter-Glo® Luminescent Cell Viability Assay determines the number of viable cells in culture based on the quantitation of ATP, which is an indicator of metabolically active cells.
-
Protocol:
-
Cancer cells (e.g., PBRM1-dependent prostate cancer cell lines) are seeded in a multi-well plate and allowed to adhere overnight.
-
The cells are treated with serial dilutions of the inhibitor or a vehicle control (e.g., DMSO).
-
The plate is incubated for a set period (e.g., 72 hours).
-
The CellTiter-Glo® reagent is added to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.
-
The plate is incubated to stabilize the luminescent signal.
-
Luminescence is measured using a plate reader.
-
The data is used to calculate the percentage of cell viability relative to the vehicle control, and the IC50 value for cell growth inhibition is determined.[6]
-
Conclusion: A Tale of Two Strategies
The choice between a selective inhibitor like this compound and a pan-PBRM1 inhibitor depends on the specific research or therapeutic goal.
This compound offers a highly specific tool to probe the function of a single, critical bromodomain within PBRM1. This precision is invaluable for elucidating the specific roles of BD2 in PBRM1-mediated biology and for developing targeted therapies with a potentially cleaner safety profile.
Pan-PBRM1 inhibitors , on the other hand, provide a means to disrupt the overall function of PBRM1 more broadly and may offer a more potent anti-cancer effect if multiple bromodomains contribute to the malignant phenotype. However, their broader activity profile, including potential off-targets like SMARCA2/4, necessitates careful characterization to understand the full spectrum of their biological effects.
Ultimately, both classes of inhibitors are crucial for advancing our understanding of PBRM1 biology and for the development of novel epigenetic therapies for cancer. The continued development and characterization of both selective and pan-inhibitors will provide a valuable toolkit for the scientific and drug development communities.
References
- 1. What are PBRM1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. PBRM1 regulates proliferation and the cell cycle in renal cell carcinoma through a chemokine/chemokine receptor interaction pathway | PLOS One [journals.plos.org]
- 3. PBRM1 bromodomains associate with RNA to facilitate chromatin association - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective and Cell-Active PBRM1 Bromodomain Inhibitors Discovered through NMR Fragment Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. genecards.org [genecards.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Individual Bromodomains of Polybromo-1 Contribute to Chromatin Association and Tumor Suppression in Clear Cell Renal Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Cellular Thermal Shift Assay (CETSA) for PBRM1-BD2-IN-6 Binding
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the Cellular Thermal Shift Assay (CETSA) for assessing the binding of the inhibitor PBRM1-BD2-IN-6 to its target, the second bromodomain of Polybromo-1 (PBRM1-BD2). We present supporting experimental data for analogs of this compound, detail relevant experimental protocols, and compare CETSA with alternative binding assays.
Introduction to PBRM1 and this compound
Polybromo-1 (PBRM1) is a key component of the PBAF chromatin remodeling complex and is frequently mutated in several cancers, including clear cell renal cell carcinoma.[1] The bromodomains of PBRM1 are crucial for its function, as they recognize and bind to acetylated lysine residues on histones, thereby targeting the PBAF complex to specific chromatin regions.[1] this compound is a potent inhibitor targeting the second bromodomain of PBRM1.[2] Understanding the engagement of this and similar inhibitors with their target in a cellular context is critical for drug development.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful biophysical technique used to assess the binding of a ligand to its target protein in a cellular environment.[3] The principle of CETSA is based on the ligand-induced thermal stabilization of the target protein. When a ligand binds to its target, it generally increases the protein's resistance to heat-induced unfolding and aggregation.[3] This change in thermal stability can be quantified to confirm target engagement.
CETSA Experimental Workflow
The typical workflow for a CETSA experiment involves treating cells with the compound of interest, heating the cell lysate or intact cells to a range of temperatures, separating the soluble and aggregated protein fractions, and quantifying the amount of soluble target protein remaining at each temperature. A shift in the melting curve of the target protein in the presence of the compound indicates binding.
Quantitative Data for PBRM1-BD2 Inhibitors
While specific CETSA data for this compound is not publicly available, extensive data exists for its close analogs, providing valuable insights into their binding characteristics. The following table summarizes key binding and thermal shift data for several PBRM1-BD2 inhibitors.
| Compound | Assay Type | Target | IC50 (µM) | Kd (µM) | ΔTm (°C) | Reference |
| Analog of this compound (Compound 15) | AlphaScreen | PBRM1-BD2 | 0.2 | - | - | [2] |
| Differential Scanning Fluorimetry (DSF) | PBRM1-BD2 | - | - | 5.4 | [2] | |
| Analog of this compound (Compound 16) | AlphaScreen | PBRM1-BD2 | 0.26 | - | - | [2] |
| Isothermal Titration Calorimetry (ITC) | PBRM1-BD2 | - | 1.5 | - | [2] | |
| Differential Scanning Fluorimetry (DSF) | PBRM1-BD2 | - | - | 5.4 | [2] | |
| PFI-3 | Differential Scanning Fluorimetry (DSF) | PBRM1-BD2 | - | - | >2.5 | [2] |
| Compound 7 | AlphaScreen | PBRM1-BD2 | 0.2 | - | - | [2] |
| Isothermal Titration Calorimetry (ITC) | PBRM1-BD2 | - | 0.7 | - | [2] | |
| Differential Scanning Fluorimetry (DSF) | PBRM1-BD2 | - | - | 7.7 | [2] |
Comparison with Alternative Binding Assays
Several other biophysical and biochemical assays can be used to quantify the binding of small molecules to their protein targets. Each method has its own advantages and limitations.
| Assay | Principle | Advantages | Limitations |
| Cellular Thermal Shift Assay (CETSA) | Measures ligand-induced thermal stabilization of the target protein in a cellular environment.[3] | - In-cell/in-vivo format, label-free target. - Provides evidence of target engagement in a physiological context. | - Indirect measurement of binding. - Can be influenced by downstream cellular events. |
| Differential Scanning Fluorimetry (DSF) | Measures the thermal unfolding of a purified protein in the presence of a ligand using a fluorescent dye.[2] | - High-throughput. - Provides direct measure of thermal stabilization. | - Requires purified protein. - Does not account for cell permeability or intracellular interactions. |
| Isothermal Titration Calorimetry (ITC) | Directly measures the heat released or absorbed during the binding of a ligand to a purified protein.[2] | - Provides a complete thermodynamic profile of the interaction (Kd, ΔH, ΔS). - Gold standard for binding affinity. | - Requires large amounts of pure protein. - Lower throughput. |
| AlphaScreen | A bead-based proximity assay that measures the competition between a ligand and a labeled probe for the target protein.[2] | - High-throughput. - Homogeneous assay format. | - Requires specific reagents (beads, labeled probe). - Prone to interference from colored compounds. |
Experimental Protocols
Cellular Thermal Shift Assay (CETSA) - General Protocol
This protocol provides a general framework for performing a CETSA experiment. Specific conditions such as cell type, compound concentration, and heating temperatures should be optimized for the PBRM1-BD2 target.
-
Cell Culture and Treatment:
-
Culture cells to an appropriate density.
-
Treat cells with the desired concentrations of this compound or a vehicle control (e.g., DMSO) for a specified time (e.g., 1-2 hours) at 37°C.
-
-
Heating:
-
Aliquot the cell suspension into PCR tubes or a 96-well PCR plate.
-
Heat the samples to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) using a thermal cycler. Include a non-heated control (room temperature).
-
-
Lysis and Separation:
-
Lyse the cells by freeze-thaw cycles or by adding a lysis buffer containing protease inhibitors.
-
Separate the soluble fraction from the aggregated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
-
Quantification:
-
Collect the supernatant (soluble fraction).
-
Quantify the amount of soluble PBRM1-BD2 protein in each sample using a suitable detection method such as Western blotting with a specific antibody or a high-throughput method like AlphaScreen.
-
-
Data Analysis:
-
Plot the amount of soluble protein as a function of temperature to generate a melting curve.
-
A shift in the melting curve for the compound-treated samples compared to the vehicle control indicates target engagement. For isothermal dose-response format (ITDRF-CETSA), plot the soluble protein fraction at a fixed temperature against the compound concentration.
-
Differential Scanning Fluorimetry (DSF)
-
Reaction Setup:
-
Prepare a reaction mixture containing purified PBRM1-BD2 protein, a fluorescent dye (e.g., SYPRO Orange), and the test compound in a suitable buffer.
-
Use a final protein concentration of 2-5 µM and compound concentrations ranging from nanomolar to micromolar.
-
-
Thermal Denaturation:
-
Place the reaction mixture in a real-time PCR instrument.
-
Increase the temperature in a stepwise manner (e.g., 1°C/minute) from a starting temperature (e.g., 25°C) to a final temperature (e.g., 95°C).
-
-
Fluorescence Measurement:
-
Monitor the fluorescence of the dye at each temperature increment. As the protein unfolds, the dye binds to the exposed hydrophobic regions, leading to an increase in fluorescence.
-
-
Data Analysis:
-
Plot fluorescence as a function of temperature to obtain a melting curve.
-
The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded, corresponding to the midpoint of the transition.
-
The change in melting temperature (ΔTm) in the presence of the compound compared to the control is a measure of the ligand-induced stabilization.
-
PBRM1 Signaling Pathway
PBRM1 is a subunit of the PBAF (Polybromo- and BRG1-associated factors) chromatin remodeling complex. This complex plays a crucial role in regulating gene expression by altering the structure of chromatin, making DNA more or less accessible to transcription factors. The bromodomains of PBRM1 are critical for targeting the PBAF complex to acetylated histones.
Conclusion
References
- 1. PBRM1 bromodomains associate with RNA to facilitate chromatin association - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective and Cell-Active PBRM1 Bromodomain Inhibitors Discovered through NMR Fragment Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Pbrm1-BD2-IN-6 and BET Inhibitors in Prostate Cancer
For Researchers, Scientists, and Drug Development Professionals
In the landscape of epigenetic cancer therapy, bromodomain-containing proteins have emerged as critical targets. This guide provides a comparative overview of a novel selective inhibitor, Pbrm1-BD2-IN-6, which targets the second bromodomain (BD2) of Polybromo-1 (PBRM1), against established pan-BET (Bromodomain and Extra-Terminal) inhibitors such as JQ1, OTX-015, I-BET762, and PFI-1, in the context of prostate cancer. This comparison is based on currently available preclinical data.
Introduction to Bromodomain Inhibition in Prostate Cancer
Prostate cancer progression, particularly the transition to castration-resistant prostate cancer (CRPC), is often driven by aberrant transcriptional programs. Key players in this process include the Androgen Receptor (AR) and the oncogene c-MYC. Bromodomain-containing proteins, as "readers" of the epigenetic code, recognize acetylated lysine residues on histones and other proteins, recruiting transcriptional machinery to specific gene promoters.
BET Family Proteins (BRD2, BRD3, BRD4): These proteins are pivotal in the transcription of genes involved in cell proliferation and oncogenesis.[1] BRD4, in particular, is a critical co-activator of both AR and c-MYC, making it a prime target for therapeutic intervention in prostate cancer.[2] Pan-BET inhibitors are designed to block the activity of these proteins, thereby disrupting these oncogenic signaling pathways.
PBRM1 (Polybromo-1 or BAF180): PBRM1 is a component of the PBAF (Polybromo-associated BRG1-associated factor) subtype of the SWI/SNF chromatin remodeling complex.[3] Unlike its tumor-suppressive role in some cancers, in prostate cancer, PBRM1 has been suggested to function as a tumor promoter, with its expression correlating with more aggressive disease.[3][4][5] this compound is a novel chemical probe designed to selectively inhibit the second bromodomain of PBRM1, offering a different point of intervention within the epigenetic machinery.[4][6]
Mechanism of Action
The fundamental difference between this compound and pan-BET inhibitors lies in their primary molecular targets.
Pan-BET inhibitors (JQ1, OTX-015, I-BET762, PFI-1): These molecules competitively bind to the acetyl-lysine binding pockets of the bromodomains of BET family proteins (BRD2, BRD3, and BRD4). This displacement from chromatin leads to the suppression of target gene transcription, most notably c-MYC and AR-regulated genes.[1][2][7] The therapeutic rationale is to downregulate these key drivers of prostate cancer growth and survival.
This compound: This inhibitor selectively targets the second bromodomain of PBRM1.[8] PBRM1, as part of the PBAF complex, is involved in chromatin remodeling, which influences gene expression.[3] The precise downstream effects of selective PBRM1-BD2 inhibition in prostate cancer are still under investigation, but it is hypothesized to disrupt the pro-tumorigenic functions of the PBAF complex.[4]
Signaling Pathway Diagrams
Caption: Mechanism of Pan-BET Inhibitors in Prostate Cancer
Caption: Mechanism of this compound
Comparative Efficacy Data
Direct comparative studies of this compound against pan-BET inhibitors in prostate cancer cell lines have not been published. The following tables summarize the available in vitro efficacy data for each compound from separate studies.
Table 1: In Vitro Inhibitory Concentrations (IC50)
| Compound | Target | Prostate Cancer Cell Line | IC50 (µM) | Citation(s) |
| This compound | PBRM1-BD2 | LNCaP (AR+) | 0.66 | [8] |
| PC3 (AR-) | 0.77 | [8] | ||
| JQ1 | Pan-BET | LNCaP (AR+) | ~0.2 | [9] |
| C4-2 (AR+) | ~0.2 | [9] | ||
| 22Rv1 (AR+) | ~0.2 | [9] | ||
| OTX-015 | Pan-BET | LNCaP (AR+) | 0.2 - 0.8 | |
| VCaP (AR+) | 0.2 - 0.8 | |||
| 22Rv1 (AR+) | 0.2 - 0.8 | |||
| DU145 (AR-) | 0.2 - 0.8 | |||
| PC3 (AR-) | 0.2 - 0.8 | |||
| I-BET762 | Pan-BET | LNCaP (AR+) | 0.025 - 0.15 | [10] |
| VCaP (AR+) | 0.025 - 0.15 | [10] | ||
| PFI-1 | Pan-BET | LNCaP (AR+) | Growth inhibition observed | [11][12][13] |
| 22Rv1 (AR+) | Growth inhibition observed | [11][12][13] |
Note: IC50 values are highly dependent on the assay conditions and duration of treatment. The data presented here is for comparative reference and is extracted from different studies.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of research findings. Below are representative protocols for key assays used in the evaluation of these inhibitors.
Cell Viability Assay (MTT/CellTiter-Glo)
This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
Workflow Diagram:
Caption: Cell Viability Assay Workflow
Protocol:
-
Cell Seeding: Prostate cancer cells (e.g., LNCaP, PC3) are seeded in 96-well plates at a density of 1 x 10^4 cells per well and allowed to adhere for 24 hours.[14][15]
-
Inhibitor Treatment: Cells are treated with a serial dilution of the inhibitor (e.g., this compound, JQ1) or vehicle control (DMSO) for 72 hours.[16][17]
-
Reagent Addition:
-
Signal Measurement: Absorbance at 450 nm is measured for the MTT assay, and luminescence is measured for the CellTiter-Glo assay using a microplate reader.[18]
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the logarithm of the inhibitor concentration.
Western Blotting for Protein Expression Analysis
This technique is used to detect and quantify specific proteins in a sample.
Protocol:
-
Cell Lysis: Prostate cancer cells treated with the inhibitors or vehicle are lysed using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.[18][19]
-
Antibody Incubation: The membrane is blocked with 5% non-fat milk or BSA in TBST and then incubated overnight at 4°C with primary antibodies against target proteins (e.g., AR, c-MYC, PBRM1, GAPDH).
-
Secondary Antibody and Detection: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Apoptosis Assay (Annexin V Staining)
This flow cytometry-based assay is used to detect and quantify apoptotic cells.
Protocol:
-
Cell Treatment and Harvesting: Prostate cancer cells are treated with the inhibitors or vehicle for a specified time (e.g., 48 hours). Both adherent and floating cells are collected.[20]
-
Staining: Cells are washed with PBS and resuspended in Annexin V binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension and incubated in the dark.[20][21]
-
Flow Cytometry: The stained cells are analyzed by flow cytometry.[20]
-
Annexin V-positive, PI-negative cells are considered early apoptotic.
-
Annexin V-positive, PI-positive cells are considered late apoptotic or necrotic.
-
Summary and Future Directions
The development of selective inhibitors like this compound represents a significant advancement in the quest for more precise epigenetic therapies. While pan-BET inhibitors have shown promise in preclinical models of prostate cancer by targeting the well-established AR and c-MYC oncogenic axes, their clinical utility has been hampered by on-target toxicities.[1][7]
This compound:
-
Potential Advantages: By selectively targeting a single bromodomain of a specific protein within the SWI/SNF complex, this compound may offer a more favorable therapeutic window with reduced off-target effects compared to pan-BET inhibitors. Its efficacy in both AR-positive (LNCaP) and AR-negative (PC3) cell lines suggests a mechanism of action that may be independent of the AR signaling pathway, which could be beneficial in treating CRPC.[8]
-
Current Limitations: The mechanism of action and the full spectrum of downstream targets of PBRM1-BD2 inhibition in prostate cancer are not yet fully understood. Further research is needed to validate its efficacy in vivo and to identify predictive biomarkers for patient selection.
Pan-BET Inhibitors (JQ1, OTX-015, I-BET762, PFI-1):
-
Established Mechanism: A strong body of evidence supports their mechanism of action through the downregulation of AR and c-MYC signaling.[1][2]
-
Challenges: Clinical development has faced challenges with toxicity and the emergence of resistance.[7] Some studies also suggest that certain BET inhibitors like JQ1 might promote invasion in a BET-independent manner, highlighting the complexity of their biological effects.[9]
References
- 1. tandfonline.com [tandfonline.com]
- 2. BET inhibitors in metastatic prostate cancer: therapeutic implications and rational drug combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New Insights into the Role of Polybromo-1 in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective and Cell-Active PBRM1 Bromodomain Inhibitors Discovered through NMR Fragment Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Selective and Cell-Active PBRM1 Bromodomain Inhibitors Discovered through NMR Fragment Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Role of bromodomain and extraterminal (BET) proteins in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Small molecule JQ1 promotes prostate cancer invasion via BET-independent inactivation of FOXA1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of BET bromodomain proteins as a therapeutic approach in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The BET-inhibitor PFI-1 diminishes AR/AR-V7 signaling in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Cell Proliferation Assays [bio-protocol.org]
- 15. Inhibition of human prostate cancer (PC-3) cells and targeting of PC-3-derived prostate cancer stem cells with koenimbin, a natural dietary compound from Murraya koenigii (L) Spreng - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Automation, live-cell imaging, and endpoint cell viability for prostate cancer drug screens - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ijbs.com [ijbs.com]
- 19. A novel prostate cancer therapeutic strategy using icaritin-activated arylhydrocarbon-receptor to co-target androgen receptor and its splice variants - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Apoptosis Assays [sigmaaldrich.com]
- 22. Pan-BET Bromodomain Inhibitor Plus Enzalutamide in Advanced Prostate Cancer - The ASCO Post [ascopost.com]
PBRM1 Inhibitors in Prostate Cancer: A Comparative Guide to IC50 Values and Cellular Activity
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of PBRM1 inhibitor efficacy in prostate cancer cell lines, supported by experimental data and detailed methodologies.
Polycomb Bromodomain-containing protein 1 (PBRM1), a key component of the PBAF chromatin remodeling complex, has emerged as a significant factor in the progression of prostate cancer, where it often functions as a tumor promoter. Consequently, the development of selective PBRM1 inhibitors is an area of active research. This guide summarizes the available half-maximal inhibitory concentration (IC50) data for PBRM1 inhibitors in various prostate cancer cell lines, details the experimental protocols used to determine these values, and illustrates the relevant signaling pathways.
Comparative Analysis of PBRM1 Inhibitor IC50 Values
The following table summarizes the IC50 values of selected PBRM1 inhibitors in different prostate cancer cell lines. This data is crucial for understanding the differential sensitivity of various prostate cancer subtypes to PBRM1 inhibition.
| Inhibitor | Cell Line | IC50 (µM) | Notes |
| PB16 | LNCaP | ~9 | Androgen-sensitive prostate adenocarcinoma |
| PB16 | PC-3 | >10 | Androgen-refractory prostate cancer; no significant growth inhibition observed up to 10 µM.[1] |
| PB16 | RWPE-1 | >10 | Non-tumorigenic prostate epithelial cells; no significant growth inhibition observed up to 10 µM.[1] |
| Compound 7 | LNCaP | ~9 | Less selective PBRM1 inhibitor.[1] |
PBRM1 Signaling Pathway in Prostate Cancer
PBRM1 is a subunit of the PBAF (Polybromo-associated BRG1-associated factor) complex, a type of SWI/SNF chromatin remodeling complex.[1] In prostate cancer, the PBAF complex, through the action of PBRM1, can influence gene expression programs that promote tumor growth and survival. A key interaction in prostate cancer is with the Androgen Receptor (AR) signaling pathway. The PBAF complex can be recruited to AR target genes, modulating their expression and contributing to the androgen-dependent growth of prostate cancer cells.
Caption: PBRM1's role in the PBAF complex and its influence on Androgen Receptor (AR) mediated gene transcription in prostate cancer.
Experimental Methodologies
The determination of IC50 values is a critical step in the evaluation of inhibitor potency. A commonly employed method is the CellTiter-Glo® Luminescent Cell Viability Assay.
CellTiter-Glo® Luminescent Cell Viability Assay
This assay quantifies the amount of ATP present, which is an indicator of metabolically active, viable cells.
Protocol:
-
Cell Seeding: Prostate cancer cells (e.g., LNCaP, PC-3, DU-145, 22Rv1) are seeded in opaque-walled 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The following day, cells are treated with a serial dilution of the PBRM1 inhibitor. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO2).
-
Reagent Preparation: The CellTiter-Glo® Reagent is prepared according to the manufacturer's instructions by reconstituting the lyophilized substrate with the provided buffer.
-
Lysis and Luminescence: An equal volume of the CellTiter-Glo® Reagent is added to each well. The plate is then mixed on an orbital shaker for 2 minutes to induce cell lysis and incubated at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: The luminescence is measured using a plate reader.
-
Data Analysis: The luminescence data is normalized to the vehicle control. The IC50 value, the concentration of the inhibitor that causes a 50% reduction in cell viability, is then calculated using a non-linear regression analysis of the dose-response curve.
Caption: A streamlined workflow for determining the IC50 values of PBRM1 inhibitors in prostate cancer cell lines.
This guide provides a foundational understanding of the current landscape of PBRM1 inhibitors in prostate cancer. As research progresses, it is anticipated that more extensive comparative data across a wider range of inhibitors and cell lines will become available, further refining our understanding of the therapeutic potential of targeting PBRM1 in this disease.
References
Synergistic Effects of PBRM1 Inhibition in Combination Cancer Therapy: A Comparative Guide
Disclaimer: To date, preclinical or clinical data on the synergistic effects of the specific compound PBRM1-BD2-IN-6 in combination with other cancer drugs has not been published. This guide therefore provides a comparative analysis of the synergistic potential of targeting the PBRM1 pathway, using data from studies on PBRM1 deficiency and other PBRM1 inhibitors as a proxy. The findings presented here are intended to inform research and drug development professionals on the potential of PBRM1 inhibition as a component of combination cancer therapy.
Introduction
Polybromo-1 (PBRM1), a key component of the PBAF chromatin remodeling complex, is one of the most frequently mutated genes in several cancers, most notably in clear cell renal cell carcinoma (ccRCC). Its role as a tumor suppressor is linked to the maintenance of genomic stability and regulation of gene expression. Loss or inhibition of PBRM1 function has been shown to create specific vulnerabilities in cancer cells, making them susceptible to other therapeutic agents. This guide summarizes the existing experimental data on the synergistic effects observed when PBRM1 function is targeted in combination with other cancer drugs, providing a basis for further investigation into compounds like this compound.
Data Presentation
The following tables summarize the quantitative data from key studies demonstrating synergistic or synthetic lethal interactions with PBRM1 targeting.
Table 1: Synergistic Effects of PBRM1 Deficiency with DNA Damage Response Inhibitors
| Cancer Type | PBRM1 Status | Combination Drug(s) | Cell Line | Effect | Quantitative Data | Reference |
| ccRCC | Knockout | Olaparib (PARPi) | 786-O | Increased Sensitivity | ~10-fold decrease in IC50 | --INVALID-LINK-- |
| ccRCC | Knockout | Talazoparib (PARPi) | 786-O | Increased Sensitivity | Significant decrease in cell viability at 1 µM | --INVALID-LINK-- |
| ccRCC | Knockout | VE-822 (ATRi) | 786-O | Increased Sensitivity | ~5-fold decrease in IC50 | --INVALID-LINK-- |
| Lung Cancer | Knockout | Olaparib (PARPi) | H1299 | Increased Sensitivity | ~7-fold decrease in IC50 | --INVALID-LINK-- |
PARPi: PARP inhibitor; ATRi: ATR inhibitor; ccRCC: Clear Cell Renal Cell Carcinoma; IC50: Half-maximal inhibitory concentration.
Table 2: Synergistic Effects of the MCL1 Inhibitor PRT1419 in PBRM1-Mutant ccRCC
| PBRM1 Status | Combination Drug(s) | Cell Line | Effect | Synergy Score (ZIP model) | Reference |
| Mutant | Sunitinib | Caki-2 | Synergistic Inhibition of Spheroid Growth | >10 | --INVALID-LINK-- |
| Mutant | Everolimus | Caki-2 | Synergistic Inhibition of Spheroid Growth | >10 | --INVALID-LINK-- |
| Mutant | Cabozantinib | Caki-2 | Synergistic Inhibition of Spheroid Growth | >10 | --INVALID-LINK-- |
| Mutant | Pazopanib | Caki-2 | Synergistic Inhibition of Spheroid Growth | >10 | --INVALID-LINK-- |
ZIP: Zero Interaction Potency model; a synergy score >10 is considered highly synergistic.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
Caption: PBRM1 inhibition and DNA damage response pathway synergy.
Caption: Synergy of PBRM1 and MCL1 inhibition in promoting apoptosis.
Caption: General experimental workflow for assessing drug synergy.
Experimental Protocols
Cell Viability and Synergy Analysis
Objective: To determine the effect of single agents and their combination on cell proliferation and to quantify the level of synergy.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., 786-O, Caki-2) in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Drug Preparation: Prepare a dose-response matrix of this compound and the combination drug.
-
Treatment: Treat the cells with single agents or the combination at various concentrations. Include vehicle-only controls.
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours).
-
Viability Assessment: Measure cell viability using a suitable assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP levels.
-
Data Analysis:
-
Normalize the viability data to the vehicle-treated controls.
-
Calculate the IC50 for each single agent.
-
Determine the synergistic effect using a synergy model such as the Zero Interaction Potency (ZIP) model or by calculating the Combination Index (CI), where CI < 1 indicates synergy.
-
Immunofluorescence for γH2AX Foci
Objective: To visualize and quantify DNA double-strand breaks as a measure of DNA damage.
Protocol:
-
Cell Culture: Grow cells on coverslips in a multi-well plate and treat them with the drugs of interest.
-
Fixation: After treatment, wash the cells with PBS and fix them with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilization: Wash the cells with PBS and permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block non-specific antibody binding with a blocking buffer (e.g., 1% BSA in PBST) for 1 hour.
-
Primary Antibody Incubation: Incubate the cells with a primary antibody against γH2AX overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells and incubate with a fluorescently labeled secondary antibody for 1-2 hours at room temperature in the dark.
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.
-
Imaging and Quantification: Acquire images using a fluorescence microscope and quantify the number of γH2AX foci per nucleus using image analysis software.
Conclusion
The available evidence strongly suggests that targeting PBRM1, either through its inhibition or in the context of its deficiency, can create synthetic lethal or synergistic interactions with a range of anticancer agents. The primary mechanisms appear to be the exacerbation of DNA damage and replication stress, as well as the priming of cancer cells for apoptosis. These findings provide a strong rationale for investigating the synergistic potential of specific PBRM1 bromodomain inhibitors like this compound in combination with DNA damage response inhibitors and other targeted therapies. The experimental protocols and workflows outlined in this guide offer a framework for such investigations, which could ultimately lead to novel and more effective combination therapies for PBRM1-deficient cancers.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
